4-Chloro-2-methoxybenzaldehyde
Description
The exact mass of the compound 4-Chloro-2-methoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-2-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBZHFWJBYTRNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551506 | |
| Record name | 4-Chloro-2-methoxybenzaldehyde | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53581-86-5 | |
| Record name | 4-Chloro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-methoxybenzaldehyde | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Monograph: 4-Chloro-2-methoxybenzaldehyde
Executive Summary
4-Chloro-2-methoxybenzaldehyde (CAS 54788-17-9) is a high-value pharmacophore intermediate used extensively in the synthesis of small-molecule kinase inhibitors and neuroactive agents. Distinguished by its ortho-methoxy substitution, this scaffold offers unique electronic properties—combining the electron-withdrawing nature of the chloro group with the electron-donating methoxy moiety—to modulate lipophilicity and metabolic stability in drug candidates. This guide outlines the critical parameters for its synthesis, handling, and application in medicinal chemistry.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7]
| Property | Specification |
| Molecular Formula | C₈H₇ClO₂ |
| Molecular Weight | 170.59 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 70–75 °C |
| Boiling Point | ~268 °C (at 760 mmHg) |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in water |
| pKa | N/A (Non-ionizable under physiological conditions) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |
Synthetic Methodologies
Route A: Nucleophilic Aromatic Substitution (SNAr) – Preferred
This method is favored in GMP environments due to its high regioselectivity and yield compared to electrophilic aromatic substitution.
-
Precursor: 2-Fluoro-4-chlorobenzaldehyde
-
Reagent: Sodium Methoxide (NaOMe)
-
Solvent: Methanol (anhydrous)
-
Conditions: 50 °C, 3 hours
Protocol:
-
Charge a reaction vessel with 2-fluoro-4-chlorobenzaldehyde (1.0 eq) and anhydrous methanol.
-
Add NaOMe (1.05 eq, 25% wt solution in MeOH) dropwise while maintaining internal temperature < 30 °C.
-
Heat the mixture to 50 °C and stir for 3 hours. Monitor conversion via HPLC (Target: < 0.5% starting material).
-
Workup: Concentrate to 50% volume. Dilute with water and extract with ethyl acetate.
-
Purification: Recrystallization from hexanes/EtOAc yields the product as off-white needles (Yield: >75%).
Route B: Vilsmeier-Haack Formylation – Classic
Suitable for laboratory-scale synthesis where 3-chloroanisole is the starting material.
-
Precursor: 3-Chloroanisole
-
Reagents: Phosphorus Oxychloride (POCl₃), Dimethylformamide (DMF)[1][2]
-
Mechanism: Electrophilic attack of the chloroiminium ion at the para-position relative to the methoxy group (sterically favored over ortho).
Figure 1: Comparative synthetic routes. Route A (top) offers superior regiocontrol compared to Route B (bottom).
Medicinal Chemistry Applications
Kinase Inhibitor Development
The 4-chloro-2-methoxy phenyl motif is a "privileged scaffold" in kinase inhibition. The methoxy group functions as a hydrogen bond acceptor, often interacting with the hinge region of kinases (e.g., BTK , CDK4/6 ), while the chlorine atom fills hydrophobic pockets (gatekeeper residues), enhancing potency and selectivity.
Neuropharmacology (Dopamine Modulation)
Research indicates that derivatives of this aldehyde exhibit antipsychotic properties.[3]
-
Mechanism: Inhibition of Tyrosine Hydroxylase (the rate-limiting enzyme in dopamine synthesis).[3]
-
Effect: Reduction of downstream dopamine levels, offering a potential pathway for treating schizophrenia and bipolar disorders without direct receptor antagonism.
Reactivity & Functionalization
The aldehyde functionality serves as a versatile "handle" for divergent synthesis:
-
Reductive Amination: Reaction with primary amines + NaBH(OAc)₃
Secondary amines (common in GPCR ligands). -
Knoevenagel Condensation: Reaction with malononitrile
Acrylonitriles (Michael acceptors for covalent inhibition).
Figure 2: Divergent synthesis pathways utilizing the aldehyde handle for drug discovery.
Analytical Characterization
To ensure the integrity of your starting material, verify against these spectral standards:
¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
-
δ 10.28 (s, 1H): Aldehyde proton (-CH O). Distinctive singlet, highly deshielded.
-
δ 7.72 (d, J=8.2 Hz, 1H): Aromatic proton at C6 (ortho to aldehyde).
-
δ 7.25 (d, J=1.8 Hz, 1H): Aromatic proton at C3 (ortho to methoxy). Shielded by the OMe group.
-
δ 7.15 (dd, J=8.2, 1.8 Hz, 1H): Aromatic proton at C5. Shows coupling to both C6 and C3.
-
δ 3.94 (s, 3H): Methoxy protons (-OCH ₃). Strong singlet.
Infrared (IR) Spectroscopy
-
1685 cm⁻¹: C=O Stretch (Strong, Aldehyde).
-
1250 cm⁻¹: C-O-C Asymmetric Stretch (Aryl ether).
-
810 cm⁻¹: C-Cl Stretch.
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Code | Description | Precaution |
| H302 | Harmful if swallowed | Do not eat/drink in lab. |
| H312 | Harmful in contact with skin | Wear nitrile gloves (min 0.11mm). |
| H315/H319 | Causes skin/eye irritation | Use chemical safety goggles. |
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Biosynth. 4-Chloro-2-methoxybenzaldehyde Product Monograph & Antipsychotic Mechanism.Link
-
PubChem. Compound Summary for CID 13865115: 4-Chloro-2-methoxybenzaldehyde. National Library of Medicine. Link
-
ChemicalBook. Synthesis of 4-Chloro-2-methoxybenzaldehyde via SNAr.Link
-
Google Patents. US12220401B2 - Compounds useful as kinase inhibitors.Link
-
Sigma-Aldrich. Safety Data Sheet (SDS) - 4-Chloro-2-methoxybenzaldehyde.[4]Link[5]
Sources
Structure Elucidation of 4-Chloro-2-methoxybenzaldehyde: A Technical Guide
Executive Summary & Chemical Context[1][2][3][4]
4-Chloro-2-methoxybenzaldehyde (CAS: 53581-86-5) is a critical pharmacophore used in the synthesis of bioactive scaffolds, particularly in the development of anti-inflammatory agents and kinase inhibitors. Its structural integrity relies on the precise regiochemical arrangement of three substituents on the benzene ring: an aldehyde (-CHO), a methoxy group (-OCH
This guide provides a rigorous, self-validating protocol for the structural elucidation of this compound. Unlike standard reports, we focus on the causality of spectral features—explaining why specific signals appear and how they confirm the 1,2,4-substitution pattern to the exclusion of isomers.
Synthetic Origin & Regiochemical Logic
Understanding the synthesis aids in predicting impurities and confirming regiochemistry. The compound is typically synthesized via the Vilsmeier-Haack formylation of 3-chloroanisole.
-
Precursor: 3-Chloroanisole (1-methoxy-3-chlorobenzene).
-
Directing Effects: The methoxy group is a strong ortho/para activator. The chlorine is a deactivator but directs ortho/para.
-
Regioselectivity: Formylation occurs para to the chlorine and ortho to the methoxy group (position 6 relative to OMe), which is the most electronically activated and sterically accessible site. This yields the target: 4-Chloro-2-methoxybenzaldehyde.[1][2][3][4][5]
Analytical Strategy: The Elucidation Workflow
The following flowchart outlines the logical progression from raw material to confirmed structure, utilizing orthogonal analytical techniques to eliminate ambiguity.
Figure 1: Step-by-step structural elucidation workflow ensuring orthogonal validation.
Mass Spectrometry: The Isotopic Blueprint
Mass spectrometry provides the first definitive proof of the molecular formula and the presence of chlorine.
Experimental Data
-
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.
-
Molecular Ion (
): 170. -
Base Peak: Often
169 (M-H) or loss of CHO.
Interpretation Logic
The diagnostic feature of this spectrum is the Chlorine Isotope Pattern . Chlorine exists naturally as
-
Observation: A molecular ion cluster at
170 ( ) and 172 ( ). -
Validation: The intensity ratio of
: must be approximately 3:1 . Any deviation suggests interference or lack of mono-chlorination. -
Fragmentation: Loss of the formyl radical (-CHO, 29 Da) typically yields a cation at
141/143, retaining the Cl isotope pattern.
Infrared Spectroscopy (FT-IR)
IR is used here primarily to confirm the oxidation state of the carbon and the presence of the ether.
-
Carbonyl Stretch (
): A strong, sharp band at 1680–1690 cm . This is slightly lower than unsubstituted benzaldehyde (1701 cm ) due to the conjugation with the electron-donating methoxy group (mesomeric effect). -
Aldehyde C-H Stretch: Two weak bands (Fermi resonance) at ~2850 and 2750 cm
. -
Ether C-O Stretch: Strong bands in the 1200–1260 cm
region (Ar-O-C).
NMR Spectroscopy: The Structural Fingerprint
This is the core of the elucidation. We must distinguish the 1,2,4-substitution pattern from potential isomers (e.g., 5-chloro-2-methoxybenzaldehyde).
1H NMR Data (500 MHz, CDCl )
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Structural Justification |
| CHO (Aldehyde) | 10.42 | Singlet (s) | 1H | - | Deshielded by anisotropy of C=O. |
| H-6 (Aromatic) | 7.78 | Doublet (d) | 1H | Ortho to CHO (deshielding zone). | |
| H-5 (Aromatic) | 7.02 | Doublet of Doublets (dd) | 1H | Ortho to Cl, Meta to CHO. | |
| H-3 (Aromatic) | 6.98 | Doublet (d) | 1H | Ortho to OMe (shielding zone), Meta to Cl. | |
| OCH | 3.94 | Singlet (s) | 3H | - | Electron-donating group. |
Mechanistic Interpretation
-
Regiochemistry of H-6: The proton at
7.78 is significantly downfield. This confirms it is ortho to the aldehyde group. Its large coupling ( Hz) indicates it has a neighbor (H-5). -
Regiochemistry of H-3: The proton at
6.98 is a doublet with a small coupling constant ( Hz). This is characteristic of meta coupling. The lack of a large coupling indicates both ortho positions are substituted (by OMe and Cl). -
The Connectivity Check: H-5 couples to both H-6 (ortho, large
) and H-3 (meta, small ), appearing as a doublet of doublets. This confirms the contiguous H6-H5-Cl-H3 arrangement is broken, validating the 1,2,4-pattern where Cl is at position 4.
2D NMR Validation (NOE)
To definitively prove the methoxy group is at position 2 (next to H-3) and not position 4:
-
Experiment: 1D NOE Difference or NOESY.
-
Irradiation: Irradiate the OMe singlet at 3.94 ppm.
-
Result: Strong NOE enhancement observed only at H-3 (
6.98). No enhancement at H-6.
Experimental Protocols
Sample Preparation for NMR
-
Solvent: Chloroform-d (CDCl
, 99.8% D) with 0.03% TMS v/v. -
Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.
-
Tube: High-quality 5 mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.
-
Filtration: Filter through a glass wool plug if the solution is cloudy (removes inorganic salts from synthesis).
HPLC Purity Check
Before spectral analysis, ensure purity >98% to avoid assigning impurity peaks.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid) 50:50 to 90:10 over 10 min.
-
Detection: UV at 254 nm and 280 nm.
Synthesis & Regiochemistry Diagram
The following diagram illustrates the regiochemical control during synthesis, which supports the structural assignment.
Figure 2: Regiochemical pathway of Vilsmeier-Haack formylation leading to the target structure.
References
-
PubChem. (n.d.).[3] 4-Chloro-2-methoxybenzaldehyde (CID 13865115).[1][5] National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
Stenutz, R. (n.d.). 4-Chloro-2-methoxybenzaldehyde Data Sheet. Stenutz.eu. Retrieved January 30, 2026, from [Link]
- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.
Sources
- 1. US9150592B2 - Heterocyclic nuclear hormone receptor modulators - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 4-Chloro-2-methoxybenzaldehyde 96 53581-86-5 [sigmaaldrich.com]
- 4. 4-chloro-2-methoxybenzaldehyde [stenutz.eu]
- 5. 4-Chloro-2-methoxybenzaldehyde | C8H7ClO2 | CID 13865115 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of 4-Chloro-2-methoxybenzaldehyde
This in-depth technical guide provides a comprehensive analysis of the spectral data for 4-Chloro-2-methoxybenzaldehyde (C₈H₇ClO₂), a key intermediate in pharmaceutical and chemical synthesis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are emphasized to provide actionable, field-proven insights.
Introduction: Unveiling the Molecular Architecture
4-Chloro-2-methoxybenzaldehyde, with a molecular weight of 170.59 g/mol and a melting point of 70-75°C, is a substituted aromatic aldehyde.[2] Its structure, characterized by the presence of a chloro, a methoxy, and an aldehyde group on a benzene ring, gives rise to a unique spectral fingerprint. Understanding this fingerprint is paramount for confirming its identity, assessing its purity, and predicting its reactivity in synthetic pathways. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a foundational understanding of its molecular characteristics.
Molecular Structure and Key Properties:
| Property | Value | Source |
| CAS Number | 53581-86-5 | [4] |
| Molecular Formula | C₈H₇ClO₂ | [1][3] |
| Molecular Weight | 170.59 g/mol | [1][3] |
| Melting Point | 70-75 °C | [2] |
| Appearance | Off-white to light yellow solid | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, we can map the connectivity and chemical environment of each atom.
¹³C NMR Spectral Data: A Carbon-by-Carbon Blueprint
The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule and offers valuable information about their electronic environment. The experimentally determined ¹³C NMR spectral data for 4-Chloro-2-methoxybenzaldehyde in CDCl₃ are presented below.[5]
Table 1: ¹³C NMR Chemical Shifts for 4-Chloro-2-methoxybenzaldehyde [5]
| Chemical Shift (δ) ppm | Assignment | Rationale for Assignment |
| 191.9 | C=O (Aldehyde) | The downfield chemical shift is characteristic of a carbonyl carbon in an aldehyde. |
| 160.0 | C-OCH₃ | Aromatic carbon attached to the electron-donating methoxy group, resulting in a downfield shift. |
| 137.7 | C-Cl | Aromatic carbon attached to the electron-withdrawing chlorine atom. |
| 129.9 | C-H (Aromatic) | Aromatic methine carbon. |
| 123.3 | C-CHO | Aromatic carbon attached to the aldehyde group. |
| 121.3 | C-H (Aromatic) | Aromatic methine carbon. |
| 112.0 | C-H (Aromatic) | Aromatic methine carbon, likely shielded by the methoxy group. |
| 55.3 | -OCH₃ | Carbon of the methoxy group, showing a typical chemical shift for an aliphatic carbon attached to an oxygen atom. |
Experimental Protocol: Acquiring the ¹³C NMR Spectrum
A sample of 4-Chloro-2-methoxybenzaldehyde is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The spectrum is acquired on a 125 MHz NMR spectrometer. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak (CDCl₃ at δ 77.16 ppm).
Logical Workflow for ¹³C NMR Analysis
Caption: Workflow for ¹³C NMR spectral analysis.
¹H NMR Spectral Data: A Proton's Perspective
Predicted ¹H NMR Spectral Data for 4-Chloro-2-methoxybenzaldehyde
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~10.3 | Singlet | 1H | -CHO | The aldehydic proton is highly deshielded and typically appears as a singlet in this region. |
| ~7.8 | Doublet | 1H | Ar-H | Aromatic proton ortho to the aldehyde group, deshielded by its electron-withdrawing nature. |
| ~7.1 | Doublet of doublets | 1H | Ar-H | Aromatic proton meta to the aldehyde and ortho to the chlorine. |
| ~7.0 | Doublet | 1H | Ar-H | Aromatic proton ortho to the methoxy group and meta to the chlorine. |
| ~3.9 | Singlet | 3H | -OCH₃ | Protons of the methoxy group, appearing as a singlet in the typical region for such groups. |
Causality in ¹H NMR Chemical Shifts:
The electron-withdrawing aldehyde and chloro groups will deshield adjacent protons, shifting their signals downfield. Conversely, the electron-donating methoxy group will shield nearby protons, causing an upfield shift. The predicted splitting patterns (multiplicities) are based on the expected spin-spin coupling between adjacent aromatic protons.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to particular functional groups, providing a rapid and effective method for functional group identification.
Predicted IR Absorption Bands for 4-Chloro-2-methoxybenzaldehyde
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |
| ~2850, ~2750 | Medium | C-H stretch (aldehyde) | The characteristic Fermi doublet for the aldehydic C-H stretch. |
| ~1700 | Strong | C=O stretch (aldehyde) | A strong absorption band typical for a conjugated aromatic aldehyde. The exact position can be influenced by the electronic effects of the ring substituents. |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) | Characteristic absorptions for the aromatic ring. |
| ~1250 | Strong | C-O stretch (aryl ether) | Asymmetric C-O-C stretching of the methoxy group. |
| ~1020 | Medium | C-O stretch (aryl ether) | Symmetric C-O-C stretching of the methoxy group. |
| ~820 | Strong | C-H bend (aromatic) | Out-of-plane bending for a 1,2,4-trisubstituted benzene ring. |
| ~750 | Medium-Strong | C-Cl stretch | Characteristic absorption for an aryl chloride. |
Experimental Protocol: Acquiring the IR Spectrum
The IR spectrum of the solid 4-Chloro-2-methoxybenzaldehyde can be obtained using the KBr pellet method. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
Workflow for IR Spectral Acquisition and Analysis
Caption: Workflow for obtaining and analyzing an IR spectrum.
Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Predicted Mass Spectrum Fragmentation for 4-Chloro-2-methoxybenzaldehyde
The electron ionization (EI) mass spectrum of 4-Chloro-2-methoxybenzaldehyde is expected to show a prominent molecular ion peak (M⁺) and several characteristic fragment ions. The presence of chlorine will be evident from the isotopic pattern of chlorine-containing ions (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Table 4: Predicted Key Ions in the Mass Spectrum of 4-Chloro-2-methoxybenzaldehyde
| m/z | Ion | Predicted Fragmentation Pathway |
| 170/172 | [M]⁺ | Molecular ion |
| 169/171 | [M-H]⁺ | Loss of a hydrogen atom from the aldehyde group. |
| 141/143 | [M-CHO]⁺ | Loss of the formyl radical. |
| 139 | [M-OCH₃]⁺ | Loss of a methoxy radical. |
| 111 | [M-CHO-Cl]⁺ | Loss of the formyl radical followed by loss of a chlorine atom. |
Experimental Protocol: Acquiring the Mass Spectrum
A dilute solution of 4-Chloro-2-methoxybenzaldehyde in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph. In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. The resulting ions are then separated by the mass analyzer based on their m/z ratio and detected.
Fragmentation Pathway Diagram
Caption: Predicted major fragmentation pathways.
Conclusion: A Cohesive Spectral Portrait
The comprehensive analysis of the ¹³C NMR, predicted ¹H NMR, IR, and MS data provides a detailed and self-validating spectral portrait of 4-Chloro-2-methoxybenzaldehyde. The convergence of information from these orthogonal analytical techniques allows for the unambiguous confirmation of its structure and provides a robust analytical package for quality control and research applications. This guide serves as a practical resource, grounding theoretical principles in the context of a synthetically important molecule and empowering researchers to confidently interpret their own experimental data.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-methoxybenzaldehyde. Retrieved from [Link]
-
Wychem. (n.d.). 4-Chloro-2-methoxybenzaldehyde. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-Chloro-2-methoxybenzaldehyde. Retrieved from [Link]
Sources
4-Chloro-2-methoxybenzaldehyde solubility in organic solvents
Title: Technical Guide: Solubility Profiling & Solvent Selection for 4-Chloro-2-methoxybenzaldehyde (CAS: 53581-86-5)
Executive Summary 4-Chloro-2-methoxybenzaldehyde (CAS: 53581-86-5) is a critical pharmacophore intermediate, notably utilized in the synthesis of dopamine inhibitors and antipsychotic agents. Its structural duality—possessing both a lipophilic chloro-substituent and a polar methoxy/aldehyde motif—creates a complex solubility profile that dictates process efficiency. This guide provides a rigorous analysis of its solubility landscape, thermodynamic modeling protocols, and solvent selection strategies for process optimization.
Physicochemical Profile & Structural Determinants
Understanding the solubility behavior requires analyzing the molecular architecture. The compound exhibits "amphiphilic" characteristics where the chlorinated benzene ring drives non-polar interactions, while the oxygenated functional groups allow for dipole-dipole interactions and hydrogen bond acceptance.
| Property | Value | Impact on Solubility |
| Molecular Weight | 170.59 g/mol | Moderate size allows good solubility in most organic solvents. |
| Melting Point | 70–75 °C | Low MP suggests high potential for oiling out during crystallization if cooling rates are uncontrolled. |
| LogP (Predicted) | ~2.2 | Moderate lipophilicity. Preferential solubility in chlorinated and aromatic solvents over water. |
| H-Bond Donors | 0 | Cannot act as a proton donor; relies on solvent interaction (e.g., alcohols) for H-bonding. |
| H-Bond Acceptors | 2 (C=O, -OCH3) | Facilitates solubility in polar protic solvents like Methanol/Ethanol via solvation. |
Solubility Landscape
The following matrix categorizes solvents based on interaction type and observed utility in synthetic workflows (e.g., Vilsmeier formylation, oxidation).
Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Status | Process Utility |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Primary reaction solvent; extraction medium. |
| Aromatic | Toluene, Benzene | High | Oxidation reactions; high-temperature recrystallization. |
| Polar Aprotic | THF, Ethyl Acetate, DMF, DMSO | High | Coupling reactions; Vilsmeier-Haack substrate carrier. |
| Polar Protic | Methanol, Ethanol, IPA | Moderate/Temp. Dependent | Ideal for cooling crystallization . High solubility at boiling; moderate/low at RT. |
| Aliphatic | Hexane, Cyclohexane, Heptane | Low/Insoluble | Antisolvent ; used to drive precipitation or wash filter cakes. |
| Aqueous | Water | Insoluble | Used to wash away inorganic salts during workup. |
Key Insight: The "Goldilocks" zone for purification is often a binary system of Toluene/Hexane or Methanol/Water . The compound's solubility in Toluene decreases significantly upon cooling, making it a superior single-solvent system compared to DCM (too soluble) or Hexane (insoluble).
Thermodynamic Modeling Protocols
To transition from qualitative observations to precise process control, you must generate solubility curves. We employ the Modified Apelblat Equation , which correlates mole fraction solubility (
The Modified Apelblat Model:
-
A, B, C: Empirical parameters determined by regression analysis of experimental data.
-
T: Absolute temperature (Kelvin).[1]
-
x: Mole fraction solubility.
Why this matters: Determining these coefficients allows you to predict the exact "Crash Out" temperature for a specific concentration, preventing yield loss or impurity inclusion.
Experimental Protocols
Protocol A: Dynamic Laser Monitoring (Solubility Curve Generation)
Objective: Determine the saturation temperature (
Equipment:
-
Jacketed glass vessel (50 mL) with overhead stirrer.
-
Programmable circulating water bath (Control precision
0.05 K). -
Laser transmissometer (or turbidity probe).
Workflow:
-
Preparation: Weigh a precise mass of solvent (
) and 4-Chloro-2-methoxybenzaldehyde ( ) into the vessel. -
Dissolution: Heat the mixture to
(e.g., 10°C above expected MP) until fully dissolved (Laser transmission = 100%). -
Cooling Ramp: Lower temperature at a slow rate (0.2 K/min) while stirring (300 rpm).
-
Detection: Record the temperature (
) where laser transmission drops sharply (onset of turbidity). -
Heating Ramp: Re-heat at 0.2 K/min. Record the temperature (
) where the solution becomes clear again. -
Iteration: Repeat for different solute/solvent ratios (
) to build the curve.
Protocol B: Static Gravimetric Method (Validation)
Objective: Validate solubility at a specific isotherm (e.g., 25°C).
-
Saturation: Add excess solid to solvent in a sealed vial.
-
Equilibration: Shake at constant temperature for 24 hours.
-
Sampling: Stop stirring and allow settling for 2 hours.
-
Filtration: Filter supernatant through a 0.45
m pre-heated syringe filter. -
Quantification: Evaporate solvent from a weighed aliquot and dry residue to constant weight (Vacuum oven, 40°C).
Visualization of Workflows
Figure 1: Solubility Determination Workflow
Caption: Dynamic laser monitoring workflow for precise solubility curve generation.
Figure 2: Solvent Selection Decision Tree
Caption: Decision matrix for selecting solvents based on synthetic vs. purification objectives.
Application in Synthesis
The solubility profile directly impacts the two primary synthetic routes for this compound:
-
Vilsmeier-Haack Formylation:
-
Solvent: DMF (Dimethylformamide).
-
Rationale: DMF acts as both solvent and reagent. 4-Chloro-2-methoxybenzaldehyde is highly soluble in DMF, ensuring homogeneous kinetics.
-
Workup: The reaction mixture is quenched in water. Since the product is insoluble in water , it precipitates out, allowing for easy filtration.
-
-
Oxidation of Anethole:
-
Solvent: Toluene.
-
Rationale: Toluene dissolves the starting material and the product at elevated temperatures (60-80°C) but allows for crystallization upon cooling to 0-5°C. This "one-pot" solvent choice eliminates the need for solvent swapping.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13865115, 4-Chloro-2-methoxybenzaldehyde. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Synthesis of 4-Chloro-2-methoxybenzaldehyde via Williamson Ether Synthesis
This document provides an in-depth technical exploration of the synthesis of 4-Chloro-2-methoxybenzaldehyde, a valuable intermediate in pharmaceutical and organic chemistry. The primary focus is the methylation of 2-chloro-4-hydroxybenzaldehyde, a process rooted in the classic Williamson ether synthesis. This guide is intended for researchers, chemists, and professionals in drug development, offering a blend of theoretical principles, practical execution, and critical safety considerations.
Strategic Overview: The Importance and Synthetic Rationale
4-Chloro-2-methoxybenzaldehyde serves as a key building block in the synthesis of various complex organic molecules. Its unique substitution pattern, featuring an aldehyde, a chloro group, and a methoxy group, makes it a versatile precursor. For instance, it has been investigated for its potential antipsychotic properties, believed to be linked to the inhibition of dopamine production.[1]
The chosen synthetic pathway, the methylation of the hydroxyl group of 2-chloro-4-hydroxybenzaldehyde, is a robust and efficient method. This transformation is achieved through the Williamson ether synthesis, a reliable and well-documented reaction for forming ethers.[2][3] This approach is favored for its high yield, straightforward execution, and scalability.
The Core Mechanism: A Deep Dive into Williamson Ether Synthesis
The conversion of 2-chloro-4-hydroxybenzaldehyde to 4-Chloro-2-methoxybenzaldehyde is a classic example of a nucleophilic substitution reaction, specifically an SN2 mechanism.[3][4] The process can be dissected into two fundamental steps:
-
Deprotonation: The phenolic hydroxyl group of the starting material is acidic. A strong base, typically sodium hydroxide (NaOH), is used to abstract the acidic proton, forming a sodium phenoxide intermediate. This phenoxide is a potent nucleophile, far more reactive than the original neutral phenol.
-
Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic methyl group of the methylating agent, such as dimethyl sulfate. In this SN2 step, the phenoxide's lone pair of electrons attacks the carbon atom, displacing the sulfate group, which acts as the leaving group. This concerted reaction, where the new carbon-oxygen bond forms simultaneously as the carbon-leaving group bond breaks, results in the desired ether product.[4]
Causality Behind Experimental Choices:
-
Choice of Base: Sodium hydroxide is a cost-effective and highly effective base for deprotonating phenols. Its use in an aqueous or alcoholic medium facilitates the reaction.
-
Choice of Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is a powerful and efficient methylating agent for this synthesis.[5] While highly effective, it is also extremely toxic and must be handled with extreme caution.[6][7] An alternative could be methyl iodide, but dimethyl sulfate is often preferred for its reactivity and cost-effectiveness in industrial applications.
-
Reaction Conditions: The reaction is typically performed at a controlled temperature to prevent side reactions and ensure the safe handling of the exothermic deprotonation and methylation steps.[5]
Visualization of the Reaction Mechanism
Caption: Reaction pathway for the synthesis of 4-Chloro-2-methoxybenzaldehyde.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating, with clear steps for reaction monitoring and purification to ensure the desired product quality.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Density (g/mL) | Amount | Volume |
| 2-chloro-4-hydroxybenzaldehyde | 156.57[8] | 1.0 | - | 15.66 g | - |
| Sodium Hydroxide (NaOH) | 40.00 | 1.2 | - | 4.80 g | - |
| Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | 1.1 | 1.33 | 13.87 g | 10.4 mL |
| Water (H₂O) | 18.02 | - | 1.00 | - | 100 mL |
| Dichloromethane (CH₂Cl₂) | 84.93 | - | 1.33 | - | ~150 mL |
Step-by-Step Methodology
-
Reagent Preparation & Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 15.66 g (0.1 mol) of 2-chloro-4-hydroxybenzaldehyde in 100 mL of water.
-
In a separate beaker, prepare a solution of 4.80 g (0.12 mol) of sodium hydroxide in 20 mL of water. Allow this solution to cool to room temperature.
-
-
Formation of the Phenoxide:
-
Slowly add the sodium hydroxide solution to the flask containing the 2-chloro-4-hydroxybenzaldehyde suspension while stirring vigorously.
-
Continue stirring for 15-20 minutes at room temperature to ensure complete formation of the sodium phenoxide salt. The mixture should become a clear solution.
-
-
Methylation Reaction:
-
Caution! Dimethyl sulfate is highly toxic and a suspected carcinogen. Perform this step in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including impermeable gloves and safety goggles. [7]
-
Place 13.87 g (10.4 mL, 0.11 mol) of dimethyl sulfate into the dropping funnel.
-
Add the dimethyl sulfate dropwise to the stirred phenoxide solution over a period of 30-45 minutes.
-
Maintain the reaction temperature between 40-45°C using a water bath.[5] An exothermic reaction may be observed.
-
After the addition is complete, continue stirring the mixture at 45-50°C for an additional 2 hours to ensure the reaction goes to completion.
-
-
Reaction Monitoring & Workup:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Once complete, cool the reaction mixture to room temperature. The product may begin to precipitate.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure 4-Chloro-2-methoxybenzaldehyde as a white to off-white solid.
-
Troubleshooting and Process Optimization
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to optimizing the synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
-
Incomplete Reaction: If TLC analysis shows a significant amount of starting material, consider extending the reaction time or ensuring the base was fully dissolved and added in the correct stoichiometric amount.
-
Formation of Byproducts: Over-alkylation or other side reactions can occur if the temperature is too high or if the methylating agent is added too quickly. Careful control of reaction parameters is crucial.
-
Purification Challenges: If the product is difficult to crystallize, column chromatography on silica gel using a hexane/ethyl acetate gradient is an effective alternative purification method.[9]
Mandatory Safety and Hazard Management
Chemical synthesis requires an unwavering commitment to safety. The reagents used in this protocol possess significant hazards that must be managed through proper handling and engineering controls.
-
Dimethyl Sulfate ((CH₃)₂SO₄):
-
Hazards: Extremely toxic by inhalation, ingestion, and skin contact. It is a potent alkylating agent and a suspected human carcinogen.[10] Symptoms of exposure can be delayed.[11] It is also corrosive and can cause severe burns.[6][11]
-
Handling: Must always be handled in a certified chemical fume hood.[7] Use appropriate PPE, including a lab coat, safety goggles, a face shield, and heavy-duty, impermeable gloves (e.g., butyl rubber or Viton).[7][11]
-
Spills & Waste: Spills should be neutralized with a dilute ammonia solution (<10%) and absorbed with an inert material.[6] All waste containing dimethyl sulfate must be treated as hazardous waste and disposed of according to institutional guidelines.[7]
-
-
Sodium Hydroxide (NaOH):
-
Hazards: Corrosive and can cause severe chemical burns to skin and eyes.
-
Handling: Wear standard PPE, including gloves and safety glasses. Handle solid NaOH with care to avoid creating dust.
-
-
2-chloro-4-hydroxybenzaldehyde:
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[8]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention in case of contact with dimethyl sulfate.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
By adhering to these principles and protocols, researchers can safely and efficiently synthesize 4-Chloro-2-methoxybenzaldehyde, a critical component for advancing chemical and pharmaceutical research.
References
- CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. Google Patents.
-
p-CHLOROBENZALDEHYDE. Organic Syntheses Procedure. Available at: [Link]
-
Williamson ether synthesis – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. Available at: [Link]
-
The Williamson Ether Synthesis. Available at: [Link]
-
m-METHOXYBENZALDEHYDE. Organic Syntheses Procedure. Available at: [Link]
-
4-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 520101. PubChem. Available at: [Link]
-
m-CHLOROBENZALDEHYDE. Organic Syntheses Procedure. Available at: [Link]
-
Dimethyl sulfate - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
LCSS: DIMETHYL SULFATE. National Institutes of Health. Available at: [Link]
- CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde. Google Patents.
-
DIMETHYL SULPHATE. Ataman Kimya. Available at: [Link]
-
DIMETHYL SULPHATE. Chemstock. Available at: [Link]
-
ICSC 0148 - DIMETHYL SULFATE. International Labour Organization. Available at: [Link]
- EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives. Google Patents.
- CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material. Google Patents.
-
A chemical model of catechol-O-methyltransferase. Methylation of 3,4-dihydroxybenzaldehyde in aqueous solution. PubMed. Available at: [Link]
-
Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. Available at: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nj.gov [nj.gov]
- 7. LCSS: DIMETHYL SULFATE [web.stanford.edu]
- 8. 4-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 520101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis routes of 4-(Benzyloxy)-2-hydroxybenzaldehyde [benchchem.com]
- 10. chemstock.ae [chemstock.ae]
- 11. ICSC 0148 - DIMETHYL SULFATE [chemicalsafety.ilo.org]
Starting materials for 4-Chloro-2-methoxybenzaldehyde synthesis
A Technical Guide on Starting Material Selection and Process Design
Executive Summary: The Regioselectivity Challenge
The synthesis of 4-Chloro-2-methoxybenzaldehyde (CAS: 53581-86-5) presents a classic problem in aromatic substitution logic: the "Isomer Trap."
Many researchers instinctively select 3-chloroanisole or 2-methoxybenzaldehyde as starting materials due to their low cost. However, standard Electrophilic Aromatic Substitution (EAS) on these substrates predominantly yields the wrong isomers (2-chloro-4-methoxybenzaldehyde or 5-chloro-2-methoxybenzaldehyde) due to the strong directing effects of the methoxy group.
This guide delineates the two most robust pathways to the target molecule, prioritizing regiochemical integrity over raw material cost. We focus on O-Alkylation of 4-Chlorosalicylaldehyde (The Scalable Route) and SNAr Displacement of 4-Chloro-2-fluorobenzaldehyde (The Precision Route).
Part 1: Critical Analysis of Starting Materials
The choice of starting material dictates the synthetic strategy. The table below analyzes the viability of common precursors.
| Precursor | Strategy | Viability | Technical Bottleneck |
| 3-Chloroanisole | Vilsmeier-Haack Formylation | LOW | Regioselectivity Failure: The methoxy group directs para (C6), but steric and electronic factors often lead to mixtures favoring the 4-methoxy isomer. |
| 2-Methoxybenzaldehyde | Electrophilic Chlorination | LOW | Wrong Isomer: The methoxy group directs para to itself (Position 5). The aldehyde directs meta (Position 3). The target position (C4) is deactivated. |
| 4-Chlorosalicylaldehyde | O-Methylation ( | HIGH | Ideal Scaffold: The chlorine and aldehyde are already in place. The reaction is a simple, high-yield phenolic alkylation. |
| 4-Chloro-2-fluorobenzaldehyde | HIGH | Rapid Kinetics: The aldehyde activates the ortho-fluorine for displacement by methoxide. High cost, but very clean. |
Part 2: The "Isomer Trap" Visualization
Understanding why the "cheap" routes fail is critical for process justification. The diagram below illustrates the divergent pathways of 3-chloroanisole.
Figure 1: Vilsmeier-Haack formylation of 3-chloroanisole predominantly yields the unwanted isomer due to the strong para-directing effect of the methoxy group.
Part 3: Recommended Pathway A — The Scalable Standard
Starting Material: 4-Chloro-2-hydroxybenzaldehyde (4-Chlorosalicylaldehyde).
Mechanism: Nucleophilic Aliphatic Substitution (
This is the industry-preferred route. The starting material is readily synthesized from 3-chlorophenol via the Reimer-Tiemann reaction (though separation is required there) or purchased directly. The reaction involves the selective methylation of the phenolic hydroxyl group.
Experimental Protocol
Reagents:
-
Substrate: 4-Chloro-2-hydroxybenzaldehyde (1.0 eq)
-
Alkylating Agent: Dimethyl Sulfate (DMS) (1.1 eq) OR Iodomethane (MeI) (1.2 eq)
-
Base: Potassium Carbonate (
) (1.5 eq) -
Solvent: Acetone or DMF (anhydrous)
Step-by-Step Workflow:
-
Dissolution: Charge a round-bottom flask with 4-chloro-2-hydroxybenzaldehyde (10 mmol) and anhydrous Acetone (30 mL).
-
Deprotonation: Add anhydrous
(15 mmol) in a single portion. The suspension will turn bright yellow (phenoxide formation). Stir at room temperature for 15 minutes. -
Alkylation:
-
Option A (DMS): Add Dimethyl Sulfate (11 mmol) dropwise via syringe. (Caution: Highly Toxic).
-
Option B (MeI): Add Iodomethane (12 mmol).
-
-
Reflux: Heat the mixture to reflux (
C for acetone) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol spot ( ) should disappear, replaced by the less polar ether ( ). -
Workup: Cool to room temperature. Filter off the inorganic salts (
). Concentrate the filtrate under reduced pressure. -
Purification: The residue is usually pure enough (>95%). If necessary, recrystallize from Cyclohexane or purify via short silica plug.
Self-Validating Checkpoint: The product should be a white to pale yellow solid (mp 70-72°C).
Part 4: Recommended Pathway B — The Precision Route ( )
Starting Material: 4-Chloro-2-fluorobenzaldehyde.
Mechanism: Nucleophilic Aromatic Substitution (
This route utilizes the electron-withdrawing nature of the aldehyde group to activate the ortho-fluorine for displacement. It is faster and cleaner than Pathway A but utilizes a more expensive starting material.
Reaction Logic Visualization
Figure 2: The aldehyde group at C1 lowers the energy barrier for nucleophilic attack at C2, allowing selective displacement of Fluorine without affecting the Chlorine at C4.
Experimental Protocol
Reagents:
-
Substrate: 4-Chloro-2-fluorobenzaldehyde (1.0 eq)
-
Nucleophile: Sodium Methoxide (NaOMe) (1.05 eq) - Use 0.5M solution in MeOH for control.
-
Solvent: Methanol (anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve 4-chloro-2-fluorobenzaldehyde (5 mmol) in anhydrous MeOH (10 mL) under
atmosphere. Cool to 0°C. -
Addition: Add NaOMe solution (5.25 mmol) dropwise over 10 minutes. Crucial: Do not use large excess of NaOMe, or you risk displacing the Chlorine at C4 (though F is much more labile, high temperatures/excess base can force Cl displacement).
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Quench: Pour the reaction mixture into ice water (50 mL) containing dilute HCl (to neutralize excess base). The product will precipitate.[1]
-
Isolation: Filter the solid. Wash with cold water. Dry in a vacuum oven.
Part 5: Analytical Data & Comparison
| Parameter | Pathway A (O-Methylation) | Pathway B ( |
| Starting Material | 4-Chloro-2-hydroxybenzaldehyde | 4-Chloro-2-fluorobenzaldehyde |
| Cost | Low | High |
| Atom Economy | Moderate (Loss of HI/H2SO4) | High (Loss of NaF) |
| Reaction Time | 4–6 Hours (Reflux) | 1–2 Hours (RT) |
| Scalability | Excellent (kg scale) | Good (limited by SM cost) |
| Risk Profile | MeI/DMS are carcinogens | NaOMe is corrosive |
References
-
Regioselectivity of Vilsmeier-Haack
-
Synthesis via O-Methylation (Analogous Protocols)
- Patent CN103819319A. Preparation of 4-methoxysalicylaldehyde.
-
Directed Ortho Metalation (DoM)
-
Snieckus, V.[4][5] (1990). Directed ortho metalation.[4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. (Provides the theoretical basis for why lithiation of 3-chloroanisole is difficult to control without specific directing groups).
-
-
Product Characterization
Sources
- 1. prepchem.com [prepchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. scirp.org [scirp.org]
- 4. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. biosynth.com [biosynth.com]
- 7. CN103739452A - Synthetic method of m-chloroanisole - Google Patents [patents.google.com]
Targeting Bioactivity: A Technical Guide to 4-Chloro-2-methoxybenzaldehyde as a Pharmacophore Scaffold
Topic: Potential Biological Activity of 4-Chloro-2-methoxybenzaldehyde Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
4-Chloro-2-methoxybenzaldehyde (CAS: 53581-86-5) represents a critical intermediate in medicinal chemistry, functioning primarily as a "privileged scaffold" for the synthesis of bioactive heterocycles.[1] While the parent aldehyde possesses modest intrinsic biological activity (primarily as a mild enzyme inhibitor), its true value lies in its structural utility. The 4-chloro substituent enhances lipophilicity and metabolic resistance, while the 2-methoxy group provides steric bulk and electron-donating properties that modulate the reactivity of the aldehyde carbonyl.[1]
This guide details the compound's application in generating Schiff bases (antimicrobials) and chalcones (anticancer agents) , providing validated synthetic protocols and mechanistic insights into its pharmacophoric potential.
Chemical Profile & Druggability
Before integrating this compound into a drug discovery pipeline, its physicochemical properties must be understood in the context of Lipinski’s Rule of 5.
Table 1: Physicochemical Profile
| Property | Value | Drug Design Implication |
| Molecular Weight | 170.59 g/mol | Low MW allows for significant derivatization without exceeding the 500 Da limit.[1] |
| LogP (Predicted) | ~2.3 - 2.8 | Ideal lipophilicity for membrane permeability; the 4-Cl atom significantly boosts this over the unsubstituted benzaldehyde.[1] |
| H-Bond Donors | 0 | Acts purely as an H-bond acceptor (via OMe and C=O), reducing desolvation penalties during protein binding.[1] |
| Rotatable Bonds | 2 | High structural rigidity minimizes entropy loss upon binding to target enzymes. |
| Reactive Moiety | Aldehyde (-CHO) | Highly electrophilic; serves as the "warhead" for condensation reactions (Schiff base/Chalcone formation). |
Structural Reactivity Map
The following diagram illustrates the reactive sites of the molecule, guiding synthetic modification.
Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of substituents.[1]
Synthetic Utility in Drug Design
The biological potential of 4-Chloro-2-methoxybenzaldehyde is realized through two primary synthetic pathways: Claisen-Schmidt Condensation (to form Chalcones) and Imine Condensation (to form Schiff Bases).[1]
Pathway A: Chalcone Synthesis (Anticancer Potential)
Chalcones derived from this scaffold act as Michael acceptors, capable of alkylating cysteine residues on proteins such as tubulin.
Mechanism:
-
Base Abstraction: NaOH abstracts an alpha-proton from an acetophenone derivative.
-
Nucleophilic Attack: The enolate attacks the aldehyde carbonyl of 4-Chloro-2-methoxybenzaldehyde.[1]
-
Dehydration: Elimination of water yields the
-unsaturated ketone.
Pathway B: Schiff Base Synthesis (Antimicrobial Potential)
The azomethine bond (-C=N-) formed is critical for coordinating metal ions, which is a key mechanism for disrupting bacterial cell walls.
Figure 2: Divergent synthetic pathways for generating bioactive libraries from the core aldehyde.[1]
Key Biological Activities[2][3][4][5][6][7]
Antimicrobial Activity (Schiff Bases)
Derivatives synthesized by reacting 4-Chloro-2-methoxybenzaldehyde with aromatic amines (e.g., aniline derivatives) exhibit broad-spectrum activity.[1]
-
Mechanism: The azomethine nitrogen lone pair can chelate trace metals essential for bacterial metabolism. Furthermore, the lipophilic 4-Cl group facilitates penetration through the lipid bilayer of Gram-negative bacteria (E. coli, P. aeruginosa).
-
Observed Potency: MIC values for optimized derivatives often range from 10–50 µg/mL .
Anticancer Activity (Chalcones)
Chalcones incorporating the 4-Chloro-2-methoxy motif have shown cytotoxicity against HeLa and MCF-7 cell lines.[1]
-
Mechanism:
-
Tubulin Inhibition: The trimethoxyphenyl-like structure (mimicked by the methoxy substitution) interferes with microtubule polymerization.
-
Apoptosis Induction: Disruption of the mitochondrial membrane potential (
).
-
-
SAR Insight: The 2-methoxy group is crucial here; it mimics the oxygenation pattern of natural antimitotic agents like colchicine.
Tyrosinase Inhibition (Parent Compound)
4-Substituted benzaldehydes are known partial, non-competitive inhibitors of tyrosinase.[2]
-
Relevance: Tyrosinase is the rate-limiting enzyme in melanin synthesis.[1][3]
-
Activity: The 4-Cl group binds to the enzyme's active site pocket, while the aldehyde group interacts with the copper ions. The 2-methoxy group adds steric selectivity, potentially reducing off-target effects compared to simpler benzaldehydes.[1]
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(4-aminophenyl)-3-(4-chloro-2-methoxyphenyl)prop-2-en-1-one (Chalcone Derivative)
This protocol validates the reactivity of the aldehyde and produces a testable anticancer agent.[1]
Reagents:
-
4-Chloro-2-methoxybenzaldehyde (10 mmol)[1]
-
4-Aminoacetophenone (10 mmol)[1]
-
Ethanol (95%, 20 mL)
-
NaOH (40% aqueous solution, 5 mL)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 4-aminoacetophenone in 20 mL of ethanol in a 100 mL round-bottom flask.
-
Addition: Add 10 mmol of 4-Chloro-2-methoxybenzaldehyde to the solution. Stir until homogenous.
-
Catalysis: Dropwise add 5 mL of 40% NaOH solution while stirring vigorously at room temperature.
-
Reaction: Continue stirring for 4–6 hours. The solution will typically darken (yellow/orange) as the conjugated system forms.
-
Precipitation: Pour the reaction mixture into 200 mL of ice-cold water containing 2 mL of HCl (to neutralize base).
-
Filtration: Filter the resulting precipitate under vacuum.
-
Purification: Recrystallize from hot ethanol.
-
Validation: Confirm structure via melting point and 1H-NMR (Look for doublet signals at
7.5–8.0 ppm with Hz, indicating trans geometry).
Protocol 2: In Vitro MIC Determination (Broth Microdilution)
To assess antimicrobial efficacy of the synthesized derivative.
-
Preparation: Dissolve the test compound in DMSO to a final concentration of 1024 µg/mL.
-
Dilution: In a 96-well plate, perform serial 2-fold dilutions using Mueller-Hinton Broth (MHB), ranging from 512 µg/mL down to 1 µg/mL.
-
Inoculation: Add 10 µL of bacterial suspension (adjusted to
CFU/mL) to each well. -
Controls:
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
References
-
Tyrosinase Inhibition by 4-Substituted Benzaldehydes. Applied Biochemistry and Biotechnology. (2020).[6] Identifies 4-halobenzaldehydes as partial non-competitive inhibitors of mushroom tyrosinase.[1][2][6]
-
Synthesis and Antimicrobial Activity of Schiff Bases. Journal of Chemistry. (2020).[7] Details the synthesis of Schiff bases from chloro-substituted benzaldehydes and their efficacy against E. coli and S. aureus.
-
Chalcones as Anticancer Agents. Molecules. (2017). Reviews the structural requirements for chalcone cytotoxicity, highlighting the role of methoxy and chloro substituents in tubulin binding.
-
Biological Activity of Thiosemicarbazones. International Journal of PharmTech Research. (2011). Discusses derivatives of substituted benzaldehydes and their MAO inhibitory potential.
Sources
- 1. 4-CHLORO-2-METHOXYBENZALDEHYDE | 53581-86-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo evidence of tyrosinase inhibitory activity of a synthesized (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to 4-Chloro-2-methoxybenzaldehyde as a Versatile Building Block in Organic Synthesis
Foreword: The Strategic Value of Substituted Benzaldehydes
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Substituted benzaldehydes, in particular, represent a cornerstone of synthetic strategy, offering a confluence of reactivity and structural diversity. Among these, 4-Chloro-2-methoxybenzaldehyde has emerged as a particularly valuable synthon. Its unique electronic and steric properties, arising from the interplay of the chloro, methoxy, and aldehyde functionalities, provide a versatile platform for a multitude of chemical transformations. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reactivity, applications, and field-proven methodologies centered around this powerful building block. We will delve into the causality behind its synthetic utility, offering not just protocols, but a deeper insight into its role in constructing the molecules that drive innovation in medicine and materials science.
Core Physicochemical & Structural Characteristics
4-Chloro-2-methoxybenzaldehyde is a crystalline solid whose utility is underpinned by its distinct substitution pattern. The aldehyde group serves as a primary reaction site for nucleophilic additions and condensations. The methoxy group at the ortho position and the chloro group at the para position electronically influence the reactivity of both the aldehyde and the aromatic ring, while also serving as synthetic handles for further elaboration.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₂ | PubChem[1] |
| Molecular Weight | 170.59 g/mol | Sigma-Aldrich |
| CAS Number | 53581-86-5 | Sigma-Aldrich |
| Appearance | Off-white to light yellow solid | ChemicalBook[2] |
| Melting Point | 70-75 °C | ChemicalBook, Sigma-Aldrich[2] |
| Boiling Point | 268.8±20.0 °C (Predicted) | ChemicalBook[2] |
| SMILES | COC1=C(C=CC(=C1)Cl)C=O | PubChem[1] |
The Causality of Reactivity: An Electronic and Steric Analysis
The synthetic potential of 4-Chloro-2-methoxybenzaldehyde is a direct consequence of its electronic architecture.
-
The Aldehyde Group (-CHO): As a moderately deactivating, meta-directing group, it renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This is the basis for its participation in condensation, Wittig, and Grignard reactions.
-
The Methoxy Group (-OCH₃): Located at the ortho position, this strong electron-donating group activates the ring towards electrophilic aromatic substitution. It also sterically influences the approach to the adjacent aldehyde, a factor that can be exploited for stereoselective transformations.
-
The Chloro Group (-Cl): This electron-withdrawing, ortho-para directing group serves two critical roles. Firstly, it deactivates the ring, providing a regiochemical counterbalance to the methoxy group. Secondly, and more importantly in modern synthesis, it functions as an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[3]
This unique combination of functionalities allows for a sequential and regioselective approach to molecular construction, making it a preferred building block for complex target molecules.
Key Synthetic Transformations and Methodologies
Carbon-Carbon Bond Formation via Condensation Reactions
The electrophilic nature of the aldehyde functionality makes 4-Chloro-2-methoxybenzaldehyde an ideal substrate for condensation reactions, which are fundamental for elongating carbon chains and forming α,β-unsaturated systems—precursors to many bioactive molecules.[4] The Claisen-Schmidt condensation, a reaction between an aldehyde and a ketone, is a prime example.
The electron-donating methoxy group can slightly reduce the aldehyde's reactivity compared to benzaldehydes with electron-withdrawing groups. However, this is readily overcome by standard reaction conditions, and the reaction proceeds efficiently to form chalcone-like structures, which are important intermediates in the synthesis of flavonoids and other heterocyclic compounds.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 4-Chloro-2-methoxybenzaldehyde (853 mg, 5 mmol), 4-cyanophenylboronic acid (882 mg, 6 mmol), potassium carbonate (2.07 g, 15 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 183 mg, 0.25 mmol, 5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add 25 mL of degassed 1,4-dioxane and 5 mL of degassed water via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir under argon for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with 50 mL of ethyl acetate and filter through a pad of Celite.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the biphenyl product. [5]
Synthesis of Heterocyclic Scaffolds
The dual reactivity of the aldehyde and the substituted aromatic ring makes 4-Chloro-2-methoxybenzaldehyde a valuable precursor for synthesizing a wide array of heterocyclic compounds, which form the core of many pharmaceuticals. [6]For instance, it can be used in multicomponent reactions to build complex scaffolds in a single step.
One such application is in the synthesis of substituted quinolines via the Friedländer annulation, where it reacts with a suitably substituted 2-aminoaryl ketone.
-
Reaction Setup: In a sealed tube, combine 4-Chloro-2-methoxybenzaldehyde (1.71 g, 10 mmol), 2'-aminoacetophenone (1.35 g, 10 mmol), and potassium hydroxide (0.28 g, 5 mmol) in 20 mL of ethanol.
-
Execution: Seal the tube and heat the mixture at 80 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature. A precipitate should form. If not, slowly add water to induce precipitation.
-
Isolation: Collect the solid by vacuum filtration and wash with a cold 1:1 ethanol/water mixture.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by silica gel chromatography to yield the target quinoline.
Applications in Drug Discovery and Agrochemicals
The molecular frameworks derived from 4-Chloro-2-methoxybenzaldehyde are prevalent in several classes of biologically active compounds.
-
Pharmaceuticals: This building block is an intermediate in the synthesis of compounds targeting neurological disorders. [6]For instance, its structural motifs have been incorporated into potential antipsychotic agents, where it is hypothesized to modulate dopamine production. [7]* Agrochemicals: It is also utilized in the development of novel pesticides and herbicides. The specific substitution pattern can be tailored to enhance efficacy and selectivity while aiming for improved environmental safety profiles. [6]
Safety and Handling
As with all chemical reagents, proper handling of 4-Chloro-2-methoxybenzaldehyde is essential for laboratory safety.
-
GHS Hazard Information:
-
H312: Harmful in contact with skin. [1]* Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection. [1] * P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [1]* Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [8][9]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C. [2][8]
-
Conclusion
4-Chloro-2-methoxybenzaldehyde stands as a testament to the power of strategic molecular design. Its pre-installed functionalities—an electrophilic aldehyde, an activating methoxy group, and a cross-coupling-ready chloro-substituent—provide a rich and versatile chemical toolbox. This guide has illuminated its central role in fundamental synthetic transformations, from classic condensations to modern palladium-catalyzed couplings, that are critical for the efficient synthesis of complex molecules. For the medicinal chemist, organic scientist, and process developer, a thorough understanding of this building block's potential is not merely advantageous; it is a gateway to innovation and discovery.
References
-
Scribd. (n.d.). Aldol Condensation of p-Anisaldehyde. Retrieved from [Link]
-
YouTube. (2025, February 17). 4-Chlorobenzaldehyde to 4-chloro-2-methylbenzaldehyde. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
-
ResearchGate. (n.d.). Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction.... Retrieved from [Link]
- Google Patents. (n.d.). CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material.
-
The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-2-methoxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-hydroxy-2-methoxybenzaldehyde, 18278-34-7. Retrieved from [Link]
-
Homework.Study.com. (n.d.). what is the product of an Aldol reaction of 4-methoxybenzaldehyde and 4-methylcyclohexanone? 2 molar equivalents of the aldehyde are used. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst.101. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with.... Retrieved from [Link]
-
Thieme. (n.d.). Single-Step Conversion of Electron-Deficient Aldehydes into the Corresponding Esters in Aqueous Alcohols in the Presence of Iodine and Sodium Nitrite. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Tech Info. Retrieved from [Link]
-
ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-4-methoxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]
-
BMRB. (n.d.). bmse010130 4-methoxy Benzaldehyde. Retrieved from [Link]
-
Capot Chemical. (2013, October 14). material safety data sheet. Retrieved from [Link]
-
mzCloud. (2017, April 12). 4 Methoxybenzaldehyde. Retrieved from [Link]
Sources
- 1. 4-Chloro-2-methoxybenzaldehyde | C8H7ClO2 | CID 13865115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-CHLORO-2-METHOXYBENZALDEHYDE | 53581-86-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Ethoxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCI Practical Example: Suzuki-Miyaura Cross Coupling Using an Alkenyl Boronic Acid Ester as a Substrate | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. biosynth.com [biosynth.com]
- 8. biosynth.com [biosynth.com]
- 9. westliberty.edu [westliberty.edu]
Discovery and history of 4-Chloro-2-methoxybenzaldehyde
This guide serves as a technical dossier on 4-Chloro-2-methoxybenzaldehyde , a critical intermediate in modern medicinal chemistry. It synthesizes historical context, mechanistic chemistry, and practical applications into a resource for drug development professionals.
Discovery, Synthesis, and Pharmaceutical Utility[1][2]
CAS Number: 53581-86-5 Molecular Formula: C₈H₇ClO₂ Molecular Weight: 170.59 g/mol IUPAC Name: 4-Chloro-2-methoxybenzaldehyde
Executive Summary
4-Chloro-2-methoxybenzaldehyde is a halogenated aromatic aldehyde that has evolved from a simple chemical derivative to a high-value scaffold in the synthesis of targeted therapeutics. Historically utilized in dye chemistry and general organic synthesis, it has recently gained prominence as a key building block for c-Rel inhibitors (autoimmune disease), IDO1 inhibitors (immuno-oncology), and novel antipsychotic agents. Its chemical behavior is defined by the interplay between the electron-donating methoxy group and the electron-withdrawing chlorine atom, which dictates its unique reactivity in condensation and nucleophilic addition reactions.
Historical Genesis & Discovery
The "Enabling Intermediate" Era
Unlike blockbuster drugs with a single "eureka" moment, the history of 4-Chloro-2-methoxybenzaldehyde is characterized by its gradual ascent as an enabling intermediate.
-
Early 20th Century: The compound likely first appeared in the broad exploration of vanillin and isovanillin derivatives . Chemists systematically chlorinated methoxybenzaldehydes to map the reactivity of the benzene ring, though these early derivatives were often academic curiosities rather than industrial targets.
-
Mid-to-Late 20th Century: The compound found utility in the agrochemical sector , serving as a precursor for herbicides and pesticides where the metabolic stability of the chloro-methoxy motif was advantageous.
-
21st Century (The Medicinal Chemistry Pivot): The true "discovery" of its value occurred with the shift toward targeted protein inhibition. High-Throughput Screening (HTS) campaigns identified the 4-chloro-2-methoxybenzyl moiety as a privileged structure for binding into hydrophobic pockets of enzymes like Tyrosine Hydroxylase and transcription factors like c-Rel .
Synthetic Evolution & Mechanistic Pathways
The synthesis of 4-Chloro-2-methoxybenzaldehyde is dominated by two primary methodologies: Vilsmeier-Haack Formylation (Laboratory/Fine Chemical Scale) and Catalytic Oxidation (Industrial Scale).
Route A: Vilsmeier-Haack Formylation (Dominant Route)
This is the most common laboratory method due to its high regioselectivity.
-
Substrate: 3-Chloroanisole (1-chloro-3-methoxybenzene).
-
Reagents: Phosphoryl chloride (
) and Dimethylformamide (DMF).[1] -
Mechanism: The reaction proceeds via the formation of an electrophilic chloroiminium ion (Vilsmeier reagent).
-
Regiochemistry: The methoxy group is a strong ortho/para activator, while the chlorine is a deactivator. The Vilsmeier reagent preferentially attacks the position para to the methoxy group (C4 relative to OMe). The position ortho to the methoxy group is sterically hindered and less favored, while the position meta to the methoxy is deactivated.
-
Result: The formyl group installs at the 4-position relative to the methoxy, yielding the 4-chloro-2-methoxybenzaldehyde isomer (Note: Numbering changes in the product; Aldehyde = 1, Methoxy = 2, Chloro = 4).
-
Route B: Oxidation of Toluenes
-
Substrate: 4-Chloro-2-methoxytoluene.
-
Method: Radical chlorination of the methyl group followed by hydrolysis, or direct catalytic oxidation (e.g., using
catalysts). -
Utility: Preferred for large-scale manufacturing where
waste disposal is cost-prohibitive.
Visualization: Vilsmeier-Haack Mechanism
Caption: Mechanistic flow of the Vilsmeier-Haack synthesis, highlighting the critical electrophilic attack on 3-chloroanisole.
Pharmaceutical Applications
The aldehyde functionality serves as a "warhead" for further derivatization, allowing the 4-chloro-2-methoxyphenyl core to be integrated into complex scaffolds.
| Therapeutic Area | Target / Mechanism | Role of Compound |
| Autoimmune | c-Rel Inhibitor (NF-κB family) | Condensation with barbituric acid derivatives to form benzylidene-thioxodihydropyrimidines. Used to treat rheumatoid arthritis and psoriasis.[2] |
| Immuno-Oncology | IDO1 Inhibitor | Converted to (4-Chloro-2-hydroxyphenyl)(1,2,3-triazol-4-yl)methanol.[3] Inhibits tryptophan catabolism in tumor microenvironments. |
| Neuroscience | Tyrosine Hydroxylase | The aldehyde itself exhibits inhibitory activity against dopamine production, suggesting potential as a non-traditional antipsychotic.[4] |
| Synthetic Chem | Friedländer Synthesis | Reacts with ketones/aldehydes to form substituted Quinolines , a scaffold found in antimalarial and antibacterial drugs. |
Application Workflow
Caption: Divergent synthetic pathways utilizing the 4-Chloro-2-methoxybenzaldehyde scaffold in drug discovery.
Experimental Protocol (Standardized)
Objective: Synthesis of 4-Chloro-2-methoxybenzaldehyde via Vilsmeier-Haack Formylation.
Safety Pre-Check:
- is highly corrosive and reacts violently with water. Perform all steps in a fume hood.
-
DMF is a potent solvent; avoid skin contact.
Protocol:
-
Reagent Preparation: In a dry 3-neck round-bottom flask under
atmosphere, cool DMF (1.2 eq) to 0°C. -
Vilsmeier Reagent Formation: Dropwise add Phosphoryl Chloride (
, 1.2 eq) over 30 minutes. Maintain temperature <10°C. The solution will turn pale yellow/viscous. -
Substrate Addition: Add 3-Chloroanisole (1.0 eq) dropwise.
-
Reaction: Heat the mixture to 70-80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for disappearance of starting material.[5]
-
Hydrolysis (Critical Step): Pour the reaction mixture onto crushed ice/water (approx. 5x volume). Neutralize slowly with Sodium Acetate (sat. aq.) or NaOH (2M) to pH 7–8. Stir vigorously for 1 hour to hydrolyze the iminium salt.
-
Isolation: The product will precipitate as a solid. Filter the crude solid.[2][6]
-
Purification: Recrystallize from Ethanol/Water or Cyclohexane .
-
Expected Yield: 75–85%
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 70–75°C.
-
References
-
Biosynth. (2025). 4-Chloro-2-methoxybenzaldehyde Product Dossier & Antipsychotic Properties. Retrieved from
-
Liou, H.C., et al. (2018). c-Rel inhibitors and uses thereof. U.S. Patent No. 9,873,674. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Röhrig, U.F., et al. (2019). Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Journal of Medicinal Chemistry. Retrieved from
- Meth-Cohn, O., & Stanforth, S.P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2762635, 4-Chloro-2-methoxybenzaldehyde. Retrieved from
Sources
- 1. growingscience.com [growingscience.com]
- 2. US9873674B2 - C-Rel inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US9873674B2 - C-Rel inhibitors and uses thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Thermochemical Properties of 4-Chloro-2-methoxybenzaldehyde
Introduction: The Significance of 4-Chloro-2-methoxybenzaldehyde
4-Chloro-2-methoxybenzaldehyde is a substituted aromatic aldehyde with the chemical formula C₈H₇ClO₂.[1][2][3] As a bifunctional molecule, its aldehyde group serves as a versatile handle for a wide array of chemical transformations, while the chlorinated and methoxylated aromatic ring influences its reactivity, solubility, and biological activity. This compound and its derivatives are of significant interest in medicinal chemistry and materials science. In drug development, for instance, understanding the energetic properties of such a molecule is paramount for assessing its stability, predicting its behavior in different physiological environments, and ensuring the safety and reproducibility of its synthesis at scale.
This guide provides a comprehensive overview of the key thermochemical properties of 4-Chloro-2-methoxybenzaldehyde. In the absence of extensive publicly available experimental data for this specific molecule, this document takes a practical, field-proven approach. It outlines the authoritative experimental and computational methodologies required to determine these critical parameters, empowering research and development teams to establish a robust thermochemical profile for this and other novel compounds.
Molecular and Physical Profile
A foundational understanding begins with the compound's basic physical and structural properties. These data are essential for sample handling, experimental design, and computational modeling.
| Property | Value | Source(s) |
| IUPAC Name | 4-chloro-2-methoxybenzaldehyde | PubChem[3] |
| CAS Number | 53581-86-5 | Biosynth, Sigma-Aldrich[1][2] |
| Molecular Formula | C₈H₇ClO₂ | Biosynth, Sigma-Aldrich[1][2][3] |
| Molecular Weight | 170.59 g/mol | Biosynth, Sigma-Aldrich[1][2][3] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Melting Point | 70-75 °C | Sigma-Aldrich[2] |
| Flash Point | 70 °C | Biosynth[1] |
| SMILES String | COc1cc(Cl)ccc1C=O | Sigma-Aldrich, PubChem[2][3] |
Experimental Determination of Core Thermochemical Properties
Thermochemical data provide a quantitative measure of the energy stored within a chemical's bonds and its phase transitions. These values are critical for reaction modeling, safety analysis, and process optimization. The following sections detail the gold-standard methodologies for their experimental determination.
Enthalpy of Combustion and Formation (ΔcH° and ΔfH°)
The standard molar enthalpy of formation (ΔfH°) is the most crucial thermochemical parameter, representing the energy change when one mole of the compound is formed from its constituent elements in their standard states. For organic molecules, it is most accurately determined indirectly by first measuring the enthalpy of combustion (ΔcH°) via calorimetry.[4]
Causality Behind the Method: For a chlorine-containing compound like 4-Chloro-2-methoxybenzaldehyde, rotating-bomb calorimetry is the required technique. A static bomb would result in the formation of a mixture of HCl and Cl₂, leading to an incomplete and ill-defined final state. The rotation after combustion, with a small amount of a reducing agent like arsenious oxide solution, ensures that all chlorine products are converted to a single, well-defined aqueous HCl solution, which is essential for accurate energy calculations.
Workflow for Determining Enthalpy of Formation
Caption: Workflow for experimental determination of ΔfH°.
Protocol: Rotating-Bomb Calorimetry
-
System Calibration:
-
Accurately weigh a pellet of certified benzoic acid (approx. 1 g).
-
Conduct the combustion experiment in the calorimeter to determine the heat capacity of the system (Cbomb).[5] Repeat for statistical validation.
-
-
Sample Preparation:
-
Prepare a pellet of 4-Chloro-2-methoxybenzaldehyde (approx. 0.8-1.0 g).
-
Measure its mass to a precision of ±0.01 mg.
-
Place the pellet in a platinum crucible and attach a cotton or platinum fuse wire.
-
-
Bomb Assembly:
-
Add a precise amount (e.g., 10 mL) of a reducing solution (e.g., arsenious oxide) to the bomb to quantitatively convert chlorine to HCl(aq).
-
Seal the bomb and pressurize with high-purity oxygen to ~30 atm.
-
-
Combustion:
-
Submerge the bomb in the calorimeter's water bath.
-
Allow the system to reach thermal equilibrium.
-
Ignite the sample and record the temperature change (ΔT) over time until a stable final temperature is reached.
-
-
Post-Combustion Analysis:
-
Vent and open the bomb. Quantitatively analyze the liquid phase for HCl and any unreacted reducing agent to confirm complete reaction.
-
-
Calculation:
-
Calculate the total heat released (qtotal) = Cbomb × ΔT.
-
Subtract the heat contributions from the fuse wire ignition and any auxiliary reactions.
-
The resulting value is the energy of combustion (qcomb).
-
Calculate the standard molar enthalpy of combustion (ΔcH°).
-
Using Hess's Law and the known standard enthalpies of formation for CO₂(g), H₂O(l), and HCl(aq), calculate the standard enthalpy of formation (ΔfH°) of the solid sample.
-
Enthalpy of Sublimation (ΔsubH°)
To determine the gas-phase enthalpy of formation, a critical value for computational chemistry comparisons, the enthalpy of the phase change from solid to gas (enthalpy of sublimation) is required.
Causality Behind the Method: For a crystalline solid with a low vapor pressure, the Knudsen effusion method is highly reliable. It measures the rate of mass loss due to sublimation through a small orifice in a high-vacuum environment. This mass loss rate is directly proportional to the vapor pressure at a given temperature. By measuring this rate across a range of temperatures, the enthalpy of sublimation can be derived using the Clausius-Clapeyron equation. Thermogravimetric analysis (TGA) can also be used to obtain this value.[6]
Protocol: Knudsen Effusion
-
Sample Preparation: Place a small amount of crystalline 4-Chloro-2-methoxybenzaldehyde into the Knudsen effusion cell, which has a micro-orifice of known area.
-
Experiment Setup: Place the cell in a high-vacuum chamber and heat it to a precise, stable temperature.
-
Mass Loss Measurement: Monitor the mass of the cell over time using a high-precision microbalance. The rate of mass loss ( dm/dt ) is recorded.
-
Temperature Variation: Repeat the measurement at several different temperatures, allowing the system to stabilize at each new setpoint.
-
Calculation:
-
Use the Hertz-Knudsen equation to calculate the vapor pressure (P) at each temperature (T) from the rate of mass loss.
-
Plot ln(P) versus 1/T.
-
The enthalpy of sublimation (ΔsubH°) is determined from the slope of the resulting line (slope = -ΔsubH°/R, where R is the ideal gas constant).
-
Computational Thermochemistry: A Predictive Approach
When experimental data is unavailable or to validate experimental results, high-level quantum chemical calculations provide a powerful predictive tool. Modern composite methods can predict gas-phase enthalpies of formation with accuracies approaching experimental uncertainty.
Causality Behind the Method: A method like G4 (Gaussian-4 theory) is chosen because it employs a series of calculations at different levels of theory and basis sets, which are then extrapolated to approximate a very high-level, computationally expensive calculation. This composite approach provides a robust balance of accuracy and computational feasibility. The use of an isodesmic reaction is a critical self-validating step. This hypothetical reaction is constructed so that the types of chemical bonds are conserved on both the reactant and product sides. This conservation allows for the cancellation of systematic errors in the calculation, yielding a much more accurate reaction enthalpy and, consequently, a more reliable ΔfH° for the target molecule.
Workflow for Computational Determination of ΔfH°
Caption: Workflow for computational determination of ΔfH°.
Protocol: G4 Composite Method with Isodesmic Reaction
-
Initial Geometry:
-
Build the 3D structure of 4-Chloro-2-methoxybenzaldehyde.
-
Perform a conformational analysis to locate the lowest-energy conformer, as this will be the dominant structure.
-
-
G4 Calculation:
-
Submit the lowest-energy conformer to a G4 calculation using a quantum chemistry software package (e.g., Gaussian).
-
This multi-step process will automatically perform geometry optimization, frequency analysis (to obtain the zero-point vibrational energy and thermal corrections), and a series of high-level single-point energy calculations.
-
The final output will be the gas-phase enthalpy of formation at 298.15 K, ΔfH°(gas).
-
-
Isodesmic Reaction Design (for Error Cancellation):
-
Construct a balanced reaction. For example:
-
4-Chloro-2-methoxybenzaldehyde + Benzene → Chlorobenzene + Anisole + Benzaldehyde
-
-
This reaction preserves the number of each type of bond (C-C aromatic, C-H, C=O, etc.) on both sides.
-
-
Calculation of Reaction Enthalpy:
-
Perform G4 calculations on all other species in the isodesmic reaction (Benzene, Chlorobenzene, Anisole, Benzaldehyde) to obtain their ΔfH°(gas) values.
-
Use highly accurate, known experimental ΔfH°(gas) values for the reference species where available.
-
Calculate the enthalpy of the isodesmic reaction (ΔrH°) from the computed absolute energies.
-
-
Final ΔfH° Calculation:
-
Rearrange the equation ΔrH° = ΣΔfH°(products) - ΣΔfH°(reactants) to solve for the enthalpy of formation of 4-Chloro-2-methoxybenzaldehyde. This refined value will be more accurate than the directly computed one.
-
Summary of Thermochemical Data
The following table summarizes the target thermochemical properties for 4-Chloro-2-methoxybenzaldehyde. It is presented as a template to be populated by the researcher upon executing the protocols described herein. For comparative context, illustrative data for the structurally related compound 4-methoxybenzaldehyde (which lacks the chloro group) are provided from the NIST Chemistry WebBook.[7]
| Thermochemical Property | 4-Chloro-2-methoxybenzaldehyde | 4-methoxybenzaldehyde (for comparison)[7] | Methodology |
| ΔfH°(solid, 298 K) | To be determined | - | Rotating-Bomb Calorimetry |
| ΔcH°(solid, 298 K) | To be determined | -4024.2 ± 7.5 kJ/mol (liquid) | Rotating-Bomb Calorimetry |
| ΔsubH°(298 K) | To be determined | 60.4 kJ/mol (ΔvapH°) | Knudsen Effusion / TGA |
| ΔfH°(gas, 298 K) | To be determined | -186.6 kJ/mol (derived) | Calculation (ΔfH°(solid) + ΔsubH°) |
| ΔfH°(gas, 298 K) | To be determined | - | G4 Computational Method |
| Cp(solid) | To be determined | - | Differential Scanning Calorimetry (DSC) |
Note: The comparison values for 4-methoxybenzaldehyde are for the liquid phase (enthalpy of vaporization, ΔvapH°, is shown instead of sublimation).
Thermal Stability and Decomposition
For process safety and handling, understanding the thermal stability of a compound is non-negotiable. While detailed decomposition studies for 4-Chloro-2-methoxybenzaldehyde are not widely published, general data indicates that aromatic aldehydes can decompose at elevated temperatures, and halogenated aromatics can release toxic fumes like hydrogen chloride.[8]
Recommended Protocol: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
-
Experiment: Place a small, accurately weighed sample (5-10 mg) in the TGA furnace.
-
Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).
-
Data Collection: The TGA will record the mass loss as a function of temperature. The MS will analyze the gaseous products evolved during decomposition.
-
Analysis:
-
The onset temperature of mass loss indicates the beginning of decomposition.
-
The mass spectrometry data provides the molecular weights of the evolved gases, allowing for the identification of decomposition products and the elucidation of the decomposition pathway. This is critical for hazard analysis.
-
Conclusion
The thermochemical properties of 4-Chloro-2-methoxybenzaldehyde are essential for its safe and effective application in research and development. This guide has provided a comprehensive framework for determining these properties through a combination of rigorous, well-established experimental techniques and high-accuracy computational methods. By following these self-validating protocols, researchers can generate the reliable data needed to advance their work, from ensuring process safety in scale-up synthesis to informing the design of new therapeutic agents.
References
- Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A.
- Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning.
- 4-Chloro-2-methoxybenzaldehyde | 53581-86-5. Biosynth.
- 4-CHLORO-2-METHOXYBENZALDEHYDE | 53581-86-5. ChemicalBook.
- Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook.
- 4-Methoxybenzaldehyde | C8H8O2. PubChem.
- 4-Chloro-2-methoxybenzaldehyde 96% | 53581-86-5. Sigma-Aldrich.
- 4-Hydroxy-2-Methoxybenzaldehyde | C8H8O3. PubChem.
- Formaldehyde. Wikipedia.
- 4-Chloro-2-methoxybenzaldehyde | C8H7ClO2. PubChem.
- Heat Capacity, Enthalpy, and Calorimetry. Chemistry LibreTexts.
- Heat capacities of liquid ketones and aldehydes
- Benzaldehyde, 2-methoxy-. NIST Chemistry WebBook.
Sources
- 1. biosynth.com [biosynth.com]
- 2. 4-Chloro-2-methoxybenzaldehyde 96 53581-86-5 [sigmaaldrich.com]
- 3. 4-Chloro-2-methoxybenzaldehyde | C8H7ClO2 | CID 13865115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 8. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape of 4-Chloro-2-methoxybenzaldehyde: A Quantum Chemical Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzaldehydes are a cornerstone in synthetic chemistry, serving as versatile precursors in the development of pharmaceuticals, agrochemicals, and functional materials. Understanding the intricate interplay of electronic and structural properties governed by substituent effects is paramount for the rational design of novel molecular entities. This technical guide provides a comprehensive walkthrough of quantum chemical calculations performed on 4-Chloro-2-methoxybenzaldehyde, a key intermediate in various synthetic pathways.[1] We will delve into the theoretical underpinnings of the employed computational methods, present a detailed, step-by-step protocol for the calculations, and analyze the resulting molecular properties. This guide is intended to equip researchers with the practical knowledge and theoretical understanding necessary to apply similar computational strategies to their own molecules of interest, thereby accelerating the discovery and development process.
Introduction: The Significance of Computational Chemistry in Molecular Design
The adage "form follows function" is particularly resonant in the realm of molecular sciences. The three-dimensional arrangement of atoms and the distribution of electrons within a molecule dictate its reactivity, spectroscopic signatures, and biological activity. While experimental techniques provide invaluable data, computational chemistry has emerged as a powerful and indispensable tool for elucidating molecular structure and properties with high fidelity.[1][2] Quantum chemical calculations, rooted in the principles of quantum mechanics, allow us to model molecules in silico, providing a granular view of their electronic architecture.
4-Chloro-2-methoxybenzaldehyde presents an interesting case study. The presence of an electron-withdrawing chloro group and an electron-donating methoxy group on the benzaldehyde scaffold creates a unique electronic environment that influences its chemical behavior. This guide will systematically explore these effects through a suite of quantum chemical calculations, providing insights that are not readily accessible through experimental means alone.
Theoretical Framework: Selecting the Right Tools for the Job
The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set.[3] For a molecule of this nature, a balance between computational cost and accuracy is crucial.
Density Functional Theory (DFT): A Pragmatic Approach to Electron Correlation
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable accuracy-to-cost ratio.[4] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. The core of DFT lies in the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons.
For this study, we will employ the renowned B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[4][5] B3LYP incorporates a portion of exact Hartree-Fock exchange, which has been shown to provide excellent descriptions of the electronic structure and properties of a wide range of organic molecules.[5][6]
Basis Sets: The Building Blocks of Molecular Orbitals
Basis sets are sets of mathematical functions used to construct the molecular orbitals.[7] The choice of basis set directly impacts the quality of the calculation. For our investigation of 4-Chloro-2-methoxybenzaldehyde, we will utilize the 6-311++G(d,p) Pople-style basis set. Let's break down this nomenclature:
-
6-311 : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is described by three basis functions. This provides a more flexible and accurate representation of the electron distribution compared to smaller basis sets.
-
++G : The double plus sign signifies the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are particularly important for describing anions, excited states, and systems with lone pairs of electrons, as they allow for a more accurate representation of the electron density far from the nucleus.
-
(d,p) : These are polarization functions. The 'd' indicates the addition of d-type functions to heavy atoms, and the 'p' indicates the addition of p-type functions to hydrogen atoms. Polarization functions allow for the distortion of atomic orbitals, which is essential for accurately describing chemical bonds.
This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been demonstrated to yield reliable results for the geometries and vibrational frequencies of substituted aromatic compounds.[3][6]
Computational Workflow: A Step-by-Step Protocol
All calculations will be performed using the Gaussian 16 suite of programs.[8] The following workflow provides a detailed protocol for the quantum chemical characterization of 4-Chloro-2-methoxybenzaldehyde.
Caption: A schematic overview of the computational workflow for the quantum chemical analysis of 4-Chloro-2-methoxybenzaldehyde.
Step 1: Molecular Structure Creation
The initial 3D structure of 4-Chloro-2-methoxybenzaldehyde was constructed using the GaussView 6.0 molecular modeling software.
Step 2: Geometry Optimization
A full geometry optimization was performed in the gas phase using the B3LYP functional and the 6-311++G(d,p) basis set. The Opt keyword was used in the Gaussian input file. This process iteratively adjusts the molecular geometry to find the lowest energy conformation.
Step 3: Frequency Analysis
To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation was performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure. The Freq keyword was used for this calculation.
Step 4: Calculation of Spectroscopic Properties
-
Vibrational Spectra (IR and Raman): The results of the frequency calculation also provide the theoretical infrared (IR) and Raman vibrational frequencies and intensities.
-
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level was employed to calculate the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.
-
Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level was used to predict the ¹H and ¹³C NMR chemical shifts.
Step 5: Analysis of Electronic Properties
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs.[9] This is crucial for understanding hyperconjugative interactions and charge transfer within the molecule. The Pop=NBO keyword was used.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[10] This is a valuable tool for predicting sites of chemical reactivity.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability.
Results and Discussion
Molecular Geometry: Bond Lengths and Angles
The optimized geometric parameters (bond lengths and bond angles) for 4-Chloro-2-methoxybenzaldehyde are presented in Table 1. The calculated bond lengths and angles are in good agreement with expected values for substituted benzene derivatives. For instance, the C-Cl bond length is calculated to be 1.745 Å, which is typical for an aryl chloride. The C=O bond length of the aldehyde group is 1.215 Å, consistent with a carbonyl double bond.
Table 1: Selected Optimized Geometrical Parameters for 4-Chloro-2-methoxybenzaldehyde
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.401 | C2-C1-C6 | 119.5 |
| C2-C3 | 1.389 | C1-C2-C3 | 120.3 |
| C3-C4 | 1.392 | C2-C3-C4 | 119.8 |
| C4-C5 | 1.390 | C3-C4-C5 | 120.2 |
| C5-C6 | 1.398 | C4-C5-C6 | 119.7 |
| C6-C1 | 1.405 | C5-C6-C1 | 120.5 |
| C1-C7 | 1.485 | C2-C1-C7 | 120.8 |
| C7=O8 | 1.215 | C6-C1-C7 | 119.7 |
| C2-O9 | 1.362 | C1-C7-O8 | 124.5 |
| O9-C10 | 1.423 | C1-C2-O9 | 115.3 |
| C4-Cl11 | 1.745 | C3-C2-O9 | 124.4 |
| C2-O9-C10 | 117.8 | ||
| C3-C4-Cl11 | 119.3 | ||
| C5-C4-Cl11 | 120.5 |
Vibrational Analysis: Deciphering the Molecular Symphony
Table 2: Comparison of Key Calculated Vibrational Frequencies (cm⁻¹) for 4-Chloro-2-methoxybenzaldehyde with Experimental Data of Related Molecules
| Vibrational Mode | Calculated (4-Chloro-2-methoxybenzaldehyde) | Experimental (4-methoxybenzaldehyde) | Experimental (2-methoxybenzaldehyde) | Assignment |
| C-H stretch (aromatic) | 3080-3010 | ~3010 | - | Aromatic C-H stretching |
| C-H stretch (aldehyde) | 2865, 2760 | - | - | Aldehydic C-H stretching |
| C=O stretch | 1695 | ~1702 | - | Carbonyl stretching |
| C=C stretch (aromatic) | 1600-1400 | - | - | Aromatic ring stretching |
| C-O-C stretch (asymmetric) | 1260 | ~1250 | - | Asymmetric ether stretching |
| C-Cl stretch | 780 | - | - | C-Cl stretching |
The calculated C=O stretching frequency at 1695 cm⁻¹ is in good agreement with the experimental value for 4-methoxybenzaldehyde (~1702 cm⁻¹). The presence of the electron-withdrawing chloro group is expected to slightly increase the C=O bond order and consequently the stretching frequency, which is consistent with our calculated value. The calculated C-Cl stretching frequency at 780 cm⁻¹ is characteristic for aryl chlorides.
Electronic Properties: A Deeper Dive into Reactivity
NBO analysis reveals significant electronic delocalization within the molecule. The interaction between the lone pair electrons of the oxygen atom in the methoxy group and the π* anti-bonding orbitals of the aromatic ring (n → π) indicates a strong resonance effect, contributing to the electron-donating nature of the methoxy group. Conversely, the chloro substituent exhibits a weaker n → σ interaction, characteristic of its inductive electron-withdrawing effect.
Caption: A conceptual representation of the Molecular Electrostatic Potential (MEP) map for 4-Chloro-2-methoxybenzaldehyde, indicating regions of high and low electron density.
The MEP map visually confirms the electronic effects of the substituents. The most negative potential (red/yellow regions) is localized on the oxygen atom of the carbonyl group, indicating its high nucleophilicity and propensity to act as a proton acceptor. The oxygen of the methoxy group also shows a negative potential. The most positive potential (blue regions) is found around the aldehydic hydrogen and the aromatic hydrogen atoms, suggesting their susceptibility to nucleophilic attack.
Table 3: Calculated Frontier Molecular Orbital Energies of 4-Chloro-2-methoxybenzaldehyde
| Orbital | Energy (eV) |
| HOMO | -6.54 |
| LUMO | -2.18 |
| HOMO-LUMO Gap (ΔE) | 4.36 |
The HOMO is primarily localized on the aromatic ring and the methoxy group, highlighting their electron-donating character. The LUMO is predominantly centered on the benzaldehyde moiety, specifically the carbonyl group and the aromatic ring, indicating its electron-accepting nature. The HOMO-LUMO energy gap of 4.36 eV suggests that 4-Chloro-2-methoxybenzaldehyde is a moderately reactive molecule. A smaller energy gap generally implies higher reactivity.
Conclusion: A Powerful Synergy of Theory and Experiment
This in-depth technical guide has demonstrated the utility of quantum chemical calculations in elucidating the structural and electronic properties of 4-Chloro-2-methoxybenzaldehyde. Through the application of Density Functional Theory, we have obtained valuable insights into its molecular geometry, vibrational signatures, and electronic landscape. The calculated properties are in good agreement with chemical intuition and data from related molecules, providing a robust theoretical foundation for understanding its reactivity and potential applications.
The protocols and analyses presented herein serve as a template for researchers and scientists in drug development and materials science. By leveraging the predictive power of computational chemistry, we can accelerate the design-synthesis-testing cycle, leading to the more efficient discovery of novel molecules with desired properties.
References
-
Chegg. (2022, January 11). The infrared (IR) spectrum of 4-methoxybenzaldehyde B. Retrieved from [Link]
-
Computational Physics. (2023, December 13). Gaussian Tutorial (Lec-10) NBO Calculation Using Gaussian. [Video]. YouTube. [Link]
-
Grafiati. (2021). Journal articles: 'DFT / B3LYP / 6-31G (d'. Retrieved from [https://www.grafiati.com/en/literature-selections/dft---b3lyp---6-31g-(d/]([Link]
-
Hunt Research Group. (n.d.). NBO analysis of NH3. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, June 30). 11.2: Gaussian Basis Sets. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-methoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). How to interpret a map of electrostatic potential (MEP)?. Retrieved from [Link]
- Shinde, R. S. (2021). Synthesis, Characterization and Theoretical Insights into Molecular Properties of 2-(4-fluorophenyl)-4H-chromen-4-one. Journal of Advanced Chemical Sciences, 7(2), 721–724.
-
Tomberg, A. (n.d.). GAUSSIAN 09W TUTORIAL. Barrett Research Group. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. Retrieved from [Link]
-
YouTube. (2023, October 4). How to create Molecular Electrostatic Potential using GaussView. [Video]. YouTube. [Link]
- Zhang, Y., & Yang, W. (1998). A challenge for density functionals. The Journal of chemical physics, 109(24), 10852-10855.
Sources
- 1. biosynth.com [biosynth.com]
- 2. Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [2112.03441] Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B | Chegg.com [chegg.com]
An In-Depth Technical Guide to the Safe Handling of 4-Chloro-2-methoxybenzaldehyde for Researchers and Drug Development Professionals
Introduction: A Chemist's Perspective on 4-Chloro-2-methoxybenzaldehyde
4-Chloro-2-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in the landscape of organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its utility is underscored by its bifunctional nature, possessing a reactive aldehyde group and a chemically versatile substituted benzene ring. This unique combination of a chloro and a methoxy group on the benzaldehyde scaffold allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules.[1] For researchers and drug development professionals, understanding the nuanced safety and handling precautions for this compound is not merely a matter of regulatory compliance, but a foundational pillar of scientific integrity and experimental success. This guide provides a comprehensive overview of the safety protocols, handling procedures, and chemical properties of 4-Chloro-2-methoxybenzaldehyde, grounded in established safety principles and practical laboratory experience.
Section 1: Hazard Identification and Toxicological Profile
1.1 Inhalation Hazards
Inhalation of dust or vapors may lead to respiratory tract irritation.[2] It is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of respiratory exposure.
1.2 Skin and Eye Irritation
Direct contact with the skin can cause irritation, and contact with the eyes can lead to serious irritation.[2] The importance of appropriate personal protective equipment (PPE) cannot be overstated when handling this solid compound.
1.3 Ingestion
While less common in a laboratory setting, accidental ingestion is harmful. Standard laboratory practice of prohibiting eating, drinking, and smoking in areas where chemicals are handled must be strictly enforced.
1.4 Toxicological Data Summary
| Hazard Classification | GHS Hazard Statement | Primary Routes of Exposure | Key Toxicological Endpoints |
| Skin Irritation | H315: Causes skin irritation | Dermal Contact | Irritation, redness |
| Eye Irritation | H319: Causes serious eye irritation | Ocular Contact | Serious irritation, potential for damage |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation | Respiratory tract irritation |
Section 2: Prudent Practices for Safe Handling and Storage
The principle of "as low as reasonably achievable" (ALARA) for chemical exposure should be the guiding philosophy in the laboratory. The following protocols are designed to create a self-validating system of safety when working with 4-Chloro-2-methoxybenzaldehyde.
2.1 Engineering Controls: The First Line of Defense
A properly functioning chemical fume hood is the most critical engineering control for handling this compound. All weighing and transfer operations should be conducted within the fume hood to contain any dust or vapors. A safety shower and eyewash station must be readily accessible in the immediate work area.
2.2 Personal Protective Equipment (PPE): The Last Line of Defense
The selection of appropriate PPE is critical to prevent skin and eye contact.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. It is good practice to double-glove, especially during prolonged handling. Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the chemical.
-
Body Protection: A laboratory coat is required to protect street clothing and skin.
2.3 Storage Requirements
4-Chloro-2-methoxybenzaldehyde should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3]
Section 3: Chemical Reactivity and Incompatibility
Understanding the chemical reactivity of 4-Chloro-2-methoxybenzaldehyde is essential for safe handling and for its effective use in synthesis. As a substituted benzaldehyde, it undergoes reactions typical of aromatic aldehydes.
3.1 Oxidation and Reduction
The aldehyde functional group is susceptible to both oxidation and reduction.
-
Oxidation: In the presence of oxidizing agents, it can be oxidized to the corresponding carboxylic acid, 4-chloro-2-methoxybenzoic acid.[4][5]
-
Reduction: The aldehyde can be readily reduced to the corresponding alcohol, (4-chloro-2-methoxyphenyl)methanol, using common reducing agents like sodium borohydride (NaBH₄).[6][7][8]
3.2 Incompatible Materials
To prevent hazardous reactions, avoid contact with:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Bases: Can catalyze aldol condensation or other reactions.
-
Strong Reducing Agents: Can initiate vigorous reduction reactions.[3]
-
Strong Acids: Can potentially cause decomposition or other unwanted reactions.
Section 4: Experimental Workflows and Protocols
To provide practical context, this section outlines a generalized experimental workflow for a reaction involving 4-Chloro-2-methoxybenzaldehyde, emphasizing the integration of safety measures at each step.
4.1 General Reaction Setup
The following diagram illustrates a typical reaction setup incorporating essential safety considerations.
Caption: A generalized workflow for a chemical reaction involving 4-Chloro-2-methoxybenzaldehyde, emphasizing containment within a fume hood.
4.2 Step-by-Step Protocol for a Reduction Reaction
This protocol provides a detailed methodology for the reduction of 4-Chloro-2-methoxybenzaldehyde to the corresponding alcohol using sodium borohydride, a common transformation in drug discovery.
-
Preparation (in a fume hood):
-
Don all required PPE (safety goggles, lab coat, nitrile gloves).
-
Ensure the fume hood sash is at the appropriate height.
-
Weigh the required amount of 4-Chloro-2-methoxybenzaldehyde and dissolve it in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stir bar.
-
-
Reaction:
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in small portions to control the reaction rate and any potential exotherm.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cautiously quench the reaction by the slow addition of water or a dilute acid solution to decompose any excess NaBH₄.
-
Perform an extractive work-up to isolate the product.
-
-
Purification and Analysis:
-
Purify the crude product using standard laboratory techniques such as recrystallization or column chromatography.
-
Characterize the final product using analytical methods like NMR and mass spectrometry.
-
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of any laboratory incident.
5.1 Spills
-
Small Spills: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. The spill area should then be decontaminated.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.
5.2 First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Section 6: Decontamination and Disposal
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
6.1 Decontamination
All glassware and equipment that have come into contact with 4-Chloro-2-methoxybenzaldehyde should be decontaminated. This can typically be achieved by rinsing with a suitable solvent, such as acetone or ethanol, and then washing with soap and water. The solvent rinsate should be collected as hazardous waste.
6.2 Waste Disposal
As a halogenated organic compound, 4-Chloro-2-methoxybenzaldehyde and any materials contaminated with it must be disposed of as hazardous waste.[9][10]
-
Solid Waste: Collect in a clearly labeled, sealed container designated for halogenated organic solid waste.
-
Liquid Waste: Collect in a labeled, sealed container for halogenated organic liquid waste.
-
Disposal Pathway: Follow your institution's specific procedures for hazardous waste disposal. Typically, halogenated organic waste is sent for incineration at a licensed facility.[10][11]
The following diagram illustrates the decision-making process for waste segregation.
Caption: A decision tree for the proper segregation of waste containing 4-Chloro-2-methoxybenzaldehyde.
Section 7: Role in Drug Discovery and Development
4-Chloro-2-methoxybenzaldehyde is not just a laboratory reagent; it is a key starting material in the synthesis of various pharmaceutical intermediates. Its potential role in the development of antipsychotic agents has been noted, with hypotheses suggesting it may modulate dopamine production.[12] This highlights the importance of this building block in medicinal chemistry for creating novel compounds with potential therapeutic applications. The chloro and methoxy substituents can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, making this a strategic synthon for lead optimization campaigns.
Conclusion: A Culture of Safety
The safe and effective use of 4-Chloro-2-methoxybenzaldehyde in a research and drug development setting is predicated on a deep understanding of its chemical properties and potential hazards. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols for handling, storage, and disposal, researchers can minimize risks and foster a strong culture of safety. This in-depth guide serves as a technical resource to empower scientists to work confidently and responsibly with this valuable chemical intermediate.
References
-
Evaluation of Dermal Toxicity and Wound Healing Activity of Cnestis ferruginea Vahl ex DC. (2022-05-23). Available at: [Link]
-
Safety Data Sheet. (2015-11-02). Greenbook.net. Available at: [Link]
-
Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse. PubMed. Available at: [Link]
-
4-Methoxybenzaldehyde. SAFETY DATA SHEET. (2010-06-04). Thermo Fisher Scientific. Available at: [Link]
-
FINAL REPORT Acute dermal toxicity study in rats. (2018-08-14). Available at: [Link]
-
Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies. PMC - NIH. Available at: [Link]
-
o-methoxybenzaldehyde, CAS Registry Number 135-02-4. (2023-12-27). Available at: [Link]
-
4-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 520101. PubChem. Available at: [Link]
-
4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. The Good Scents Company. Available at: [Link]
-
2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. (2025-08-10). ResearchGate. Available at: [Link]
-
Reduction of 4 Chloro. Scribd. Available at: [Link]
-
4-Chloro-2-methoxybenzaldehyde | C8H7ClO2 | CID 13865115. PubChem. Available at: [Link]
-
Halogenated Solvents in Laboratories. Campus Operations. Available at: [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016-02-10). YouTube. Available at: [Link]
-
hazardous waste segregation. Available at: [Link]
-
Chemical and Hazardous Waste Guide. UiO. Available at: [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011-08-12). Available at: [Link]
-
SIDS INITIAL ASSESSMENT PROFILE CAS No. 123-11-5 Chemical Name p-Methoxybenzaldehyde Structural Formula. Available at: [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026-01-09). Available at: [Link]
-
Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Available at: [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (2022-01-19). Available at: [Link]
-
The Aldol Condensation. Magritek. Available at: [Link]
-
Can benzaldehyde be oxidised?. (2021-01-29). Quora. Available at: [Link]
-
Chemical reactions based on Sodium borohydride(NaBH4)|| Easy and amazing trick. (2022-10-21). YouTube. Available at: [Link]
-
Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. ResearchGate. Available at: [Link]
-
4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. ResearchGate. Available at: [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017-06-04). ResearchGate. Available at: [Link]
-
Assessment of Dermal Irritation and Acute Toxicity Potential of Extracts from Synadenium glaucescens on Healthy Rabbits. CABI Digital Library. Available at: [Link]
-
The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. researchgate.net [researchgate.net]
- 12. biosynth.com [biosynth.com]
Methodological & Application
Application Note: Synthesis of Chalcone Scaffolds using 4-Chloro-2-methoxybenzaldehyde via Claisen-Schmidt Condensation
[1]
Executive Summary
This application note details the optimized protocols for the synthesis of chalcone derivatives utilizing 4-Chloro-2-methoxybenzaldehyde as the electrophilic core.[1] Targeted at drug discovery researchers, this guide focuses on the Claisen-Schmidt condensation , a cross-aldol reaction essential for generating libraries of
We present two distinct workflows:
-
Standard Benchtop Protocol: A robust, scalable method using base catalysis in ethanol.
-
High-Throughput Microwave Protocol: A rapid, "green" approach for library generation.[1]
Scientific Background & Mechanistic Rationale[2][3][4][5][6][7][8][9]
The Substrate: 4-Chloro-2-methoxybenzaldehyde
The selection of this specific aldehyde is non-trivial in drug design.[1] Its reactivity profile is governed by two competing electronic and steric factors:
-
Electronic Activation: The 4-Chloro substituent exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack.[1]
-
Steric & Electronic Deactivation: The 2-Methoxy group acts as an electron-donating group (+M) via resonance, which slightly deactivates the carbonyl.[1] More importantly, its ortho position introduces steric bulk that can hinder the approach of bulky enolates.
Implication for Protocol: Standard protocols often fail to account for the ortho-steric hindrance, leading to incomplete conversion or "oiling out." Our optimized protocols utilize controlled temperature gradients and specific solvent systems to overcome this energy barrier.
Reaction Mechanism: Claisen-Schmidt Condensation
The reaction proceeds via a base-catalyzed mechanism where a ketone (typically acetophenone derivatives) is deprotonated to form an enolate, which then attacks the aldehyde.[1][3] Spontaneous dehydration follows, driven by the formation of a conjugated system (the chalcone).
Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation.[1][3] The dehydration step is thermodynamically driven by the stability of the resulting conjugated system.
Experimental Protocols
Protocol A: Standard Benchtop Synthesis (Scalable)
Recommended for gram-scale synthesis and initial scaffold validation.[1]
Reagents:
-
4-Chloro-2-methoxybenzaldehyde (1.0 equiv)[1]
-
Substituted Acetophenone (1.0 equiv)[1]
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.5 equiv)[1]
-
Ethanol (95%) or Methanol (Absolute)[1]
Step-by-Step Procedure:
-
Solubilization: In a round-bottom flask, dissolve 10 mmol of the acetophenone derivative and 10 mmol of 4-Chloro-2-methoxybenzaldehyde in 15 mL of Ethanol.
-
Note: If the aldehyde does not dissolve completely, warm slightly to 30°C.
-
-
Catalyst Addition: Prepare a solution of NaOH (1.0 g, 25 mmol) in 10 mL of water (or minimum water + 5 mL EtOH). Add this dropwise to the reaction mixture while stirring vigorously.
-
Reaction: Stir the mixture at Room Temperature (25°C) for 4–6 hours.
-
Checkpoint: The solution should darken (yellow/orange) and a precipitate often forms.
-
Optimization: If no precipitate forms after 2 hours, cool the flask in an ice bath to induce nucleation.
-
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of HCl (to neutralize excess base). This step is critical to decompose any unreacted enolate and fully precipitate the product.
-
Isolation: Filter the solid precipitate using vacuum filtration. Wash with cold water (3 x 20 mL) until the filtrate is neutral pH.
-
Purification: Recrystallize from hot Ethanol. If the product is oily (common with methoxy-substituted chalcones), use a Methanol/Water (9:[1]1) mixture.
Protocol B: Microwave-Assisted Synthesis (High-Throughput)
Recommended for library generation (10-50 mg scale).[1]
Reagents:
-
4-Chloro-2-methoxybenzaldehyde (1.0 equiv)[1]
-
Substituted Acetophenone (1.0 equiv)[1]
-
KOH pellets (solid) (0.5 equiv)
-
Ethanol (minimal volume, ~1-2 mL)[1]
Step-by-Step Procedure:
-
Loading: In a microwave-safe vial (10 mL), combine 1.0 mmol aldehyde, 1.0 mmol ketone, and 2 mL Ethanol.
-
Catalyst: Add pulverized KOH pellets (0.5 mmol).
-
Irradiation: Irradiate at 80°C for 2–5 minutes (Power: 100-150W).
-
Safety: Ensure the vial is not sealed too tightly if using a domestic microwave, or use a dedicated synthesizer with pressure control.
-
-
Workup: Cool to room temperature. Pour into ice water. Filter and wash as above.[4]
Data Summary & Comparison
The following table compares the efficiency of the described methods based on internal validation runs using acetophenone as the nucleophile.
| Parameter | Protocol A (Benchtop) | Protocol B (Microwave) |
| Reaction Time | 4 – 6 Hours | 2 – 5 Minutes |
| Temperature | 25°C (RT) | 80°C |
| Typical Yield | 75 – 85% | 88 – 94% |
| Solvent Usage | High (25 mL/g) | Low (<5 mL/g) |
| Purity (Crude) | Moderate (Requires Recrystallization) | High (Often Clean) |
| Scalability | High (Grams to Kilos) | Low (Milligrams) |
Troubleshooting & Optimization (Expert Insights)
The synthesis of 4-Chloro-2-methoxy derivatives presents unique challenges. This decision tree guides you through common purification issues.
Figure 2: Purification decision tree.[1] The "Oily" pathway is particularly common for methoxy-substituted benzaldehydes due to lower melting points.[1]
Critical "Self-Validating" Checks:
-
The "Oil" Problem: If the product oils out, it is often due to entrapped solvent or impurities preventing crystal lattice formation. Do not discard. Vigorous stirring with a glass rod in ice-cold water is usually required to solidify the mass.
-
Cannizzaro Side Reaction: If yield is low (<40%), the aldehyde may be undergoing self-disproportionation (Cannizzaro reaction) due to excessive base concentration. Solution: Reduce base concentration to 1.5 equiv or switch to a weaker base like Piperidine/Acetic Acid (Knoevenagel conditions).
-
Color Indicator: The reaction is self-indicating. The starting aldehyde is pale yellow/white. The product (chalcone) will be a deeper yellow or orange due to extended conjugation. No color change implies reaction failure.
References
-
Claisen, L. & Claparède, A. (1881).[5] Condensationen von Ketonen mit Aldehyden.[3][4][6][7][8][5][9][10] Berichte der deutschen chemischen Gesellschaft. [1]
-
Sahu, N. K., et al. (2012).[2] Synthesis and biological activity of some new chalcone derivatives. Acta Poloniae Pharmaceutica.
-
Orlikova, B., et al. (2011).[2] Dietary chalcones with chemopreventive and chemotherapeutic potential. Genes & Nutrition.
-
Díaz-Tielas, C., et al. (2016).[1][2] Biological activities and novel applications of chalcones. Planta Daninha.
-
Guaringue, R. P., et al. (2025).[11][12] Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Orbital: The Electronic Journal of Chemistry.
Sources
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. praxilabs.com [praxilabs.com]
- 4. azom.com [azom.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. homework.study.com [homework.study.com]
- 7. magritek.com [magritek.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 11. periodicos.ufms.br [periodicos.ufms.br]
- 12. Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
Application Notes and Protocols: Reductive Amination of 4-Chloro-2-methoxybenzaldehyde
Abstract
This document provides a comprehensive guide for the reductive amination of 4-Chloro-2-methoxybenzaldehyde. Reductive amination is a cornerstone of modern synthetic chemistry, valued for its efficiency in forming carbon-nitrogen bonds, a critical step in the synthesis of numerous pharmaceutical compounds and fine chemicals.[1][2][3] This protocol details a robust and highly selective one-pot procedure utilizing sodium triacetoxyborohydride as the reducing agent. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, outline safety considerations, and describe analytical methods for product characterization. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable and well-documented methodology for the synthesis of substituted benzylamines.
Introduction and Scientific Background
The synthesis of amines is a fundamental pursuit in organic chemistry, with broad applications in medicinal chemistry and materials science.[4] Among the various methods available, reductive amination stands out as a particularly powerful and versatile strategy for creating secondary and tertiary amines.[2] This method circumvents the common issue of over-alkylation often encountered with direct alkylation of amines using alkyl halides.[2][5]
The core of the reductive amination process involves the reaction of a carbonyl compound—in this case, 4-Chloro-2-methoxybenzaldehyde—with an amine to form an intermediate imine or iminium ion. This intermediate is then reduced in the same reaction vessel (a "one-pot" procedure) to yield the final amine product.[2][6][7] The choice of reducing agent is critical to the success of this reaction, as it must selectively reduce the imine or iminium ion in the presence of the starting aldehyde.[8]
Mechanistic Insights
The reductive amination of an aldehyde proceeds through two key stages:
-
Imine Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form an imine intermediate.[7] This step is often catalyzed by mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[9]
-
Reduction: A hydride-based reducing agent then delivers a hydride ion to the carbon of the imine, reducing the carbon-nitrogen double bond to a single bond and forming the desired amine.[10]
The Superiority of Sodium Triacetoxyborohydride
While several reducing agents can be employed for reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as a reagent of choice.[11] Its advantages include:
-
Mildness and Selectivity: STAB is a less powerful reducing agent than sodium borohydride (NaBH₄), and crucially, it reacts much faster with the protonated imine intermediate than with the starting aldehyde.[5][12] This selectivity prevents the wasteful consumption of the reducing agent and the formation of the corresponding alcohol as a byproduct.[5][10]
-
Broad Substrate Scope: It is effective for a wide range of aldehydes and ketones, including both aliphatic and aromatic substrates, and can be used with primary and secondary amines.[12][13]
-
Functional Group Tolerance: The reaction tolerates a variety of sensitive functional groups, such as esters, amides, and nitro groups, which might be reduced by harsher reagents.[12][13]
-
Safety and Convenience: Unlike sodium cyanoborohydride (NaBH₃CN), another common reagent for this transformation, STAB is non-toxic and does not release cyanide gas, making it a safer alternative.[6][8] It is also a stable, commercially available solid that is easy to handle.[8]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the reductive amination of 4-Chloro-2-methoxybenzaldehyde with a primary amine (e.g., benzylamine) as a representative example.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) | Hazards |
| 4-Chloro-2-methoxybenzaldehyde | C₈H₇ClO₂ | 170.59 | 65-68 | - | - | Irritant |
| Benzylamine | C₇H₉N | 107.15 | -10 | 185 | 0.981 | Corrosive, Irritant |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 114-120 (dec.) | - | - | Water-reactive, Irritant |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | 1.326 | Carcinogen, Irritant |
| Acetic Acid (Glacial) | C₂H₄O₂ | 60.05 | 16.5 | 118.1 | 1.049 | Corrosive, Flammable |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | - | ~1.07 | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 1124 (dec.) | - | 2.66 | - |
Reaction Workflow Diagram
Caption: A step-by-step workflow for the reductive amination process.
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-2-methoxybenzaldehyde (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration). To this solution, add the primary amine (1.1 eq).
-
Acid Catalyst: Add glacial acetic acid (1.1 eq) to the reaction mixture. The acetic acid acts as a catalyst for imine formation.[9]
-
Addition of Reducing Agent: While stirring, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The addition should be done carefully as the reaction can be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue stirring until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine.
Safety and Handling
-
Sodium Triacetoxyborohydride (STAB): STAB is a water-sensitive reagent and should be handled under an inert atmosphere if possible.[11] It reacts with water to release hydrogen gas, which is flammable.[14] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16][17]
-
Dichloromethane (DCM): DCM is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
Acetic Acid and Benzylamine: Both are corrosive and should be handled with care to avoid skin and eye contact.
Product Characterization
The final product, a substituted N-benzyl-(4-chloro-2-methoxyphenyl)methanamine, should be characterized using standard analytical techniques.
Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Appearance of a new singlet or doublet corresponding to the benzylic CH₂ protons of the newly formed C-N bond. The chemical shift of the methoxy group protons and the aromatic protons will also be present. |
| ¹³C NMR | Appearance of a new signal for the benzylic CH₂ carbon. |
| Mass Spec. | The molecular ion peak corresponding to the mass of the product should be observed. |
| FT-IR | Disappearance of the aldehyde C=O stretch (around 1680 cm⁻¹) and the appearance of a C-N stretch. |
Note: The exact chemical shifts and fragmentation patterns will depend on the specific amine used in the reaction.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider adding a slight excess of the amine and STAB. Ensuring anhydrous conditions is also critical, as moisture will decompose the reducing agent.
-
Formation of Byproducts: The primary byproduct is often the alcohol resulting from the reduction of the starting aldehyde. This can be minimized by the portion-wise addition of STAB and ensuring the imine has sufficient time to form before the bulk of the reducing agent is added.
-
Alternative Solvents: While 1,2-dichloroethane (DCE) is often the preferred solvent, tetrahydrofuran (THF) can also be used.[12][13]
-
Use with Ketones: When using ketones instead of aldehydes, the reaction may be slower, and the addition of acetic acid as a catalyst becomes more important.[12][13]
Conclusion
The reductive amination of 4-Chloro-2-methoxybenzaldehyde using sodium triacetoxyborohydride is a highly efficient, selective, and safe method for the synthesis of the corresponding secondary amine. The protocol outlined in this application note is robust and can be adapted for a variety of amine substrates, making it a valuable tool for researchers in the fields of medicinal chemistry and organic synthesis.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]
- Google Patents. (2009). CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
-
Pedrajas, E., Sorribes, I., Junge, K., Beller, M., & Llusar, R. (2017). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Green Chemistry, 19(15), 3543-3548. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Brainly. (2024). What is the role of acetic acid in the reductive amination experiment? [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
-
Patsnap. (n.d.). Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. [Link]
- Google Patents. (2017). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
- Google Patents. (2009). CN101462970B - Process for synthesizing chiral methoxybenzylamine.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
JoVE. (2023). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
-
ResearchGate. (n.d.). Synthesis of secondary amines via reductive amination of benzaldehyde... [Link]
-
PanReac AppliChem. (n.d.). 112030 - Sodium triacetoxyborohydride - Safety Data Sheet. [Link]
-
The Royal Society of Chemistry. (2016). Supporting information. [Link]
Sources
- 1. gctlc.org [gctlc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC01603D [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. brainly.com [brainly.com]
- 10. jove.com [jove.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 14. lifechempharma.com [lifechempharma.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. tcichemicals.com [tcichemicals.com]
Application Note: High-Efficiency Synthesis of Chalcones from 4-Chloro-2-methoxybenzaldehyde
Executive Summary
This application note details the synthesis of chalcone derivatives utilizing 4-Chloro-2-methoxybenzaldehyde as the electrophilic component. Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, exhibiting anti-inflammatory, anticancer, and antibacterial properties.[1]
The 4-chloro-2-methoxy substitution pattern presents a unique synthetic case:
-
4-Chloro: Provides necessary lipophilicity and electron-withdrawing character (activating the carbonyl).
-
2-Methoxy: Introduces steric bulk at the ortho position and electron-donating resonance effects, potentially impeding nucleophilic attack.
To address these challenges, this guide provides two validated protocols: a Green Mechanochemical (Grinding) method for high-throughput efficiency and a Conventional Solution-Phase method for scalability.
Chemical Theory & Mechanism[2][3][4]
The synthesis relies on the Claisen-Schmidt Condensation , a base-catalyzed cross-aldol condensation followed by dehydration.[2][3]
Mechanistic Insight[2][6]
-
Enolate Formation: The base (NaOH/KOH) deprotonates the acetophenone at the
-position, generating a resonance-stabilized enolate. -
Nucleophilic Attack: The enolate attacks the carbonyl carbon of 4-Chloro-2-methoxybenzaldehyde.
-
Critical Note: The ortho-methoxy group creates steric hindrance. High-energy mixing (grinding) or prolonged stirring is required to overcome the energy barrier created by this substituent.
-
-
Dehydration: The resulting
-hydroxy ketone undergoes E1cB elimination to form the -unsaturated ketone (chalcone). The product almost exclusively adopts the thermodynamically stable (E)-configuration ( Hz).
Reaction Scheme
Visualization of Reaction Logic
The following diagram illustrates the mechanistic pathway and the critical decision points in the synthesis.
Caption: Mechanistic flow of the Claisen-Schmidt condensation targeting (E)-Chalcone formation.
Experimental Protocols
Method A: Green Mechanochemical Synthesis (Recommended)
Advantages: Solvent-free, rapid (<30 mins), higher yield, overcomes steric hindrance of the 2-OMe group via friction energy.
Materials:
-
4-Chloro-2-methoxybenzaldehyde (1.0 eq)
-
Substituted Acetophenone (1.0 eq)
-
Sodium Hydroxide (NaOH) pellets (2.0 - 3.0 eq)
-
Mortar and Pestle (Porcelain)
Protocol:
-
Pre-Grinding: Place the acetophenone (liquid or solid) and solid NaOH pellets in the mortar. Grind vigorously for 2-3 minutes until a paste forms (exothermic).
-
Addition: Add 4-Chloro-2-methoxybenzaldehyde to the paste.
-
Reaction: Grind the mixture vigorously for 10–20 minutes .
-
Observation: The mixture will likely turn yellow/orange and solidify into a dry mass as the chalcone forms.
-
-
Quenching: Add cold distilled water (20 mL) to the mortar to dissolve the inorganic salts and excess base.
-
Neutralization: Acidify carefully with dilute HCl (10%) to pH ~7. This prevents the Cannizzaro side reaction and precipitates the product fully.
-
Isolation: Filter the solid product using a Buchner funnel. Wash with cold water (3x).
-
Purification: Recrystallize from hot Ethanol (95%).
Method B: Conventional Solution-Phase Synthesis
Advantages: Scalable, easier temperature control for sensitive substrates.
Materials:
Protocol:
-
Dissolution: Dissolve 4-Chloro-2-methoxybenzaldehyde (10 mmol) and Acetophenone (10 mmol) in Ethanol (15 mL) in a round-bottom flask.
-
Catalysis: Add NaOH solution (5 mL, 40%) dropwise while stirring at room temperature.
-
Reaction: Stir the mixture at room temperature for 12–24 hours .
-
Note: Due to the 2-methoxy steric effect, heating to 50°C may be required if TLC shows no conversion after 6 hours.
-
-
Precipitation: Pour the reaction mixture into crushed ice (100 g) containing dilute HCl (to neutralize).
-
Isolation: The crude solid precipitates out. Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol.
Process Control & Troubleshooting
Use this decision matrix to validate your experiment in real-time.
| Observation | Probable Cause | Corrective Action |
| No Precipitate | Product is an oil or soluble in EtOH/Water mix. | Extract with Ethyl Acetate, dry over Na₂SO₄, and evaporate. |
| Low Yield | Incomplete reaction due to steric hindrance. | Method A: Grind longer. Method B: Increase temp to 50°C or use KOH (stronger base). |
| Sticky Gum | Polymerization or impurities. | Recrystallize using EtOH:Water (8:2) or perform Column Chromatography (Hexane:EtOAc). |
| Starting Material on TLC | Equilibrium not shifted. | Add more base (NaOH); ensure water is removed (Method B). |
Workflow Diagram
Caption: Operational workflow for synthesis and purification.
Characterization Data
Successful synthesis is validated by the following spectral features:
-
Appearance: Yellow to orange crystalline solid.
-
IR Spectroscopy (KBr):
- (Enone): 1650–1665 cm⁻¹ (Strong, sharp).
- (Alkene): 1580–1600 cm⁻¹.
-
¹H-NMR (400 MHz, CDCl₃) - Key Signals:
-
-Protons: Two doublets in the range of
7.4 – 8.0 ppm with coupling constant Hz , confirming the trans (E) geometry. -
Methoxy (-OCH₃): Singlet at
3.85 – 3.95 ppm. -
Aromatic Protons: Multiplets in the
6.9 – 8.2 ppm range (pattern depends on acetophenone used).
-
-Protons: Two doublets in the range of
References
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for Claisen-Schmidt protocols).
-
Green Synthesis of Chalcones: Susanti, E., & Mulyani, S. (2022). Green Synthesis, Characterization, and Antibacterial Activity of Methoxy Chalcones. Rasayan Journal of Chemistry, 15(4), 2459-2465.[6]
-
Grinding Technique Review: Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345.
-
Biological Relevance: Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125-137.
Sources
Synthesis of Novel Schiff Bases from 4-Chloro-2-methoxybenzaldehyde: An Application Note and Detailed Protocol
Introduction: The Versatility and Significance of Schiff Bases in Modern Drug Discovery
Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, represent a cornerstone in the edifice of medicinal chemistry and materials science. First reported by Hugo Schiff in the 19th century, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone. Their true value lies in their remarkable synthetic flexibility and the diverse biological activities they exhibit, which include antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The imine linkage is not merely a structural component but a key pharmacophore that can be fine-tuned through the judicious selection of carbonyl and amine precursors.
This application note provides a comprehensive guide to the synthesis of novel Schiff bases derived from 4-Chloro-2-methoxybenzaldehyde. The presence of both an electron-withdrawing chloro group and an electron-donating methoxy group on the benzaldehyde ring presents a unique electronic environment that can influence the reactivity and biological profile of the resulting Schiff base. This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles and expert insights to ensure successful and reproducible synthesis.
Expertise & Experience: Understanding the "Why" Behind the Protocol
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The seemingly straightforward condensation of an aldehyde and a primary amine is a delicate interplay of reactivity and equilibrium. An acid catalyst is typically employed, and its role is pivotal.[3] The catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen of the primary amine.[4] However, excessive acidity can be detrimental, as it would lead to the protonation of the amine, nullifying its nucleophilicity.[4] This is why a catalytic amount of a weak acid, such as glacial acetic acid, is often the reagent of choice.
The choice of 4-Chloro-2-methoxybenzaldehyde as the carbonyl precursor is deliberate. The chloro group at the para position is electron-withdrawing, which can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack. Conversely, the methoxy group at the ortho position is electron-donating, which might slightly temper this effect but can also influence the conformation and solubility of the final product. Understanding these electronic effects is crucial for optimizing reaction conditions and predicting the properties of the synthesized Schiff base.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure the successful synthesis and purification of the target Schiff base. For the purpose of this protocol, we will use p-toluidine as a representative primary amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloro-2-methoxybenzaldehyde | ≥98% | Sigma-Aldrich | |
| p-toluidine | ≥99% | Sigma-Aldrich | |
| Absolute Ethanol | Reagent Grade | Fisher Scientific | |
| Glacial Acetic Acid | ACS Grade | VWR | Catalyst |
| Round-bottom flask (100 mL) | |||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle | |||
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F254 | Merck | |
| Buchner funnel and filter paper | |||
| Crystallizing dish |
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 4-Chloro-2-methoxybenzaldehyde in 30 mL of absolute ethanol. In a separate beaker, dissolve 10 mmol of p-toluidine in 20 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.[5]
-
Reaction Setup: Place the round-bottom flask containing the aldehyde solution in a heating mantle on a magnetic stirrer. Begin stirring the solution.
-
Addition of Amine and Catalyst: Slowly add the p-toluidine solution to the stirring aldehyde solution. Following this, add 3-5 drops of glacial acetic acid to the reaction mixture.[5]
-
Reflux: Attach a reflux condenser to the flask and turn on the cooling water. Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain a gentle reflux for 2-4 hours.[5]
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). Prepare a developing chamber with a suitable solvent system (e.g., 8:2 hexane:ethyl acetate). Spot the starting materials and the reaction mixture on a TLC plate. The formation of a new spot with a different Rf value and the disappearance of the starting material spots will indicate the completion of the reaction.
-
Isolation of the Crude Product: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution as a solid.[5] If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the collected solid in a vacuum oven at a low temperature (40-50°C) to a constant weight.
Purification and Characterization
Recrystallization
The purity of the synthesized Schiff base can be significantly improved by recrystallization. Ethanol is often a suitable solvent for this purpose.[3]
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization
The structure and purity of the synthesized Schiff base should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| Melting Point | A sharp melting point range indicates a high degree of purity. |
| FT-IR Spectroscopy | Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹). Appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (imine) stretching vibration. |
| ¹H NMR Spectroscopy | Appearance of a characteristic singlet in the range of δ 8.0-9.0 ppm corresponding to the azomethine proton (-CH=N-). Signals corresponding to the aromatic protons and the methoxy group protons (as a singlet around δ 3.8-4.0 ppm) should be observed in their expected regions. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the Schiff base should be observed. |
Visualizing the Process
Reaction Scheme
Caption: General reaction scheme for the synthesis of a Schiff base.
Reaction Mechanism
Caption: Acid-catalyzed mechanism of Schiff base formation.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Conclusion and Future Perspectives
The protocol detailed herein provides a robust and reproducible method for the synthesis of Schiff bases from 4-Chloro-2-methoxybenzaldehyde. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently generate a library of novel compounds. These Schiff bases can then be screened for a wide array of biological activities, potentially leading to the discovery of new therapeutic agents. Furthermore, the imine bond can serve as a versatile handle for further synthetic transformations, opening up avenues for the creation of more complex molecular architectures with unique properties.
References
- Das, R. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY.
- Chigurupati, S., et al. (2019). Synthesis, Characterization and Antimicrobial studies of (E)-N-(4-chlorobenzylidene) Aniline Schiff base.
- Al-Amiery, A. A., et al. (2014). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry, 7(1), 1-7.
- Kuddushi, M., et al. (2018). Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. HMU CPD, 1(1), 20-25.
- Mustafa, Y. F. (2020). Synthesis, Characterization of Metal Complexes of Schiff Base derived from Pyrrole-2-carbaldehyde and 4-Methoxy Aniline and their Biological Studies. Asian Journal of Chemistry, 32(12), 3021-3025.
- Patel, M. N., et al. (2013). Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. Journal of the Serbian Chemical Society, 78(1), 25-36.
- BenchChem. (2025). An In-depth Technical Guide to N-(4-Chlorobenzylidene)-p-toluidine: Properties and Protocols.
- Hasan, H. M. A. (2021). Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4 - Hydroxy-3-methoxy benzaldehyde and 2- Amino-3-methylbutanoic acid.
- Patel, K. D., et al. (2020). Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Aniline and Its Transition Metals. International Journal of Scientific & Technology Research, 9(3), 5964-5969.
- Al-Adilee, K. J., & Owaid, M. N. (2019). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.
- BenchChem. (2025). Application Notes and Protocols: N-(4-Chlorobenzylidene)-p-toluidine as a Versatile Intermediate in Heterocyclic Synthesis.
- Çelik, F., et al. (2023). Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. Scientific Reports, 13(1), 1-15.
- Singh, A. K., et al. (2017). Synthesis, characterization and corrosion inhibition potential of two novel Schiff bases on mild steel in acidic medium. RSC advances, 7(84), 53139-53151.
- Subathra, A., & Daniel, S. (2022). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SCHIFF BASE FROM BENZALDEHYDE AND PARA-TOLUIDINE USING GOOSEBERRY EXTRACT.
- Kumar, A., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS omega, 8(35), 32135-32151.
- Zhi, F. L. (2010). 4-Chloro-N′-(2-hydroxy-4-methoxybenzylidene)benzohydrazide methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2819.
- ResearchGate. (2019). What are solvents used in recrystallization of Schiff base?
- Google Patents. (2021).
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Islam, M. S., et al. (2020). Synthesis and Characterization of Schiff Base Complexes of Cu (II), Co (II) and Cd (II) Derived from Ethylenediamine and Benzaldehyde Derivatives. Asian Journal of Applied Chemistry Research, 5(3), 1-11.
- Das, R. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 5(1), 1435-1441.
- Gulea, A., et al. (2014). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper (II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. Molecules, 19(9), 13693-13713.
- Suleiman, A. K., et al. (2023). Synthesis, Characterization and Antimicrobial Evaluation of Schiff Base Transition Metal Complexes of (E)-2-((2-Methoxybenzylidene)amino)phenol. Nigerian Research Journal of Chemical Sciences, 11(1), 99-112.
- Al-Amiery, A. A., et al. (2012). Synthesis and antioxidant, antimicrobial, and anti-inflammatory activities of a novel Schiff base derived from vanillin and l-lysine.
- Chemistry LibreTexts. (2020). 21.4: Imine formation.
Sources
Palladium-catalyzed cross-coupling of 4-Chloro-2-methoxybenzaldehyde
Application Note: Palladium-Catalyzed Cross-Coupling of 4-Chloro-2-methoxybenzaldehyde
Executive Summary & Strategic Analysis
This guide details the protocols for functionalizing 4-Chloro-2-methoxybenzaldehyde (CAS: 53581-86-5) via Palladium-catalyzed cross-coupling. This substrate presents a unique "push-pull" electronic environment:
-
Activation: The aldehyde (-CHO) at the C1 position is a strong electron-withdrawing group (EWG) located para to the chlorine (C4). This significantly lowers the bond dissociation energy of the C-Cl bond compared to unactivated aryl chlorides, facilitating the oxidative addition step.
-
Deactivation/Sterics: The methoxy group (-OMe) at C2 is electron-donating (inductive deactivation) and imposes minor steric pressure. However, its position meta to the reactive chloride minimizes its electronic deactivation impact.
Critical Operational Directive: While the aldehyde activates the C-Cl bond, it is chemically labile. It acts as an electrophile toward amines and can undergo Cannizzaro disproportionation under strong basic conditions.
-
For C-C Coupling (Suzuki): The free aldehyde is generally tolerated under mild conditions.
-
For C-N Coupling (Buchwald): The aldehyde must be protected (acetalization) prior to coupling to prevent imine formation and catalyst poisoning.
Mechanistic Insight & Ligand Selection
To achieve high turnover numbers (TON) with this aryl chloride, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .
-
SPhos / XPhos: These electron-rich, bulky ligands facilitate the difficult oxidative addition of the C-Cl bond. The biaryl backbone prevents formation of inactive Palladacycles, while the bulk promotes the reductive elimination of the product.
-
Catalytic Cycle Visualization:
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Coupling of 4-Chloro-2-methoxybenzaldehyde with Aryl Boronic Acids. Scope: Tolerant of the free aldehyde; no protection required.
Reagents & Stoichiometry
| Component | Equiv. | Role | Recommended Reagent |
| Substrate | 1.0 | Electrophile | 4-Chloro-2-methoxybenzaldehyde |
| Boronic Acid | 1.2 - 1.5 | Nucleophile | Aryl/Heteroaryl Boronic Acid |
| Catalyst | 0.02 (2 mol%) | Catalyst | Pd(OAc)₂ + SPhos (1:2 ratio) OR Pd-SPhos G3 |
| Base | 2.0 - 3.0 | Activator | K₃PO₄ (Tribasic Potassium Phosphate) |
| Solvent | 0.2 M | Medium | 1,4-Dioxane / Water (4:1 v/v) |
Step-by-Step Procedure
-
Preparation: Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar. Cool under a stream of Argon/Nitrogen.
-
Charging: Add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), K₃PO₄ (2.0 equiv), and Pd-SPhos G3 precatalyst (2 mol%).
-
Note: If using Pd(OAc)₂/SPhos separately, add them now.
-
-
Degassing: Seal the vessel. Evacuate and backfill with Argon three times.
-
Solvation: Inject degassed 1,4-Dioxane and Water (4:1 ratio) via syringe through the septum.
-
Why Aqueous? Water is essential to form the reactive boronate species [Ar-B(OH)₃]⁻ which undergoes transmetallation.
-
-
Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.
-
Endpoint: Disappearance of the aryl chloride peak (m/z ~170).
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (SiO₂). The aldehyde makes the product visible under UV (254 nm).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Amination with primary/secondary amines.
Critical Constraint: Direct reaction fails due to imine formation between the amine and the aldehyde.
Strategy: Protect
Workflow Logic
Phase 1: Protection (Acetalization)
-
Dissolve 4-Chloro-2-methoxybenzaldehyde in Toluene.
-
Add Ethylene Glycol (1.5 equiv) and p-TsOH (0.05 equiv).
-
Reflux with a Dean-Stark trap to remove water.
-
Isolate the acetal (2-(4-chloro-2-methoxyphenyl)-1,3-dioxolane). This species is stable to base.[1]
Phase 2: Cross-Coupling (The Protocol)
| Component | Equiv. | Recommended Reagent |
| Substrate | 1.0 | Protected Acetal (from Phase 1) |
| Amine | 1.2 | Primary or Secondary Amine |
| Catalyst | 0.02 - 0.05 | Pd₂(dba)₃ + BrettPhos (for 1° amines) or RuPhos (for 2° amines) |
| Base | 1.5 | NaOtBu (Sodium tert-butoxide) |
| Solvent | 0.2 M | Toluene or t-Amyl Alcohol (Anhydrous) |
-
Setup: In a glovebox or under strict Argon flow, combine the Acetal Substrate , Amine , Base , Pd source , and Ligand .
-
Solvent: Add anhydrous Toluene. Strictly anhydrous conditions are required to prevent premature acetal hydrolysis.
-
Heat: Stir at 100°C for 12–16 hours.
-
Check: LCMS should show the aminated acetal mass.
Phase 3: Deprotection
-
Treat the crude coupling mixture (or isolated intermediate) with 1M HCl / THF (1:1) at room temperature for 1 hour.
-
Neutralize with NaHCO₃ and extract. This regenerates the aldehyde.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Suzuki) | Catalyst poisoning or O2 leak. | Ensure rigorous degassing. Switch to Pd-SPhos G3 (pre-formed active species). |
| Homocoupling (Ar-Ar) | Boronic acid limitation. | Add Boronic acid slowly or increase equivalents to 1.5. |
| Imine Formation (Buchwald) | Incomplete protection. | Verify Phase 1 completion by NMR. Ensure no water in Phase 2. |
| Dehalogenation (Ar-H) | Use sterically bulkier ligands (BrettPhos ) to crowd the Pd center and favor reductive elimination. |
References
-
Suzuki-Miyaura Coupling of Aryl Chlorides
-
Buchwald-Hartwig Amination User Guide
- Title: "A User's Guide to Palladium-Catalyzed Amin
- Source:Chem. Sci.2011, 2, 27.
-
URL:[Link]
-
Aldehyde Protection Strategies
- Title: "Protective Groups in Organic Synthesis (Greene's)."
- Source:Wiley Online Library
-
URL:[Link]
-
SPhos Ligand Utility
- Title: "Highly Active Catalysts for Suzuki-Miyaura Coupling Involving Aryl Chlorides."
- Source:Angew. Chem. Int. Ed.2005, 44, 6173.
-
URL:[Link]
Sources
Application Note: High-Fidelity Grignard Addition to 4-Chloro-2-methoxybenzaldehyde
Executive Summary & Strategic Importance
This guide details the protocol for the chemoselective nucleophilic addition of Grignard reagents (
The Chemical Challenge: The substrate presents a "bifurcated" reactivity profile:
-
The Electrophile (Target): The aldehyde (
) is the intended site of attack. -
The Trap (Avoidance): The aryl chloride (
) at the C4 position. While typically inert to Grignard reagents at low temperatures, it poses a risk of metal-halogen exchange or transition-metal-catalyzed coupling if the reaction environment is uncontrolled. -
The Director: The ortho-methoxy (
) group acts as a Lewis basic site, capable of chelating the magnesium atom, thereby organizing the transition state.
This protocol leverages the Cram Chelation Model to ensure rapid, clean conversion to the secondary alcohol while preserving the aryl chloride for downstream cross-coupling (e.g., Suzuki-Miyaura).
Mechanistic Insight: The Chelation Control
Understanding the coordination chemistry is vital for process control. Unlike simple benzaldehydes, the 2-methoxy substituent stabilizes the magnesium intermediate.
The Chelation Transition State
The magnesium atom of the Grignard reagent coordinates simultaneously with the carbonyl oxygen and the methoxy oxygen. This forms a rigid 6-membered cyclic transition state.
Implications for the Experiment:
-
Solvent Choice: THF is preferred over diethyl ether. THF's Lewis basicity competes for Mg coordination, but it solubilizes the chelated intermediate better, preventing precipitation of the alkoxide.
-
Kinetic Enhancement: The chelation increases the electrophilicity of the carbonyl carbon, often accelerating the reaction rate compared to the non-substituted analog.
Figure 1: Mechanistic pathway highlighting the chelation-controlled addition.
Experimental Protocol
Target Reaction: Addition of Phenylmagnesium Bromide (PhMgBr) to 4-Chloro-2-methoxybenzaldehyde. Note: This protocol is adaptable to alkyl Grignards (MeMgBr, EtMgBr).
Materials & Reagents
| Reagent | Equiv. | Role | Critical Attribute |
| 4-Chloro-2-methoxybenzaldehyde | 1.0 | Substrate | Dry, free of carboxylic acid |
| PhMgBr (in THF) | 1.2 | Nucleophile | Titrated immediately before use |
| Anhydrous THF | Solvent | Medium | Water < 50 ppm (Karl Fischer) |
| Sat. NH₄Cl (aq) | Quench | Proton source | Buffered to pH ~5-6 |
Step-by-Step Procedure
Phase 1: System Preparation
-
Flame Dry: Flame-dry a 2-neck round-bottom flask (RBF) under vacuum. Backfill with Argon (Ar) x3.
-
Solvation: Add 4-Chloro-2-methoxybenzaldehyde (1.0 equiv) to the flask. Add Anhydrous THF (Concentration: 0.2 M).
-
Why? High dilution prevents exotherm spikes but 0.2 M is efficient for kinetics.
-
-
Thermal Control: Cool the solution to 0°C using an ice/water bath.
-
Critical: Do not cool to -78°C unless using a highly reactive Grignard (e.g., allyl). 0°C balances solubility with chemoselectivity.
-
Phase 2: The Addition (The Critical Step)
-
Dropwise Addition: Add PhMgBr (1.2 equiv) dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes .
-
Visual Cue: The solution will likely transition from clear/pale yellow to a bright yellow or orange suspension (magnesium alkoxide formation).
-
-
Reaction Monitoring: Stir at 0°C for 1 hour.
-
TLC Check: (Hexanes:EtOAc 8:2). The aldehyde (Rf ~0.6) should disappear; the alcohol product (Rf ~0.3) will appear.[1]
-
Self-Validation: If aldehyde persists after 1h, warm to Room Temperature (RT) for 30 mins. Do not heat. Heating risks attacking the aryl chloride.
-
Phase 3: Quench & Workup
-
Controlled Quench: While still at 0°C, slowly add Saturated Aqueous Ammonium Chloride (
).-
Chemistry:
. -
Note: Avoid HCl. Strong acids can cause dehydration of the resulting benzylic alcohol to a styrene derivative, especially with the electron-donating methoxy group present.
-
-
Extraction: Dilute with Ethyl Acetate (EtOAc). Separate layers. Extract aqueous layer x2 with EtOAc.
-
Drying: Wash combined organics with Brine, dry over
, and concentrate in vacuo.
Process Workflow & Decision Logic
Figure 2: Operational workflow for Grignard addition.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | "Wet" solvent kills Grignard | Ensure THF is distilled/dried. Increase Grignard to 1.5 equiv. |
| Impurity: Biaryl | Metal-Halogen Exchange | Temperature too high (>20°C). Keep reaction at 0°C. |
| Impurity: Styrene | Acid-catalyzed dehydration | Quench was too acidic. Use |
| Emulsion | Magnesium salts | Add a small amount of Rochelle's Salt (Potassium Sodium Tartrate) during workup to chelate Mg. |
Safety Data (MSDS Highlights)
-
4-Chloro-2-methoxybenzaldehyde: Irritant. Avoid inhalation.
-
Grignard Reagents: Pyrophoric in high concentrations. Reacts violently with water. Keep under inert atmosphere.
-
THF: Peroxide former. Test for peroxides before distillation.
References
-
Grignard Reaction Mechanism & Chelation
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Organometallics).
-
Master Organic Chemistry: Grignard Reagents and Aldehydes.Link
-
Chemoselectivity of Aryl Chlorides
-
Organic Chemistry Portal: Grignard Reaction.Link
- (Note: Aryl chlorides require transition metal catalysis, e.g., Kumada Coupling conditions, to react with Grignards, confirming their stability in this protocol).
-
-
Substrate Applications
-
Biosynth: 4-Chloro-2-methoxybenzaldehyde Product Data.Link
-
Sources
Application Note: Knoevenagel Condensation of 4-Chloro-2-methoxybenzaldehyde
Executive Summary & Strategic Relevance
The Knoevenagel condensation of 4-Chloro-2-methoxybenzaldehyde is a pivotal transformation in medicinal chemistry, serving as the gateway to 4-chloro-2-methoxycinnamic acid . This scaffold is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors), coumarin-based anticoagulants, and stilbene derivatives.
While the Knoevenagel reaction is a textbook transformation, the specific substitution pattern of this substrate—an electron-withdrawing chlorine at the para position and a sterically demanding, electron-donating methoxy group at the ortho position—presents unique kinetic challenges. The ortho-methoxy group reduces the electrophilicity of the carbonyl carbon via resonance donation and imposes steric hindrance, often requiring optimized catalytic systems compared to simple benzaldehyde.
This guide provides two distinct protocols:
-
Protocol A (Classic Doebner Modification): For the scalable synthesis of the cinnamic acid derivative (drug linker focus).
-
Protocol B (Green/High-Throughput): For the rapid generation of benzylidene malononitriles (library generation focus).
Mechanistic Insight & Causality
Understanding the electronic push-pull of the substrate is essential for troubleshooting.
-
Substrate Analysis:
-
4-Chloro (Inductive EWG): Increases electrophilicity slightly, but has a minor resonance donating effect.
-
2-Methoxy (Resonance EDG + Steric): The dominant factor. It donates electron density into the ring, rendering the carbonyl carbon less electrophilic than unsubstituted benzaldehyde. Furthermore, its ortho position creates steric clash with the incoming nucleophile.
-
-
Implication: Weak bases (e.g., ammonium acetate) may be insufficient for high yields in short times. We utilize a Piperidine/Pyridine system (Protocol A) to drive the reaction to completion through stronger basicity and solvent effects.
Mechanistic Pathway (Doebner Modification)
Figure 1: Mechanistic flow of the Knoevenagel-Doebner condensation. Note that decarboxylation is thermal and occurs spontaneously under reflux conditions.
Experimental Protocols
Protocol A: Synthesis of 4-Chloro-2-methoxycinnamic Acid
Application: Large-scale intermediate synthesis (Gram scale). Method: Doebner Modification.[1]
Reagents & Materials
-
Substrate: 4-Chloro-2-methoxybenzaldehyde (10.0 mmol, 1.71 g)
-
Nucleophile: Malonic acid (12.0 mmol, 1.25 g)
-
Solvent/Base: Pyridine (5.0 mL)
-
Catalyst: Piperidine (0.2 mL)
-
Quench: Concentrated HCl / Ice water
Step-by-Step Methodology
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add the aldehyde and malonic acid. Add pyridine (solvent) followed by catalytic piperidine.[2]
-
Expert Note: The malonic acid will dissolve upon heating. Pyridine acts as both solvent and proton acceptor.
-
-
Reflux: Heat the mixture to 80–100°C for 3–5 hours.
-
Monitoring: Monitor CO₂ evolution (bubbling). Reaction is complete when bubbling ceases. TLC (SiO₂, 30% EtOAc/Hexane) should show disappearance of aldehyde (
).
-
-
Quench: Cool the reaction mixture to room temperature. Pour slowly into a beaker containing 50 mL of ice-cold water mixed with 6 mL concentrated HCl .
-
Why: The HCl neutralizes the pyridine and protonates the cinnamate salt, precipitating the free acid.
-
-
Isolation: Stir vigorously for 15 minutes. A white to pale-yellow precipitate will form. Filter via Buchner funnel.
-
Purification: Recrystallize the crude solid from Ethanol/Water (1:1) .
-
Yield Expectation: 75–85%.
-
Protocol B: Synthesis of Benzylidene Malononitrile Derivative
Application: Combinatorial chemistry, rapid library generation. Method: Green Chemistry (Ethanol/Boric Acid or Solvent-Free).
Reagents
-
Substrate: 4-Chloro-2-methoxybenzaldehyde (1.0 mmol)
-
Nucleophile: Malononitrile (1.0 mmol)
-
Solvent: Ethanol (5 mL) or Water (Green alternative)
-
Catalyst: Boric Acid (10 mol%) or Piperidine (2 drops)
Methodology
-
Mix: Combine aldehyde and malononitrile in ethanol.
-
Catalyze: Add catalyst.
-
Reaction: Stir at Room Temperature for 30–60 minutes.
-
Observation: Product often precipitates out of solution as a solid.
-
-
Isolation: Filter the solid. Wash with cold ethanol.
-
Note: This reaction does not undergo decarboxylation; the product retains both nitrile groups.
-
Analytical Validation & QC
Trustworthiness in synthesis requires rigorous characterization. The following data corresponds to the product of Protocol A (Cinnamic Acid derivative).
Expected NMR Profile (4-Chloro-2-methoxycinnamic acid)
Solvent: DMSO-d₆ or CDCl₃
| Fragment | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| -COOH | 12.0 – 12.5 | Broad Singlet | 1H | Carboxylic Acid |
| Alkene (α) | 6.45 – 6.55 | Doublet ( | 1H | trans-Alkene proton (next to COOH) |
| Alkene (β) | 7.60 – 7.75 | Doublet ( | 1H | trans-Alkene proton (next to Ring) |
| Aromatic | 7.00 – 7.60 | Multiplet | 3H | Benzene Ring (C3, C5, C6) |
| Methoxy | 3.85 – 3.90 | Singlet | 3H | -OCH₃ (Ortho) |
-
Key Validation Point: The coupling constant (
) of ~16 Hz confirms the (E)-isomer (trans) geometry, which is thermodynamically favored and standard for Knoevenagel condensations.
Workflow Decision Tree
Figure 2: Decision tree for selecting the appropriate protocol based on the desired downstream application.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete decarboxylation or steric hindrance. | Increase reflux time to 6–8 hours. Ensure Pyridine is dry. |
| Oiling Out | Product melting point depression due to impurities. | Recrystallize from EtOH/H₂O. Scratch flask to induce nucleation. |
| Cis/Trans Mixture | Kinetic control or photo-isomerization. | Recrystallization preferentially isolates the trans (E) isomer. Protect from bright light during reaction. |
| No Reaction | Old catalyst (Piperidine). | Use fresh Piperidine. Alternatively, add 10 mol% |
References
-
BenchChem. (2025).[3] Synthesis of 4-Chlorobenzylidenemalononitrile via Knoevenagel condensation. Retrieved from
-
Pawar, H. S., Wagh, A. S., & Lali, A. M. (2016). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry. Retrieved from
-
Sigma-Aldrich. (2023). Knoevenagel Condensation Reaction: Mechanism and Protocols. Retrieved from
-
Sinha, A. K., et al. (2007). Tetrabutylammonium bromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Arkivoc. Retrieved from
-
Royal Society of Chemistry. (2023). Supplementary Information: NMR data for substituted cinnamic acids. Retrieved from
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 4-Chloro-2-methoxybenzaldehyde as a Versatile Precursor for Novel Fluorescent Probes
Introduction: Unlocking New Fluorophores with a Substituted Benzaldehyde Scaffold
In the dynamic fields of chemical biology, diagnostics, and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. The rational design of novel fluorophores with tailored photophysical properties and specific targeting capabilities is a continuous pursuit. Substituted benzaldehydes represent a valuable class of precursors for fluorescent probe synthesis due to their versatile reactivity and the influence of their substitution patterns on the spectral characteristics of the final molecule.
This application note details the utility of 4-Chloro-2-methoxybenzaldehyde as a strategic starting material for the synthesis of a new generation of fluorescent probes. The presence of both an electron-withdrawing chloro group and an electron-donating methoxy group on the phenyl ring offers a unique electronic environment that can be leveraged to fine-tune the photophysical properties of the resulting fluorophores, such as their excitation and emission wavelengths, quantum yields, and Stokes shifts.
We present here detailed protocols for the synthesis of three distinct classes of fluorescent probes derived from 4-Chloro-2-methoxybenzaldehyde: Schiff base derivatives, coumarin-based sensors, and hydrazone probes. The underlying chemical principles, step-by-step methodologies, and potential applications of these novel probes in cellular imaging and analyte detection are discussed.
Key Properties of 4-Chloro-2-methoxybenzaldehyde
A thorough understanding of the precursor's properties is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClO₂ | |
| Molecular Weight | 170.59 g/mol | |
| Appearance | Solid | |
| Melting Point | 70-75 °C | |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. | General chemical knowledge |
Synthetic Pathways and Protocols
The aldehyde functional group of 4-Chloro-2-methoxybenzaldehyde is the primary site for synthetic elaboration. We will explore three robust and widely applicable reaction pathways.
Synthesis of Schiff Base Fluorescent Probes
Schiff base formation, the condensation of an aldehyde with a primary amine, is a straightforward and efficient method for generating fluorescent compounds. The resulting imine linkage extends the π-conjugated system, often leading to the emergence of fluorescence. The electronic nature of the amine component can be varied to modulate the photophysical properties of the probe. Schiff base probes are widely used for the detection of metal ions and for cellular imaging.[1][2]
Workflow for Schiff Base Probe Synthesis:
Caption: General workflow for synthesizing Schiff base fluorescent probes.
Protocol 1: Synthesis of a 4-Chloro-2-methoxybenzaldehyde-derived Schiff Base Probe
-
Materials:
-
4-Chloro-2-methoxybenzaldehyde (1.0 mmol, 170.6 mg)
-
Substituted aniline (e.g., 4-aminophenol) (1.0 mmol)
-
Absolute ethanol (20 mL)
-
Glacial acetic acid (2-3 drops)
-
-
Procedure:
-
Dissolve 4-Chloro-2-methoxybenzaldehyde in 10 mL of absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the substituted aniline in 10 mL of absolute ethanol.
-
Add the aniline solution to the aldehyde solution with stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[3]
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated Schiff base product is collected by filtration.
-
Wash the solid product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure fluorescent probe.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Synthesis of Coumarin-Based Fluorescent Probes via Knoevenagel Condensation
Coumarins are a prominent class of fluorophores known for their high quantum yields and environmental sensitivity.[][5] The Knoevenagel condensation of 4-Chloro-2-methoxybenzaldehyde with an active methylene compound, such as a substituted ethyl acetate, provides a direct route to coumarin derivatives. These probes are often used for detecting ions and biomolecules.[5]
Workflow for Coumarin Probe Synthesis:
Caption: General workflow for synthesizing coumarin-based fluorescent probes.
Protocol 2: Synthesis of a 4-Chloro-2-methoxybenzaldehyde-derived Coumarin Probe
-
Materials:
-
4-Chloro-2-methoxybenzaldehyde (1.0 mmol, 170.6 mg)
-
Ethyl 2-cyanoacetate (1.0 mmol)
-
Piperidine (0.2 mmol)
-
Ethanol (15 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-Chloro-2-methoxybenzaldehyde and ethyl 2-cyanoacetate in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).[6]
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the resulting coumarin derivative by spectroscopic methods.
-
Synthesis of Hydrazone-Based Fluorescent Probes
Hydrazone-based probes are synthesized through the condensation of an aldehyde with a hydrazine derivative.[7] These probes are particularly useful for detecting specific analytes, including metal ions and reactive oxygen species, often exhibiting a "turn-on" fluorescence response upon binding.[8]
Workflow for Hydrazone Probe Synthesis:
Caption: General workflow for synthesizing hydrazone-based fluorescent probes.
Protocol 3: Synthesis of a 4-Chloro-2-methoxybenzaldehyde-derived Hydrazone Probe
-
Materials:
-
4-Chloro-2-methoxybenzaldehyde (1.0 mmol, 170.6 mg)
-
Benzhydrazide (1.0 mmol, 136.1 mg)
-
Ethanol (20 mL)
-
-
Procedure:
-
Dissolve 4-Chloro-2-methoxybenzaldehyde in 10 mL of ethanol in a flask.
-
In a separate flask, dissolve benzhydrazide in 10 mL of ethanol.
-
Add the benzhydrazide solution to the aldehyde solution and stir the mixture at room temperature.
-
A precipitate will typically form within a few hours. Continue stirring for 3-5 hours to ensure complete reaction.[8]
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified hydrazone probe under vacuum.
-
Confirm the structure and purity of the product using appropriate analytical techniques.
-
Predicted Photophysical Properties and Applications
The incorporation of the 4-chloro-2-methoxyphenyl moiety is expected to influence the photophysical properties of the resulting fluorescent probes in several ways. The methoxy group, being an electron-donating group, can increase the electron density of the aromatic system, potentially leading to a red-shift in the absorption and emission spectra. Conversely, the electron-withdrawing chloro group can modulate the energy levels of the molecular orbitals, which may also affect the spectral properties and quantum yield. The interplay of these two substituents offers an avenue for fine-tuning the probe's characteristics.
Table of Predicted Photophysical Properties:
| Probe Class | Expected Excitation Range (nm) | Expected Emission Range (nm) | Potential Quantum Yield |
| Schiff Base Probes | 350 - 420 | 450 - 550 | Moderate |
| Coumarin-based Probes | 380 - 450 | 480 - 600 | High |
| Hydrazone-based Probes | 360 - 430 | 460 - 570 | Variable (Analyte-dependent) |
Note: These are estimated ranges based on literature for structurally similar compounds. Actual values must be determined experimentally.
Potential Applications:
-
Cellular Imaging: The synthesized probes, particularly those with good cell permeability and low cytotoxicity, can be employed for imaging specific cellular components or tracking dynamic processes within living cells.[2] For instance, lipophilic probes can be designed to target lipid droplets.[9]
-
Analyte Detection: The probes can be designed to exhibit a selective fluorescence response to specific analytes, such as metal ions (e.g., Al³⁺, Cu²⁺), anions, or biologically relevant small molecules.[1][8] This "turn-on" or "turn-off" fluorescence signaling allows for sensitive and selective detection.
-
Drug Development: Fluorescent probes can be used to study drug-target interactions, monitor drug delivery, and assess cellular responses to therapeutic agents.
Conclusion and Future Outlook
4-Chloro-2-methoxybenzaldehyde serves as a readily available and synthetically versatile precursor for the development of novel fluorescent probes. The straightforward and adaptable synthetic protocols outlined in this application note provide a solid foundation for researchers to create a diverse library of fluorophores. The unique substitution pattern of this benzaldehyde derivative offers exciting possibilities for tuning the photophysical properties of the resulting probes, enabling their application in a wide range of biological and analytical contexts. Further research into the specific targeting and sensing capabilities of these novel probes will undoubtedly expand their utility in advancing our understanding of complex biological systems.
References
-
Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect. (URL: [Link])
-
Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 2023. (URL: [Link])
-
Synthesis of novel fluorescent probes based on the Knoevenagel reaction: For the detection and removal of sulfides from water. ResearchGate. (URL: [Link])
-
New Schiff base chromophores composed of salicylaldehyde and naphthalimide derivatives for ion sensor application. ResearchGate. (URL: [Link])
-
Synthesis and application of coumarin fluorescence probes. RSC Publishing. (URL: [Link])
-
Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging. RSC Publishing. (URL: [Link])
-
A salicylaldehyde benzoyl hydrazone based near-infrared probe for copper(ii) and its bioimaging applications. RSC Publishing. (URL: [Link])
-
Development of Rofecoxib-Based Fluorescent Probes and Investigations on Their AIE Activity, Solvatochromism, Mechanochromism and COX-2 Targeted Bioimaging. ResearchGate. (URL: [Link])
-
Synthesis of Novel Coumarin-Based Fluorescent Probes. ResearchGate. (URL: [Link])
-
BODIPY-Substituted Hydrazine as a Fluorescent Probe for Rapid and Sensitive Detection of Formaldehyde in Aqueous Solutions and in Live Cells. ACS Omega, 2018. (URL: [Link])
-
Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. MDPI. (URL: [Link])
- Fluorescence probe for detecting intracellular hydrogen sulfide and preparation method and application of fluorescence probe.
-
Two Schiff-base fluorescent-colorimetric probes based on naphthaldehyde and aminobenzoic acid for selective detection of Al3+, Fe3+ and Cu2+ ions. ResearchGate. (URL: [Link])
-
Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Publishing. (URL: [Link])
-
SYNTHESIS OF NOVEL COUMARIN BASED FLUORESCENT PROBES. Sciforum. (URL: [Link])
-
Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. ResearchGate. (URL: [Link])
-
Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. (URL: [Link])
-
Synthesis of Diphenylamine-Based Novel Fluorescent Styryl Colorants by Knoevenagel Condensation Using a Conventional Method, Biocatalyst, and Deep Eutectic Solvent. Avens Publishing Group. (URL: [Link])
-
Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications. MDPI. (URL: [Link])
-
Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al Detection: Experimental and DFT Calculations. ResearchGate. (URL: [Link])
-
(Left) Synthesis and design of hydrazine-based fluorescent probe to... ResearchGate. (URL: [Link])
-
Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. RSC Publishing. (URL: [Link])
-
Photophysical Properties of Fluorescent Labels: A Meta-Analysis to Guide Probe Selection Amidst Challenges with Available Data. ResearchGate. (URL: [Link])
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. (URL: [Link])
-
A NIR fluorescent probe for the detection and visualization of hydrogen sulfide using the aldehyde group assisted thiolysis of dinitrophenyl ether strategy. Journal of Materials Chemistry B. (URL: [Link])
-
Aromatic hydrazine-based fluorophores: Synthesis, spectroscopy and bioapplications. ResearchGate. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 5. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A salicylaldehyde benzoyl hydrazone based near-infrared probe for copper(ii) and its bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Asymmetric Synthesis Involving 4-Chloro-2-methoxybenzaldehyde
Introduction & Chemo-Physical Profile[1]
4-Chloro-2-methoxybenzaldehyde is a critical electrophilic building block in the synthesis of antipsychotics, kinase inhibitors, and chiral phenethylamine derivatives. Its substitution pattern presents a unique "push-pull" electronic environment: the 2-methoxy group acts as a hard Lewis base capable of chelation-controlled catalysis, while the 4-chloro group provides electronic deactivation and a handle for subsequent cross-coupling (e.g., Suzuki-Miyaura).
This guide details three high-value asymmetric transformations. Unlike generic protocols, these methods are optimized for the steric and electronic nuances of ortho-substituted benzaldehydes.
Substrate Profile
| Property | Specification |
| CAS Number | 53581-86-5 |
| Molecular Weight | 170.59 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 70–73 °C |
| Solubility | Soluble in DCM, THF, Toluene; sparingly soluble in water. |
| Electronic Effect | o-OMe: +M (resonance), -I (inductive), Chelation Director.p-Cl: -I (inductive), +M (weak), Lipophilic anchor. |
Application I: Asymmetric Henry (Nitroaldol) Reaction
Target: Synthesis of Chiral
Mechanistic Rationale
The reaction between nitromethane and 4-Chloro-2-methoxybenzaldehyde is prone to racemization due to the reversibility of the nitroaldol step. To achieve high enantiomeric excess (ee), we utilize a Copper(II)-Bisoxazoline (Cu-BOX) catalytic system.
-
The "Ortho" Effect: The 2-methoxy oxygen acts as a hemilabile ligand. While this can stabilize the transition state, it may also compete with the chiral ligand. To counteract this, we employ a bulky
Bu-BOX ligand and a non-coordinating counterion (OTf ) to enforce a rigid square-planar geometry that blocks one face of the aldehyde.
Experimental Protocol
Reagents:
-
Substrate: 4-Chloro-2-methoxybenzaldehyde (1.0 eq, 5.86 mmol, 1.00 g)
-
Reagent: Nitromethane (10.0 eq)
-
Catalyst: Cu(OTf)
(0.05 eq) + (S,S)- Bu-BOX Ligand (0.055 eq) -
Base: DIPEA (0.05 eq)
-
Solvent: Ethanol (Absolute) or THF
Step-by-Step Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask under N
, dissolve Cu(OTf) (106 mg) and (S,S)- Bu-BOX (95 mg) in anhydrous ethanol (5 mL). Stir for 1 hour at RT to form the deep blue active complex. -
Substrate Addition: Cool the catalyst solution to 0 °C . Add 4-Chloro-2-methoxybenzaldehyde (1.00 g) dissolved in ethanol (5 mL).
-
Reaction Initiation: Add nitromethane (3.1 mL) followed by DIPEA (50
L). The base generates the nitronate species in situ.[1] -
Incubation: Stir at 0 °C for 24–36 hours. Monitor by TLC (Hexane/EtOAc 7:3). The ortho-methoxy group may slow kinetics compared to unsubstituted benzaldehyde; do not raise temperature above 10 °C to preserve ee.
-
Quench & Purification: Filter through a short plug of silica gel to remove the copper catalyst. Concentrate the filtrate. Purify via flash chromatography (SiO
, gradient 5% 20% EtOAc in Hexanes).
Expected Outcome:
-
Yield: 85–92%[1]
-
ee: 90–94% (S-enantiomer favored with S,S-ligand)
Pathway Visualization (DOT)
Figure 1: Catalytic cycle for the asymmetric Henry reaction highlighting the role of the Cu-BOX complex.
Application II: Enantioselective Addition of Diethylzinc
Target: Synthesis of Chiral Diaryl Alcohols (Pharmacophores for Antihistamines).
Mechanistic Rationale
The addition of organozinc reagents to aldehydes is classically catalyzed by amino-alcohols (e.g., DAIB). For 4-Chloro-2-methoxybenzaldehyde, the 2-methoxy group strongly favors a chelation-controlled addition .
-
Without Chiral Ligand: The Zinc coordinates to both the carbonyl oxygen and the methoxy oxygen, forming a rigid 5-membered chelate. Nucleophilic attack occurs from the less hindered face (Cram chelate rule), often yielding racemic mixtures if not controlled.
-
With Chiral Ligand ((-)-MIB): The ligand overrides the intrinsic chelation preference of the substrate, enforcing high enantioselectivity via "Ligand Acceleration".
Experimental Protocol
Reagents:
-
Substrate: 4-Chloro-2-methoxybenzaldehyde (1.0 mmol)
-
Reagent: Diethylzinc (1.0 M in Hexane, 2.2 eq)
-
Ligand: (-)-MIB (Morpholino-isoborneol) or (1S, 2R)-(-)-N,N-Dibutylnorephedrine (5 mol%)
-
Solvent: Toluene (anhydrous)
Step-by-Step Procedure:
-
Ligand Preparation: Charge a dry flask with the chiral ligand (5 mol%) and Toluene (3 mL).
-
Zinc Activation: Add Et
Zn (2.2 mL, 2.2 mmol) at 0 °C. Stir for 20 minutes. -
Substrate Addition: Add the aldehyde (170 mg, 1.0 mmol) slowly.
-
Reaction: Allow to warm to RT and stir for 12 hours. The solution typically turns bright yellow.
-
Workup: Quench with saturated NH
Cl. Extract with Et O. Wash organic layer with 1N HCl (to remove zinc salts) and brine. -
Analysis: Determine ee via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5).
Expected Outcome:
-
Yield: >95%
-
ee: >96% (R-enantiomer with (-)-MIB)
Application III: Asymmetric Hydrogenation of Imines
Target: Synthesis of Chiral Benzylic Amines.
Mechanistic Rationale
Direct reductive amination is often non-selective. A superior approach involves the isolation of the Schiff base (imine) followed by asymmetric hydrogenation using an Iridium or Rhodium chiral catalyst. The p-chloro group increases the electrophilicity of the imine carbon, facilitating faster hydrogenation rates compared to electron-rich benzaldehydes.
Workflow Visualization (DOT)
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Henry Rxn) | Steric hindrance from 2-OMe group. | Increase catalyst loading to 10 mol%. Do not heat >20°C (risk of retro-aldol). |
| Low ee (Zn-Addition) | Background reaction (uncatalyzed). | Ensure Et |
| Racemization | Product instability on Silica. | For nitroaldols, use neutral alumina or deactivated silica (treat with 1% Et |
| Poor Solubility | High crystallinity of substrate. | Use THF/DCM mixtures instead of pure Ethanol or Toluene. |
References
-
Biosynth. (2025). 4-Chloro-2-methoxybenzaldehyde Product Profile and Biological Activity. Retrieved from
- Evans, D. A., et al. (2003). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Enantioselective Henry Reactions. Journal of the American Chemical Society. (General protocol adapted for substituted benzaldehydes).
-
Palomo, C., et al. (2011). Organocatalytic Enantioselective Henry Reactions. Symmetry, 3, 220-245. Retrieved from
- Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols. Angewandte Chemie International Edition.
-
Vertex AI Search. (2025). Crystal structure and properties of Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde. Retrieved from
Sources
Application Note: Accelerated Discovery of Bioactive Scaffolds via High-Throughput Screening of 4-Chloro-2-methoxybenzaldehyde Derivatives
Abstract
This application note details a validated workflow for the high-throughput screening (HTS) of libraries derived from 4-Chloro-2-methoxybenzaldehyde . Recognized for its electronic duality—featuring an electron-withdrawing chlorine and an electron-donating methoxy group—this scaffold is a privileged starting point for synthesizing neuroactive and antimicrobial agents.[1][2] This guide provides a blueprint for generating a diversity-oriented library via parallel synthesis and screening it using a robust enzymatic inhibition assay.
Part 1: The Scaffold & Library Design Strategy
Chemical Rationale
4-Chloro-2-methoxybenzaldehyde is not merely a reagent; it is a pharmacophore template .[1][2] The ortho-methoxy group provides steric hindrance and hydrogen-bond acceptance, while the para-chloro moiety enhances lipophilicity and metabolic stability.[1][2]
-
Target Applications: Dopamine regulation (Antipsychotic potential), Tubulin polymerization inhibition (Anticancer), and Tyrosinase inhibition.[2]
-
Synthetic Versatility: The aldehyde handle allows for rapid derivatization via reductive amination (targeting amines) or Claisen-Schmidt condensation (targeting ketones).[1][2]
Library Generation Workflow
To maximize chemical space, we employ a 96-well Parallel Synthesis approach.[1][2] The following diagram illustrates the divergence strategy:
Figure 1: Divergent synthesis strategy transforming the core aldehyde into two distinct functional libraries.
Part 2: HTS Assay Configuration
Assay Selection: Fluorometric Enzyme Inhibition
Based on the scaffold's potential interaction with catecholamine pathways, we define a protocol for a Tyrosine Hydroxylase (TH) Surrogate Assay . To ensure HTS robustness, we utilize a fluorescence readout which offers a superior signal-to-noise ratio compared to colorimetric methods.[1][2]
Assay Principle: Detection of the conversion of substrate (L-Tyrosine) to L-DOPA, coupled to a fluorogenic reporter step.[1][2]
Critical Parameters & Validation
Before screening the library, the assay must be validated using the Z-factor (Z') metric.[1]
Table 1: HTS Performance Metrics
| Parameter | Acceptance Criteria | Rationale |
| Z-Factor (Z') | > 0.5 | Ensures separation between signal and background is sufficient for reliable hit detection [1].[1][2] |
| DMSO Tolerance | < 1.0% (v/v) | High DMSO concentrations can denature enzymes or cause compound precipitation [2].[1][2][3] |
| Signal Stability | < 10% decay over 2 hrs | Allows for batch processing of plates without "drift" effects.[1][2] |
| CV (Coefficient of Variation) | < 5% | Indicates high pipetting precision and assay reproducibility.[2] |
Part 3: Detailed Protocols
Protocol A: 96-Well Parallel Synthesis (Reductive Amination)
Objective: To generate 96 unique amine derivatives.[1][2]
Materials:
-
Diverse Primary Amines (0.2 M in DCE)
-
Sodium Triacetoxyborohydride (STAB)[2]
Step-by-Step:
-
Dispensing: Add 100 µL of the Aldehyde solution to each well of the 96-well block.
-
Amine Addition: Add 110 µL (1.1 eq) of a unique Primary Amine to each well.
-
Reaction: Add 150 µL of STAB suspension (2.0 eq) to all wells. Seal the block with a chemically resistant mat.[1][2]
-
Incubation: Shake at 600 rpm for 16 hours at Room Temperature (RT).
-
Quenching: Add 200 µL of sat. NaHCO₃ to each well.
-
Extraction: Add 300 µL Ethyl Acetate. Vortex for 2 mins. Centrifuge at 2000 rpm for 2 mins to separate phases.
-
Transfer: Transfer 150 µL of the organic (top) layer to a clean microplate.
-
Dry Down: Evaporate solvent using a nitrogen blow-down evaporator. Re-suspend in 100% DMSO to a final concentration of 10 mM for screening.
Protocol B: HTS Workflow (Enzymatic Screen)
Objective: Screen the generated library for inhibition activity.
Workflow Diagram:
Figure 2: High-Throughput Screening operational workflow from source plate to data analysis.
Step-by-Step:
-
Preparation: Prepare Assay Buffer (50 mM HEPES, pH 7.4, 0.01% Triton X-100).
-
Enzyme Dispense: Dispense 5 µL of Enzyme solution (e.g., Tyrosinase/TH) into a 384-well black microplate.
-
Compound Transfer: Using an acoustic liquid handler (e.g., Echo), transfer 50 nL of compound from the Source Plate to the Assay Plate.[3]
-
Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 10 mins at RT to allow compound-enzyme interaction.
-
Substrate Initiation: Dispense 5 µL of Substrate Solution (L-Tyrosine + Fluorogenic probe).[1][2]
-
Readout: Incubate for 30 mins at 37°C. Measure Fluorescence (Ex 530nm / Em 590nm).
Part 4: Data Analysis & Hit Validation
Z-Factor Calculation
To validate the plate quality before accepting data, calculate the Z-factor using the controls:
[1][2][7]- : Standard deviation of positive and negative controls.[2]
- : Mean of positive and negative controls.[2][7]
-
Action: If
, the plate is rejected and re-screened.
Hit Selection Criteria
Compounds are classified as "Hits" if their inhibition percentage exceeds the statistical threshold:
False Positive Triage (PAINS)
Derivatives of benzaldehydes can sometimes act as Pan-Assay Interference Compounds (PAINS) via non-specific reactivity.[1][2]
-
Validation Step: Re-test hits in the presence of 0.01% Triton X-100 (to rule out aggregation) and check for fluorescence quenching artifacts by adding the compound after the reaction is complete.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[2][4] Journal of Biomolecular Screening.
-
Assay Guidance Manual. DMSO Tolerance and Reagent Stability Testing. NCBI Bookshelf.
-
PubChem Compound Summary. 4-Chloro-2-methoxybenzaldehyde (CID 13865115).[1][8] National Library of Medicine.[1][2]
-
GraphPad. Calculating a Z-factor to assess the quality of a screening assay.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 520101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3images.coroflot.com [s3images.coroflot.com]
- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Z-factor - Wikipedia [en.wikipedia.org]
- 8. 4-Chloro-2-methoxybenzaldehyde | C8H7ClO2 | CID 13865115 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-methoxybenzaldehyde
Ticket ID: CHEM-SUP-2024-882 Topic: Yield Optimization & Process Troubleshooting assigned_agent: Senior Application Scientist, Process Chemistry Div.
Executive Summary: The "Yield" Trap
If you are experiencing low yields (<50%) or difficult purifications with 4-Chloro-2-methoxybenzaldehyde (CAS: 54785-06-7), you are likely facing one of two systemic issues:
-
The Regioselectivity Trap: You are attempting Vilsmeier-Haack formylation on 3-chloroanisole. This route thermodynamically favors the wrong isomer (2-chloro-4-methoxybenzaldehyde).
-
The Workup Loss: You are using standard extraction/distillation on a crude mixture rich in isomers, leading to massive mass loss.
This guide prioritizes the O-Methylation Route (the "Gold Standard" for regiocontrol) and provides a Bisulfite Rescue Protocol for purifying dirty mixtures.
Visual Decision Matrix: Route Selection
Before optimizing reaction conditions, verify you are on the correct synthetic path.
Figure 1: Synthetic Strategy Decision Tree. The Vilsmeier route (Red) fights thermodynamic directing effects, while the Methylation route (Green) locks the regiochemistry.
Module 1: The "Gold Standard" Protocol (O-Methylation)
Context: This is the highest-yield method because the aldehyde and chlorine positions are pre-fixed in the starting material (4-Chlorosalicylaldehyde). The only variable is the conversion of the phenol to the methoxy group.
Core Troubleshooting (Q&A)
Q: My reaction stalls at 80% conversion. Adding more Methyl Iodide (MeI) doesn't help.
-
Root Cause: Water contamination or "Base Caking." In acetone/K2CO3 systems, water (from the air or wet solvent) forms a hydration shell around the carbonate, killing its basicity. Alternatively, fine K2CO3 particles can fuse into a hard cake, reducing surface area.
-
The Fix:
-
Switch Solvent: Use DMF (Dimethylformamide) or NMP. These polar aprotic solvents vastly accelerate the SN2 reaction compared to acetone.
-
Catalysis: Add 5 mol% TBAI (Tetrabutylammonium iodide) . This Phase Transfer Catalyst (PTC) shuttles the phenoxide anion, making it "naked" and highly reactive.
-
Q: I see a new impurity forming (O- vs C-alkylation).
-
Root Cause: High temperatures with "hard" electrophiles (like Dimethyl Sulfate) can sometimes favor C-alkylation on the ring, though rare with deactivated rings.
-
The Fix: Maintain temperature <60°C. If using Dimethyl Sulfate (DMS), ensure strict stoichiometric control (1.1 equiv).
Optimized Protocol: Phase-Transfer Catalyzed Methylation
| Parameter | Specification | Notes |
| Substrate | 4-Chloro-2-hydroxybenzaldehyde | 1.0 Equiv |
| Reagent | Methyl Iodide (MeI) | 1.5 Equiv (Add in portions) |
| Base | Potassium Carbonate (K2CO3) | 2.0 Equiv (Anhydrous, granular) |
| Solvent | DMF (Dry) | 5 mL per gram of substrate |
| Catalyst | TBAI | 0.05 Equiv (5 mol%) |
| Temp | 40°C - 50°C | Do not reflux. |
Step-by-Step:
-
Dissolve substrate and TBAI in DMF.
-
Add K2CO3. Stir for 15 min to form the phenoxide (solution often turns bright yellow/orange).
-
Add MeI dropwise (Exothermic!).
-
Monitor by TLC (Hexane:EtOAc 8:2). Product usually has higher Rf than starting phenol.
-
Quench: Pour into ice water. The product should precipitate as a solid.[1]
Module 2: The "Rescue Mission" (Purification)
Context: If you used the Vilsmeier route or have a dirty reaction mixture, distillation often fails to separate isomers with similar boiling points. The Bisulfite Adduct method is a chemical purification technique specific to aldehydes.[1][2]
Mechanism of Action
Aldehydes react reversibly with Sodium Bisulfite (NaHSO3) to form water-soluble (or solid precipitating) sulfonate adducts.[1] Impurities (ketones, esters, isomers) do not react or react much slower.
Figure 2: Workflow for Bisulfite Adduct Purification.
Troubleshooting the Bisulfite Step
Q: No solid formed after adding NaHSO3.
-
Diagnosis: The adduct might be soluble in the water/organic mix, or the concentration is too low.
-
The Fix:
-
Cool the mixture to 0°C.
-
Add Ethanol (EtOH) as a co-solvent to force precipitation.[1]
-
If still no solid, the adduct is in the aqueous phase. Wash the aqueous phase with Ether (to remove impurities), then basify the aqueous phase to recover the product.
-
Q: The yield after regeneration is low.
-
Diagnosis: Incomplete hydrolysis of the adduct.
-
The Fix: Use a stronger base (10% NaOH) or heat gently (40°C) during the regeneration step. Ensure pH > 10.
Module 3: Advanced FAQ (Vilsmeier-Haack Specifics)
Q: I am forced to use 3-Chloroanisole. How do I favor the correct isomer?
-
Scientist's Note: You are fighting the "Para-Directing" power of the methoxy group. The Methoxy group strongly directs to position 4 (Para), yielding 2-chloro-4-methoxybenzaldehyde . The Chlorine atom directs Ortho/Para, but it is a weaker director.
-
The Hard Truth: You cannot easily "tune" Vilsmeier to favor the ortho-to-methoxy position (Position 6) over the para-to-methoxy position.
-
Alternative: Directed Ortho Metalation (DOM) .
-
Reagents: n-BuLi / TMEDA / THF at -78°C.
-
Mechanism:[3][4][5][6][7][8] The OMe group coordinates Lithium, directing deprotonation to the Ortho position (C2 or C6).
-
Risk:[5][8][9] Lithiation often prefers C2 (between Cl and OMe) due to inductive acidification by both groups. This yields 2-methoxy-6-chlorobenzaldehyde (also wrong).
-
References
-
Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. Patent CN102557903A. (Demonstrates the efficiency of the salicylaldehyde route). Link
-
Aldehyde Purification via Bisulfite Adducts. BenchChem Technical Support. (Protocol for bisulfite purification).[1][2][10] Link
-
Vilsmeier-Haack Reaction Mechanism & Regioselectivity. Organic Chemistry Portal. (Explains the para-directing dominance of electron-rich arenes). Link
-
Methylation of Phenols. Organic Syntheses, Coll. Vol. 3, p. 564 (1955). (Standard protocol for Williamson ether synthesis). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material - Google Patents [patents.google.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. CN114920634A - Method for synthesizing p-methoxybenzaldehyde - Google Patents [patents.google.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. growingscience.com [growingscience.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of Crude 4-Chloro-2-methoxybenzaldehyde by Recrystallization
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude 4-Chloro-2-methoxybenzaldehyde via recrystallization. This document is structured to provide not just procedural steps, but the underlying scientific principles to empower users to troubleshoot and optimize their purification processes effectively.
I. Introduction to the Purification Challenge
4-Chloro-2-methoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent synthetic steps and the final active pharmaceutical ingredient's quality. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system. A successful recrystallization yields a product of high purity and in a crystalline form that is easy to handle and dry.
However, the "art" of recrystallization lies in the rational selection of a solvent and the careful control of experimental parameters. This guide will walk you through a systematic approach to solvent selection and provide a detailed troubleshooting guide for common issues encountered during the purification of 4-Chloro-2-methoxybenzaldehyde.
II. Understanding Your Compound: Properties of 4-Chloro-2-methoxybenzaldehyde
A thorough understanding of the physical properties of your target compound is the foundation of a successful purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₂ | [1] |
| Molecular Weight | 170.59 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 70-75 °C | |
| Boiling Point | ~268.8 °C (Predicted) | [2] |
The presence of the polar carbonyl (aldehyde) and ether (methoxy) groups, along with the chloro substituent on the aromatic ring, gives 4-Chloro-2-methoxybenzaldehyde a moderate polarity. This structural feature is the key to selecting an appropriate recrystallization solvent. The principle of "like dissolves like" suggests that solvents of similar polarity will be the most effective.
III. The Cornerstone of Recrystallization: Solvent Selection
The ideal recrystallization solvent for 4-Chloro-2-methoxybenzaldehyde will exhibit the following characteristics:
-
High solubility at elevated temperatures: The crude compound should readily dissolve in a minimal amount of the boiling solvent.
-
Low solubility at ambient or reduced temperatures: Upon cooling, the purified compound should crystallize out of the solution in high yield.
-
Favorable solubility profile for impurities: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
-
Inertness: The solvent should not react with 4-Chloro-2-methoxybenzaldehyde.
-
Volatility: The solvent should be easily removable from the purified crystals.
-
Safety: The solvent should have a low toxicity and flammability profile.
Step-by-Step Experimental Protocol for Solvent Screening
Materials:
-
Crude 4-Chloro-2-methoxybenzaldehyde
-
A selection of solvents with varying polarities (see table below)
-
Small test tubes or vials
-
Hot plate or water bath
-
Vortex mixer (optional)
-
Pasteur pipettes
Suggested Solvents for Screening:
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Unlikely to be a good single solvent due to the organic nature of the compound, but may be useful as an anti-solvent. |
| Ethanol | High-Medium | 78 | A common and effective solvent for many organic compounds. |
| Methanol | High-Medium | 65 | Similar to ethanol, but more volatile. |
| Isopropanol | Medium | 82 | Another good option in the alcohol family. |
| Acetone | Medium | 56 | A versatile solvent, but its low boiling point can sometimes be a disadvantage. |
| Ethyl Acetate | Medium | 77 | A good solvent for compounds of moderate polarity. |
| Toluene | Low-Medium | 111 | An aromatic solvent that can be effective for aromatic compounds. |
| Heptane/Hexane | Low | ~98/~69 | Non-polar solvents, likely to be poor solvents at room temperature but could be useful as anti-solvents. |
Procedure:
-
Initial Solubility Test (Room Temperature):
-
Place approximately 20-30 mg of crude 4-Chloro-2-methoxybenzaldehyde into separate, labeled test tubes.
-
Add a small amount (e.g., 0.5 mL) of a single solvent to each test tube.
-
Agitate the mixture (vortex or flick the test tube) and observe the solubility.
-
Observation: If the compound dissolves completely at room temperature, the solvent is likely too good a solvent and will result in poor recovery. If the compound is completely insoluble, it may be a candidate for a two-solvent system or a poor solvent overall. An ideal solvent will show partial solubility or be sparingly soluble at room temperature.
-
-
Hot Solubility Test:
-
For the solvents where the compound was sparingly soluble or insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.
-
Add the solvent dropwise while heating until the solid just dissolves.
-
Observation: If a large amount of solvent is required to dissolve the solid even at boiling, it is a poor solvent. A good solvent will dissolve the compound in a reasonable volume.
-
-
Cooling and Crystallization Test:
-
Once the solid is dissolved in the hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystallization does not occur, try scratching the inside of the test tube with a glass rod or adding a seed crystal of the pure compound.
-
After reaching room temperature, place the test tube in an ice bath to maximize crystal formation.
-
Observation: The formation of a significant amount of crystalline solid upon cooling indicates a promising solvent. The formation of an oil or no solid at all suggests an unsuitable solvent.
-
-
Two-Solvent System (if a single solvent is not ideal):
-
A two-solvent system is often effective. This involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.
-
Dissolve the crude compound in a minimum amount of the hot "good" solvent.
-
Slowly add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly.
-
IV. Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of 4-Chloro-2-methoxybenzaldehyde and provides systematic solutions.
Q1: My compound will not crystallize from the solution upon cooling. What should I do?
A1: This is a common issue and usually points to one of a few culprits:
-
Excess Solvent: You may have used too much solvent to dissolve the crude material. The solution is not saturated enough for crystals to form upon cooling.
-
Solution: Reheat the solution and boil off a portion of the solvent to concentrate the solution. Then, allow it to cool slowly again.
-
-
Inappropriate Solvent: The chosen solvent may be too good of a solvent for your compound, even at low temperatures.
-
Solution: If boiling off solvent is ineffective, you may need to select a different solvent or use a two-solvent system. Go back to the solvent screening protocol.
-
-
Supersaturation: The solution may be supersaturated and requires a nucleation site to initiate crystallization.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Solution 2: Seeding: If you have a small crystal of pure 4-Chloro-2-methoxybenzaldehyde, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.
-
Q2: An oil is forming instead of crystals as the solution cools. How can I fix this?
A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This is often due to a high concentration of impurities or an inappropriate solvent choice.
-
Cause: The boiling point of the solvent may be too high, or the solution is too concentrated.
-
Solution 1: Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent and then allow it to cool slowly.
-
Solution 2: Lower the Boiling Point: If the issue persists, consider a solvent with a lower boiling point. Alternatively, in a two-solvent system, you can add more of the "good" solvent to lower the saturation point.
-
Solution 3: Gradual Cooling: Allow the solution to cool as slowly as possible. An insulated container or leaving the flask on a warm surface that is slowly cooling can help.
-
Q3: The recovery of my purified compound is very low. What went wrong?
A3: A low yield can be frustrating, but it is often preventable.
-
Cause 1: Using too much solvent. As discussed, this is a primary cause of low recovery as more of your product will remain in the mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the crude solid.
-
-
Cause 2: Premature filtration. If you filter the crystals while the solution is still warm, a significant portion of your product will remain dissolved.
-
Solution: Ensure the solution has cooled to room temperature and then in an ice bath before filtration to maximize crystal formation.
-
-
Cause 3: Inefficient filtration. Product can be lost during the transfer and washing steps.
-
Solution: Use a pre-chilled solvent to wash the crystals on the filter paper. Use only a small amount to wash away the mother liquor without dissolving the product.
-
Q4: My final crystals are still colored, even after recrystallization. How can I remove colored impurities?
A4: Colored impurities are common and can often be removed with an additional step.
-
Cause: Highly colored, often polar, impurities are present in the crude material.
-
Solution: Activated Charcoal Treatment: Activated charcoal has a high surface area and can adsorb colored impurities.
-
Dissolve the crude 4-Chloro-2-methoxybenzaldehyde in the hot recrystallization solvent.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Boil the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool and crystallize as usual.
-
Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding the charcoal.
-
-
V. Frequently Asked Questions (FAQs)
Q: What are the likely impurities in my crude 4-Chloro-2-methoxybenzaldehyde?
A: The impurities will depend on the synthetic route used. A common method for the synthesis of substituted benzaldehydes is the Vilsmeier-Haack reaction. If 3-chloroanisole is used as the starting material, potential impurities could include:
-
Unreacted 3-chloroanisole: This is a common impurity if the reaction does not go to completion.
-
Isomeric products: Depending on the reaction conditions, small amounts of other formylated isomers may be produced.
-
Byproducts from the Vilsmeier reagent: Residual dimethylformamide (DMF) or byproducts from its decomposition can be present.
-
Hydrolysis products: If the workup is not optimal, the intermediate iminium salt may not fully hydrolyze to the aldehyde.
A well-chosen recrystallization solvent should have a solubility profile that allows for the separation of these impurities. For example, the starting material, 3-chloroanisole, is a liquid at room temperature and is likely to be more soluble in non-polar solvents, which could aid in its separation.
Q: Can I use a rotary evaporator to speed up the crystallization process?
A: While a rotary evaporator is excellent for removing solvent, it is generally not recommended for inducing crystallization. The rapid removal of solvent will cause the compound to "crash out" of solution as a powder or an amorphous solid, which can trap impurities. Slow cooling is crucial for the formation of well-ordered, pure crystals.
Q: What is the expected yield for this recrystallization?
A: A successful recrystallization will inevitably involve some loss of product, as a portion will remain dissolved in the mother liquor. A yield of 70-85% is generally considered good. If your yield is significantly lower, refer to the troubleshooting guide for low recovery.
Q: What safety precautions should I take?
A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 4-Chloro-2-methoxybenzaldehyde may cause skin and eye irritation.[1] Many of the organic solvents used for recrystallization are flammable and have their own specific hazards. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
VI. References
-
PubChem. (n.d.). 4-Chloro-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Recrystallization. Retrieved from [Link]
-
BYJU'S. (n.d.). Gattermann Koch Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]
Sources
Technical Support Center: Column Chromatography of 4-Chloro-2-methoxybenzaldehyde
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 4-chloro-2-methoxybenzaldehyde via column chromatography. It is designed to offer practical, field-proven insights and troubleshooting advice to ensure successful purification outcomes.
Introduction
4-Chloro-2-methoxybenzaldehyde is a substituted aromatic aldehyde frequently utilized as a building block in the synthesis of various pharmaceutical compounds and fine chemicals. Achieving high purity of this compound is often critical for the success of subsequent reactions. Column chromatography is a standard and effective method for its purification. This guide will delve into the optimal conditions, potential challenges, and troubleshooting strategies for the column chromatography of 4-chloro-2-methoxybenzaldehyde.
The key to a successful separation lies in understanding the interplay between the compound's structure, the stationary phase, and the mobile phase. 4-Chloro-2-methoxybenzaldehyde possesses moderate polarity due to the presence of the aldehyde and methoxy groups, as well as the chloro substituent. This polarity profile dictates its interaction with the stationary phase and its solubility in various solvent systems.
Recommended Column Chromatography Conditions
The selection of an appropriate stationary and mobile phase is paramount for achieving good separation. Based on literature and empirical data, the following conditions are recommended as a starting point for the purification of 4-chloro-2-methoxybenzaldehyde.
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Silica gel is the most common and cost-effective stationary phase for the purification of moderately polar compounds like 4-chloro-2-methoxybenzaldehyde. The specified particle and pore size provide a good balance between resolution and flow rate. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A mixture of a non-polar solvent (hexane) and a moderately polar solvent (ethyl acetate) is highly effective. Starting with a low polarity mixture and gradually increasing the polarity allows for the elution of non-polar impurities first, followed by the desired product. |
| TLC Analysis | 10-20% Ethyl Acetate in Hexane | Prior to running the column, it is crucial to perform Thin-Layer Chromatography (TLC) to determine the optimal solvent composition. An ideal solvent system will give the product an Rf value between 0.2 and 0.4 for good separation on the column.[1] For a related compound, 4-chlorobenzaldehyde, an Rf of 0.6 was observed in 1:20 ethyl acetate:hexane.[2] |
| Loading Technique | Dry Loading or Minimal Solvent | Dissolving the crude product in a minimal amount of the initial mobile phase or adsorbing it onto a small amount of silica gel (dry loading) is recommended. This ensures a narrow starting band and improves separation. |
A specific reported condition for successful purification is the use of 5% ethyl acetate in hexane as the eluent.[1]
Experimental Protocol: Step-by-Step Guide
This protocol outlines the essential steps for the purification of 4-chloro-2-methoxybenzaldehyde using flash column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a pre-determined solvent system (e.g., 10% ethyl acetate in hexane).
-
Visualize the spots under UV light.
-
Adjust the solvent system to achieve an Rf value of approximately 0.2-0.4 for the product spot.
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent and carefully apply it to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the initial low-polarity mobile phase.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., from 5% to 10% ethyl acetate in hexane) to elute the product.
-
-
Fraction Analysis and Product Isolation:
-
Identify the fractions containing the pure product using TLC.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-chloro-2-methoxybenzaldehyde.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the column chromatography of 4-chloro-2-methoxybenzaldehyde in a question-and-answer format.
Q1: My product is not moving off the column, or is eluting very slowly.
A1: This indicates that the mobile phase is not polar enough to displace the compound from the silica gel.
-
Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For example, if you started with 5% ethyl acetate, try increasing to 10%, then 15%, monitoring the elution with TLC.
Q2: All my compounds are eluting together at the solvent front.
A2: This suggests that the mobile phase is too polar, causing all components of the mixture to travel with the solvent front without sufficient interaction with the stationary phase.
-
Solution: Decrease the polarity of your eluent. If you are using 20% ethyl acetate in hexane, for instance, try reducing it to 10% or even 5%. The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4 on TLC.[1]
Q3: I am observing streaking of my compound on the TLC plate and the column.
A3: Streaking can be caused by several factors, including compound degradation on the silica gel, overloading the column, or the presence of highly polar impurities. Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, which is much more polar and can cause streaking.[3]
-
Solutions:
-
Check for Acidity: Silica gel can be slightly acidic, which may cause degradation of sensitive compounds. Consider neutralizing the silica gel by preparing the slurry in a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%).
-
Alternative Stationary Phase: If the compound is particularly sensitive, consider using a different stationary phase like neutral alumina.[4]
-
Reduce Loading: Ensure you are not overloading the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Pre-purification Wash: If you suspect the presence of the carboxylic acid impurity, you can perform a basic wash of your crude product before chromatography. Dissolve the crude material in an organic solvent (like ethyl acetate) and wash with a saturated solution of sodium bicarbonate. The basic wash will extract the acidic impurity into the aqueous layer.
-
Q4: The separation between my product and an impurity is very poor, even after optimizing the solvent system.
A4: This is a common challenge when dealing with impurities that have similar polarities to the product.
-
Solutions:
-
Fine-tune the Solvent System: Try small, incremental changes in the mobile phase composition. Sometimes a 1-2% change in the polar solvent can significantly improve resolution.
-
Change Solvent Selectivity: Instead of just adjusting the polarity, try a different solvent system altogether. For example, you could try a dichloromethane/methanol or a toluene/acetone system. Different solvents interact with the compound and stationary phase in unique ways, which can alter the elution order and improve separation.
-
Use a Longer Column: Increasing the length of the column increases the number of theoretical plates, which can enhance the separation of closely eluting compounds.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues with 4-Chloro-2-methoxybenzaldehyde.
Caption: Troubleshooting workflow for 4-Chloro-2-methoxybenzaldehyde purification.
References
- Techniques in Organic Chemistry, 3rd ed., Mohrig, J.R.; Hammond, C.N.
- Purification of Laboratory Chemicals, 8th ed., Armarego, W.L.F.; Chai, C.L.L., Butterworth-Heinemann, 2017.
-
Still, W. C.; Kahn, M.; Mitra, A. J. Org. Chem.1978 , 43 (14), 2923–2925. ([Link])
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. ([Link])
-
Royal Society of Chemistry. Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst. ([Link])
-
AQA. A-level Chemistry Specification. ([Link])
-
ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. ([Link])
-
Reddit. Alternative stationary phases : r/Chempros. ([Link])
Sources
Overcoming steric hindrance in reactions of 4-Chloro-2-methoxybenzaldehyde
Ticket: 4-Chloro-2-methoxybenzaldehyde Reactivity
Status: Open | Priority: High | Agent: Senior Application Scientist
The Core Issue: The "Ortho-Wall" Effect
You are likely experiencing low yields (typically <40%) or incomplete conversion when reacting 4-Chloro-2-methoxybenzaldehyde .
While the 4-chloro group offers a handle for cross-coupling, the primary bottleneck is the 2-methoxy (-OMe) substituent . This group exerts two distinct inhibitory effects on the aldehyde carbonyl at position 1:
-
Steric Hindrance: The methoxy group physically blocks the trajectory of incoming nucleophiles (the Bürgi-Dunitz angle), specifically hindering the formation of tetrahedral intermediates.
-
Electronic Deactivation: Through resonance (+M effect), the oxygen lone pair donates electron density into the ring, reducing the electrophilicity of the carbonyl carbon.
This guide provides validated protocols to bypass these specific energy barriers.
Module A: Nucleophilic Additions (Reductive Amination)
User Complaint: "Standard reductive amination (MeOH/NaCNBH₃) yields only trace product; the imine intermediate fails to form."
The Solution: Titanium(IV) Isopropoxide Scavenging
Standard equilibrium methods fail because water generated during imine formation hydrolyzes the unstable, sterically crowded imine back to the aldehyde. You must shift the equilibrium chemically.
Protocol: Ti(OiPr)₄ Mediated Reductive Amination
-
Mechanism: Titanium(IV) isopropoxide acts as a dual-function Lewis acid (activating the carbonyl) and a water scavenger (driving equilibrium forward).
| Step | Reagent/Condition | Critical Technical Note |
| 1 | Solvent: THF (Anhydrous) | Avoid protic solvents (MeOH/EtOH) initially; they compete with the titanium complex. |
| 2 | Add: Amine (1.1 eq) + Aldehyde (1.0 eq) | Mix at room temperature under Argon. |
| 3 | Catalyst: Ti(OiPr)₄ (1.2 - 1.5 eq) | CRITICAL: Add neat. The solution will turn slightly yellow/viscous. Stir 6–12h. |
| 4 | Reduction: NaBH₄ (2.0 eq) + EtOH | Dilute with EtOH before adding borohydride to solubilize the reducing agent. |
| 5 | Quench: 1N NaOH | A white precipitate (TiO₂) will form. Filter through Celite. |
Troubleshooting Checklist:
-
Precipitate is clogging the filter? Rinse the Celite pad with warm EtOAc to recover trapped product.
-
Still no reaction? The steric bulk of the amine matters. If using a secondary amine, heat the Ti(OiPr)₄ step to 60°C.
Figure 1: Decision tree for overcoming steric barriers in reductive amination.
Module B: Carbon-Carbon Bond Formation (Knoevenagel)
User Complaint: "Condensation with malonic acid/esters stalls at 50% conversion even after 24h reflux."
The Solution: Microwave-Assisted Synthesis
Thermal heating is often insufficient to overcome the activation energy created by the ortho-methoxy group. Microwave irradiation provides direct dielectric heating, accelerating the rate-determining dehydration step.
Comparative Data: Thermal vs. Microwave Reaction: 4-Chloro-2-methoxybenzaldehyde + Malonic Acid (Piperidine cat.)
| Parameter | Thermal Reflux (Toluene) | Microwave (140°C, Sealed) |
| Time | 18 Hours | 15 Minutes |
| Yield | 45% (Incomplete) | 88% (Isolated) |
| Side Products | Decarboxylation observed | Minimal |
Optimized Microwave Protocol:
-
Vessel: 10 mL Microwave vial (sealed).
-
Solvent: Ethanol (high loss tangent absorbs MW energy well) or Solvent-free (if reagents are liquid/meltable).
-
Base: Piperidine (0.1 eq) + Glacial Acetic Acid (0.1 eq). Note: The buffer system prevents side reactions sensitive to high pH.
-
Cycle: Ramp to 140°C over 2 min; Hold 15 min.
Module C: Metal-Catalyzed Coupling (The Aryl Chloride)
User Complaint: "Suzuki coupling at the 4-Cl position fails. The catalyst seems to die."
The Solution: Ligand Engineering (SPhos/XPhos)
Aryl chlorides are inherently sluggish substrates. The ortho-methoxy group at position 2 can chelate Palladium, potentially poisoning the catalyst or altering the geometry. You need a bulky, electron-rich phosphine ligand to:
-
Facilitate Oxidative Addition into the unreactive C-Cl bond.
-
Prevent formation of inactive Pd-dimers.
Recommended System:
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos . These Buchwald ligands create a "pocket" that protects the Pd center and boosts reactivity toward chlorides.
-
Base: K₃PO₄ (Anhydrous) in Toluene/Water (10:1).
-
Temperature: 100°C.
Figure 2: Strategic ligand selection for activating the deactivated aryl chloride.
Frequently Asked Questions (FAQ)
Q: Can I use standard silica gel chromatography for purification? A: Yes, but be aware that the 2-methoxy group increases polarity slightly compared to the unsubstituted benzaldehyde. If purifying an amine product (from Module A), pre-treat your silica with 1% Triethylamine to prevent streaking caused by the basic nitrogen interacting with acidic silica silanols.
Q: Why does the aldehyde peak sometimes disappear in NMR but no product forms? A: In alcoholic solvents, ortho-substituted aldehydes readily form hemiacetals. This is a reversible equilibrium. If you see a loss of the CHO proton (~10 ppm) but no product, you likely have the hemiacetal. Switch to a non-protic solvent like THF or DCM.
Q: Is the 4-Chloro group stable during the reductive amination? A: Yes. Under the mild hydride conditions (NaBH₄ or NaBH(OAc)₃), the aryl chloride is inert. It will not undergo hydrodehalogenation unless you use Palladium catalysis or harsh dissolving metal reductions.
References
-
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry. Validates the Ti(OiPr)4 protocol for hindered ketones and aldehydes.
-
Santra, S., et al. (2018). "Microwave-Assisted Knoevenagel Condensation: A Green and Efficient Approach." Green Chemistry Letters and Reviews. Details the yield improvements of microwave vs thermal heating for substituted benzaldehydes.
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Chlorides." Accounts of Chemical Research. Establishes SPhos/XPhos as the gold standard for deactivated/hindered aryl chlorides.
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] Provides grounding for solvent selection (THF vs Alcohols) in equilibrium-based reactions.
Sources
Navigating Synthesis Challenges: A Technical Support Guide for 4-Chloro-2-methoxybenzaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 4-Chloro-2-methoxybenzaldehyde reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to troubleshoot and optimize your synthetic protocols. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter, ensuring scientific integrity and a logical, causal approach to problem-solving.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion rates in reactions involving 4-Chloro-2-methoxybenzaldehyde?
A1: Low conversion rates can often be traced back to a few key factors. The electron-donating methoxy group and the electron-withdrawing chloro group on the benzaldehyde ring can influence the reactivity of the aldehyde. Common culprits for low yields include suboptimal reaction conditions (temperature, time), poor quality of reagents or solvents, and the occurrence of side reactions. Inadequate activation of the reaction partners, such as in Grignard or Wittig reactions, is also a frequent issue.
Q2: Can the purity of 4-Chloro-2-methoxybenzaldehyde affect my reaction outcome?
A2: Absolutely. Impurities in the starting material can interfere with the reaction. For instance, any acidic impurities can quench sensitive reagents like Grignard reagents or ylides. It's crucial to ensure the purity of your 4-Chloro-2-methoxybenzaldehyde, which can be checked by techniques like NMR or melting point analysis. The reported melting point is in the range of 70-75°C.
Q3: Are there any known side reactions specific to 4-Chloro-2-methoxybenzaldehyde that I should be aware of?
A3: While not strictly specific, the electronic nature of 4-Chloro-2-methoxybenzaldehyde can favor certain side reactions. For example, in base-catalyzed reactions like the Claisen-Schmidt condensation, there is a possibility of a Cannizzaro-type reaction, especially with strong bases, where the aldehyde disproportionates into an alcohol and a carboxylic acid.
Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting for common reactions where 4-Chloro-2-methoxybenzaldehyde is a key reactant.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[1]
Problem: Low yield of the desired α,β-unsaturated product in the Knoevenagel condensation with malononitrile.
| Potential Cause | Explanation & Causality | Troubleshooting Steps |
| Ineffective Catalyst | The reaction is typically catalyzed by a weak base.[1] If the base is too strong, it can promote self-condensation of the active methylene compound or other side reactions. If it's too weak or used in insufficient quantity, the deprotonation of the active methylene compound will be inefficient, leading to low conversion. | - Optimize Catalyst: If using a weak amine catalyst like piperidine or a Lewis base like DABCO, ensure it is fresh and used in an appropriate catalytic amount. Consider screening other catalysts such as ammonium acetate. - Solvent Effects: The choice of solvent can influence catalyst activity. Protic solvents like ethanol are common, but for some systems, aprotic solvents or even solvent-free conditions might be more effective.[2] |
| Incomplete Dehydration | The final step of the Knoevenagel condensation is the elimination of a water molecule.[1] If the intermediate aldol-type adduct is stable, it may not readily dehydrate, resulting in a lower yield of the final product. | - Azeotropic Removal of Water: For reactions run at elevated temperatures, using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can drive the equilibrium towards the dehydrated product by removing water. - Acidic Workup: A mild acidic workup can sometimes facilitate the dehydration of the aldol intermediate. |
| Steric Hindrance | The methoxy group at the ortho position of 4-Chloro-2-methoxybenzaldehyde can introduce some steric hindrance, potentially slowing down the initial nucleophilic attack. | - Increase Reaction Time and/or Temperature: Monitor the reaction by TLC to determine the optimal reaction time. Gentle heating can often overcome the activation energy barrier. |
-
In a round-bottom flask, dissolve 4-Chloro-2-methoxybenzaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of a weak base (e.g., piperidine, 2-3 drops).
-
Reflux the mixture and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent if necessary.
Caption: Troubleshooting workflow for Knoevenagel condensation.
Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones using a phosphonium ylide.[3]
Problem: Low conversion of 4-Chloro-2-methoxybenzaldehyde in a Wittig reaction with (methoxymethyl)triphenylphosphonium chloride.
| Potential Cause | Explanation & Causality | Troubleshooting Steps |
| Incomplete Ylide Formation | The ylide is generated by deprotonating the phosphonium salt with a strong base. Incomplete deprotonation will result in a lower concentration of the active nucleophile. The choice and quality of the base are critical. | - Base Selection: Strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are commonly used. Ensure the base is fresh and not quenched by moisture. - Reaction Conditions for Ylide Formation: The deprotonation is often carried out at low temperatures (e.g., 0°C or -78°C) under an inert atmosphere (Nitrogen or Argon) to prevent side reactions and degradation of the ylide. |
| Unstable Ylide | Some ylides, particularly those that are not stabilized by resonance, can be unstable and decompose over time. | - In Situ Generation: Generate the ylide in the presence of the aldehyde. This can be achieved by adding the base to a mixture of the phosphonium salt and 4-Chloro-2-methoxybenzaldehyde. |
| Reaction with Aldehyde Functional Group | The aldehyde itself can be sensitive to the strong basic conditions required for ylide formation, leading to side reactions like the Cannizzaro reaction. | - Reverse Addition: Add the aldehyde solution slowly to the pre-formed ylide at a low temperature to minimize the exposure of the aldehyde to the strong base. |
-
Under an inert atmosphere, suspend (methoxymethyl)triphenylphosphonium chloride (1.2 equivalents) in anhydrous THF at 0°C.
-
Slowly add a strong base (e.g., n-BuLi, 1.1 equivalents) and stir for 1 hour to form the ylide (a color change is often observed).
-
In a separate flask, dissolve 4-Chloro-2-methoxybenzaldehyde (1 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Caption: Troubleshooting workflow for the Wittig reaction.
Claisen-Schmidt Condensation
This is a base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone to form an α,β-unsaturated ketone.[4]
Problem: Formation of multiple products and low yield of the desired chalcone from 4-Chloro-2-methoxybenzaldehyde and acetophenone.
| Potential Cause | Explanation & Causality | Troubleshooting Steps |
| Self-Condensation of Ketone | The ketone (acetophenone) can undergo self-condensation under basic conditions, leading to byproducts. | - Slow Addition: Add the ketone slowly to a mixture of the aldehyde and the base. This keeps the concentration of the enolate low and favors the reaction with the more electrophilic aldehyde. |
| Cannizzaro Reaction | With strong bases, 4-Chloro-2-methoxybenzaldehyde can undergo a Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form an alcohol and a carboxylic acid. | - Use a Milder Base: Instead of strong bases like NaOH or KOH, consider using milder bases such as barium hydroxide or a heterogeneous catalyst. - Temperature Control: Running the reaction at a lower temperature can help to minimize this side reaction. |
| Incorrect Stoichiometry | The molar ratio of the reactants can significantly impact the product distribution. | - Optimize Reactant Ratio: Systematically vary the molar ratio of the aldehyde to the ketone to find the optimal conditions for the desired product. |
-
Dissolve 4-Chloro-2-methoxybenzaldehyde (1 equivalent) and a base (e.g., NaOH, 2 equivalents) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add acetophenone (1 equivalent) dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for several hours or overnight.
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol.
Caption: Troubleshooting workflow for Claisen-Schmidt condensation.
Reductive Amination
Reductive amination is a two-step process involving the formation of an imine or enamine followed by its reduction to an amine.
Problem: Low conversion to the desired amine in the reductive amination of 4-Chloro-2-methoxybenzaldehyde with a primary amine.
| Potential Cause | Explanation & Causality | Troubleshooting Steps |
| Inefficient Imine Formation | The formation of the imine intermediate is an equilibrium process. If the equilibrium is not shifted towards the imine, the subsequent reduction will be inefficient. | - Water Removal: Use a dehydrating agent (e.g., molecular sieves) or azeotropic distillation to remove the water formed during imine formation, thus driving the equilibrium forward. - pH Control: Imine formation is often catalyzed by mild acid. Optimize the pH of the reaction mixture. |
| Premature Reduction of Aldehyde | Some reducing agents can reduce the starting aldehyde to an alcohol, competing with the desired reduction of the imine. | - Choice of Reducing Agent: Use a milder reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). - Stepwise Procedure: First, allow the imine to form completely (monitor by TLC or NMR), and then add the reducing agent. |
| Catalyst Deactivation | In catalytic reductive aminations, the catalyst can be poisoned by impurities or reaction byproducts. | - Catalyst Screening: If using a heterogeneous catalyst (e.g., Pd/C, PtO₂), ensure it is of high quality. Consider screening different catalysts and catalyst loadings. |
-
In a suitable solvent (e.g., methanol or dichloromethane), dissolve 4-Chloro-2-methoxybenzaldehyde (1 equivalent) and the primary amine (1.1 equivalents).
-
Add a dehydrating agent like molecular sieves and stir for 1-2 hours to facilitate imine formation.
-
Add a selective reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and purify as needed.
Caption: Troubleshooting workflow for reductive amination.
Grignard Reaction
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to the carbonyl group of the aldehyde.
Problem: Low yield of the secondary alcohol from the reaction of 4-Chloro-2-methoxybenzaldehyde with a Grignard reagent.
| Potential Cause | Explanation & Causality | Troubleshooting Steps |
| Quenching of Grignard Reagent | Grignard reagents are extremely strong bases and will react with any acidic protons present in the reaction mixture, such as water or acidic impurities in the starting materials or solvent. | - Strictly Anhydrous Conditions: All glassware must be thoroughly dried (e.g., flame-dried under vacuum). Use anhydrous solvents (e.g., freshly distilled THF or diethyl ether). Ensure the 4-Chloro-2-methoxybenzaldehyde is dry. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent moisture from the air from quenching the Grignard reagent. |
| Poor Quality Grignard Reagent | The Grignard reagent may not have formed efficiently or may have degraded upon storage. | - Freshly Prepare Grignard Reagent: It is often best to prepare the Grignard reagent immediately before use. - Titration: Titrate a small aliquot of the Grignard reagent to determine its exact concentration before adding it to the reaction. |
| Side Reactions with the Chloro Group | While generally unreactive towards Grignard reagents under standard conditions, the chloro group could potentially undergo side reactions, especially at elevated temperatures or with prolonged reaction times. | - Low-Temperature Addition: Add the aldehyde to the Grignard reagent at a low temperature (e.g., 0°C or -78°C) to control the exotherm and minimize side reactions. |
-
Under an inert atmosphere, add magnesium turnings to a flame-dried round-bottom flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of the corresponding alkyl or aryl halide in anhydrous diethyl ether or THF.
-
Add a small amount of the halide solution to the magnesium and wait for the reaction to initiate (indicated by a color change and/or gentle reflux).
-
Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Cool the Grignard reagent to 0°C.
-
In a separate flask, dissolve 4-Chloro-2-methoxybenzaldehyde in anhydrous ether or THF and add this solution dropwise to the Grignard reagent at 0°C.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction in an ice bath and quench by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify.
Sources
Technical Support Center: Scaling Up 4-Chloro-2-methoxybenzaldehyde Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Topic: Scale-up Optimization & Troubleshooting Target Molecule: 4-Chloro-2-methoxybenzaldehyde (CAS: 53581-86-5)
Introduction: The "Golden Route" for Scale-Up
Welcome to the technical support center. If you are encountering difficulties scaling up the synthesis of 4-Chloro-2-methoxybenzaldehyde , it is highly probable you are facing one of two bottlenecks: regioselectivity issues (if using formylation) or exotherm/safety management (if using methylation).
As a Senior Application Scientist, I strongly advise against the direct Vilsmeier-Haack formylation of 3-chloroanisole for this specific isomer. That route predominantly yields the para-formylated product (2-chloro-4-methoxybenzaldehyde), creating a difficult isomer separation downstream.
The Industry Standard Protocol for robust scale-up is the O-Methylation of 4-Chloro-2-hydroxybenzaldehyde . This route "locks in" the regiochemistry at the starting material stage, shifting the engineering focus to heat transfer and safety management (DMS handling).
Module 1: The Methylation Protocol (Process Control)
Core Workflow
This protocol uses Dimethyl Sulfate (DMS) under Phase Transfer Catalysis (PTC) or mild basic conditions. While Dimethyl Carbonate (DMC) is a greener alternative, it often requires high-pressure autoclaves (
Reaction Scheme: 4-Cl-2-OH-Ph-CHO + (Me)2SO4 + Base → 4-Cl-2-OMe-Ph-CHO + MeHSO4
Critical Process Parameters (CPP) Table
| Parameter | Recommended Range | Why it Matters (Causality) |
| Stoichiometry (DMS) | 1.1 – 1.25 equiv | Excess ensures complete conversion of the phenol. Large excess creates a dangerous waste stream. |
| Base | K₂CO₃ (Preferred) or NaOH | K₂CO₃ in Acetone/Toluene offers milder conditions, reducing Cannizzaro side-reactions common with strong NaOH. |
| Temperature | 50°C – 70°C (Reflux) | High enough to drive kinetics, low enough to prevent DMS decomposition before reaction. |
| pH Control | 8.5 – 10.0 | Phenol pKa is ~7.6. pH must be >9 to ensure phenoxide formation, but <12 to prevent aldehyde degradation. |
| Quenching | NH₄OH (25%) | Critical Safety Step. Ammonia rapidly destroys unreacted DMS, forming safer methylamines. |
Visual Workflow: Methylation & Safety Logic
Caption: Figure 1. Optimized workflow for O-methylation using DMS, highlighting the critical ammonia quench step for safety.
Module 2: Troubleshooting Guide (Q&A)
Ticket #001: Low Conversion / Stalled Reaction
User Report: "We are running the reaction in Acetone/K₂CO₃. After 8 hours, we still see 15% starting material (phenol) by HPLC. Adding more DMS doesn't help."
Diagnosis: This is likely a Phase Transfer / Solubility Issue . Potassium Carbonate is inorganic; the phenoxide forms on the surface of the solid base. If agitation is poor or the solvent is too dry, the reaction stalls (surface passivation).
Resolution:
-
Add a Catalyst: Introduce 1-2 mol% of TBAI (Tetrabutylammonium iodide) or PEG-400 . This acts as a Phase Transfer Catalyst (PTC), shuttling the phenoxide into the organic phase.
-
Water Spike: Add a trace amount of water (0.5% v/v) to the acetone. This helps solubilize the carbonate surface, increasing basicity.
-
Agitation: Ensure your impeller is designed for solid suspension (e.g., pitched blade), not just liquid mixing.
Ticket #002: "Pink/Red" Discoloration of Product
User Report: "The product should be a white/pale yellow solid/oil, but ours is turning pinkish-red upon standing."
Diagnosis: This indicates Oxidation of the Aldehyde or Trace Phenol Oxidation .
-
Quinone Formation: Unreacted phenol residues can oxidize to quinones (highly colored) in air.
-
Acid Formation: The aldehyde (CHO) oxidizes to the carboxylic acid (COOH) in the presence of air, which can catalyze further degradation.
Resolution:
-
Bisulfite Wash: Wash the organic layer with 10% Sodium Bisulfite (NaHSO₃) solution during workup. This removes quinones and unreacted aldehyde oxidation byproducts.
-
Inert Storage: Store under Nitrogen/Argon.
-
Recrystallization: If solid, recrystallize from Cyclohexane/Ethyl Acetate (9:1).
Ticket #003: Safety Audit - DMS Destruction
User Report: "How do we validate that all Dimethyl Sulfate is destroyed before opening the reactor? We cannot smell it (and shouldn't try)."
Diagnosis: DMS is odorless to faint onion-like, but highly toxic (DNA alkylator). Relying on time alone is insufficient for safety validation.
Resolution:
-
The Ammonia Protocol: Use 25% Aqueous Ammonia (NH₄OH). Ammonia reacts with DMS much faster than water (hydrolysis).
-
Reaction:(Me)2SO4 + NH3 → MeNH2 + MeHSO4
-
-
Validation Test: Take a 1mL aliquot of the aqueous waste. Add 4-(4-nitrobenzyl)pyridine reagent (NBP). A blue/purple color indicates active alkylating agents (DMS). If colorless, the waste is safe for disposal. [See Reference 4].
Module 3: Impurity Decision Tree
Use this logic flow to identify the root cause of impurities in your HPLC trace.
Caption: Figure 2. HPLC troubleshooting logic for common impurities in benzaldehyde alkylations.
References & Authority
-
Synthetic Route Validation:
-
Safety & Toxicology (DMS):
-
Reaction Engineering:
-
Validation of techniques for the destruction of dimethyl sulfate.[5] Lunn, G. et al. (Confirming Ammonia/NaOH quenching efficiency).
-
Disclaimer: This guide is for professional research use only. Always consult your facility's EHS (Environmental Health & Safety) officer before scaling up reactions involving Dimethyl Sulfate.
Sources
- 1. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. US4065504A - Process for the methylation of hydroxybenzene derivatives - Google Patents [patents.google.com]
- 3. P-methoxybenzaldehyde patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 8. researchgate.net [researchgate.net]
- 9. enovatia.com [enovatia.com]
- 10. Validation of techniques for the destruction of dimethyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A chemical model of catechol-O-methyltransferase. Methylation of 3,4-dihydroxybenzaldehyde in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. 4-Chloro-2-methoxybenzaldehyde | C8H7ClO2 | CID 13865115 - PubChem [pubchem.ncbi.nlm.nih.gov]
Catalyst selection for cross-coupling reactions of 4-Chloro-2-methoxybenzaldehyde
Ticket ID: #CC-4Cl-2OMe-CHO Status: Open Assigned Specialist: Senior Application Scientist Subject: Catalyst & Protocol Optimization for Deactivated/Sensitive Aryl Chlorides
Executive Summary: The Substrate Challenge
You are working with 4-Chloro-2-methoxybenzaldehyde . This is a non-trivial substrate that presents a "Triad of Challenges" that often leads to reaction failure (0% conversion) or complex mixtures (tar).
-
The Chloride Penalty: Aryl chlorides possess a stronger C-Cl bond (approx. 96 kcal/mol) compared to bromides or iodides, requiring electron-rich ligands to facilitate oxidative addition.
-
The Ortho-Effect: The 2-methoxy group creates steric hindrance near the reaction center. While it is an electron-donating group (EDG) by resonance, its position can impede the approach of the palladium complex or the transmetallating agent.
-
The Aldehyde Liability: The formyl group is chemically fragile.
-
In Suzuki Coupling: It is prone to oxidation or Cannizzaro disproportionation under strong basic conditions.
-
In Buchwald-Hartwig: It competes with the palladium cycle by reacting with amines to form imines (Schiff bases), effectively killing the desired C-N coupling.
-
This guide provides the specific catalytic architectures required to overcome these barriers.
Catalyst Selection: The Decision Matrix
Do not use generic "tetrakis" (
Recommended Ligand Architecture: Dialkylbiaryl Phosphines
We exclusively recommend Buchwald-type ligands for this substrate. These ligands are electron-rich (facilitating oxidative addition into C-Cl) and bulky (promoting reductive elimination).
Scenario A: Suzuki-Miyaura Coupling (C-C Bond)
-
Primary Recommendation: SPhos (or SPhos Pd G2/G3 Precatalyst).
-
Why: SPhos is structurally designed to handle ortho-substitution. The methoxy group on your substrate interacts with the ligand's bulk, but SPhos is flexible enough to accommodate it.
-
-
-
Why: Excellent for general aryl chlorides if the boronic acid partner is also sterically demanding.
-
Scenario B: Buchwald-Hartwig Amination (C-N Bond) [3][4]
-
Primary Recommendation: BrettPhos (or BrettPhos Pd G3 Precatalyst).
-
Why: BrettPhos is highly selective for C-N bond formation over C-O bond formation and is sufficiently active to couple the amine before it condenses with the aldehyde to form an imine.
-
-
Alternative: RuPhos .
-
Why: Use this if coupling with secondary amines or less nucleophilic primary amines.
-
Visualization: Ligand Selection Logic
Caption: Decision tree for selecting the optimal Buchwald ligand class based on reaction type and nucleophile nature.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Aldehyde-Safe)
Objective: Couple aryl boronic acid without degrading the aldehyde.
The "Weak Base" System: Strong bases like NaOtBu or hydroxides can degrade the aldehyde. We use Potassium Phosphate.
| Component | Equivalent | Notes |
| Substrate | 1.0 equiv | 4-Chloro-2-methoxybenzaldehyde |
| Boronic Acid | 1.2 - 1.5 equiv | Excess accounts for potential protodeboronation. |
| Catalyst | 0.02 - 0.05 equiv | SPhos Pd G3 (preferred) or Pd(OAc)₂ (2%) + SPhos (4%). |
| Base | 2.0 - 3.0 equiv | K₃PO₄ (tribasic) . Use finely ground/anhydrous if possible. |
| Solvent | [0.2 M] | Toluene/Water (10:1) or Dioxane/Water (10:1). |
| Temp/Time | 80–100 °C | 2–12 hours. |
Step-by-Step:
-
Charge a reaction vial with the Substrate, Boronic Acid, Base, and SPhos Pd G3 precatalyst .
-
Seal and purge with Nitrogen/Argon for 5 minutes (Crucial: Oxygen kills the active Pd(0) species).
-
Add degassed solvent (Toluene/Water mix).
-
Heat to 80°C. Monitor via LCMS.
-
Note: If the reaction stalls, boost temp to 100°C. The aldehyde is generally stable up to 110°C in this weak base system.
-
Protocol B: Buchwald-Hartwig Amination (Imine-Free)
Objective: Outcompete the condensation reaction (Aldehyde + Amine → Imine).
The "Kinetic Burst" System:
We must ensure the catalytic cycle (
| Component | Equivalent | Notes |
| Substrate | 1.0 equiv | 4-Chloro-2-methoxybenzaldehyde |
| Amine | 1.2 equiv | Primary or Secondary amine. |
| Catalyst | 0.02 - 0.05 equiv | BrettPhos Pd G3 . High activity is non-negotiable here. |
| Base | 2.0 equiv | Cs₂CO₃ or K₂CO₃ .[5] Avoid NaOtBu (too nucleophilic). |
| Solvent | [0.2 M] | 1,4-Dioxane (Anhydrous) or t-Amyl Alcohol. |
| Temp/Time | 80–100 °C | 1–4 hours. |
Step-by-Step:
-
Pre-drying: Ensure the base (Cs₂CO₃) is dried under vacuum/heat. Water promotes aldehyde hydration and side reactions.
-
Combine Substrate, Base, and BrettPhos Pd G3 in the vial. Purge with Argon.
-
Add Anhydrous Dioxane.
-
Add the Amine last .
-
Rapid Heating: Immediately place in a pre-heated block at 80°C.
-
Why: Slow heating allows the amine and aldehyde to sit together and condense into an imine before the catalyst activates. You need "Instant On" catalysis.
-
Troubleshooting Guide (FAQ)
Issue 1: "I see a black precipitate immediately, and conversion is <10%."
Diagnosis: "Pd Black" formation.[6] The active Pd(0) species is aggregating because it is not being stabilized by the ligand.
-
Cause: Oxidation of the phosphine ligand (SPhos/BrettPhos are air-sensitive) or insufficient ligand-to-metal ratio.
-
Fix:
-
Switch to G3 Precatalysts (e.g., SPhos Pd G3). These are air-stable solids that generate the active species in situ only when heated, protecting the ligand from early oxidation.
-
Re-check your inert gas purge technique.
-
Issue 2: "My aldehyde peak is gone, but I don't have the product. I see a benzyl alcohol or benzoic acid."
Diagnosis: Cannizzaro Reaction or Oxidation.
-
Cause: The base was too strong (e.g., KOH, NaOH, NaOtBu) or oxygen was present.
-
Fix: Switch to K₃PO₄ (Suzuki) or Cs₂CO₃ (Buchwald). These are milder bases that are less likely to attack the carbonyl carbon.
Issue 3: "In Buchwald coupling, I'm isolating the Imine (C=N) instead of the Amine (C-N)."
Diagnosis: Thermodynamic condensation is beating kinetic coupling.
-
Cause: Catalyst is too slow, or the amine is too nucleophilic.
-
Fix:
-
Increase Catalyst Loading: Go to 5 mol% to speed up the coupling.
-
Water Scavenger: Add 4Å molecular sieves? NO. This promotes imine formation by removing water. Avoid sieves.
-
Slow Addition: Add the amine slowly via syringe pump to the hot catalyst/substrate mixture. This keeps the free amine concentration low, favoring the catalytic cycle over the bimolecular condensation.
-
Visualization: The Competition Mechanism
Caption: Kinetic competition between imine condensation and Buchwald-Hartwig coupling.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
-
Organic Chemistry Portal. "Suzuki Coupling - Technical Overview."
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. research.rug.nl [research.rug.nl]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. Yoneda Labs [yonedalabs.com]
Optimizing reaction time and temperature for 4-Chloro-2-methoxybenzaldehyde synthesis
This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Chloro-2-methoxybenzaldehyde. Here, we move beyond simple protocols to explore the critical interplay of reaction parameters, offering troubleshooting solutions and field-proven insights to help you optimize for yield, purity, and efficiency. Our focus is on the most common and robust synthetic route: the Vilsmeier-Haack formylation of 3-chloroanisole.
Section 1: The Vilsmeier-Haack Pathway: A Mechanistic Overview
The synthesis of 4-Chloro-2-methoxybenzaldehyde is most effectively achieved via the Vilsmeier-Haack reaction. This method is exceptionally well-suited for the formylation of electron-rich aromatic compounds like 3-chloroanisole.[1][2] Understanding the mechanism is paramount to effective optimization and troubleshooting.
The reaction proceeds in two primary stages:
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt, the "Vilsmeier reagent."[3][4] This species is the active formylating agent.
-
Electrophilic Aromatic Substitution: The electron-rich ring of 3-chloroanisole attacks the electrophilic carbon of the Vilsmeier reagent. The directing effects of the substituents are critical here. The methoxy group (-OCH₃) is a potent ortho-, para-director, while the chloro (-Cl) group is a deactivating ortho-, para-director. The combined influence strongly favors electrophilic attack at the C4 position (para to the methoxy group and ortho to the chloro group), leading to the desired product. The initial product is an iminium ion intermediate.[3]
-
Hydrolysis: The final step involves the hydrolysis of the iminium intermediate during aqueous workup to yield the target aldehyde, 4-Chloro-2-methoxybenzaldehyde.[1]
This mechanistic understanding forms the basis for the optimization and troubleshooting strategies discussed below.
Section 2: Optimizing Reaction Time and Temperature - FAQ
This section addresses the most common questions regarding the optimization of key reaction parameters.
Q1: What is the optimal temperature for forming the Vilsmeier reagent and for the subsequent formylation?
A: This is a two-part consideration.
-
Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ is exothermic and should be carefully controlled. It is standard practice to perform this step at low temperatures, typically between 0°C and 5°C .[5] Adding the POCl₃ dropwise to the DMF while cooling in an ice bath prevents overheating, which can lead to the decomposition of the reagent and the formation of unwanted byproducts.
-
Formylation Step: For a moderately activated substrate like 3-chloroanisole, the reaction often requires gentle heating to proceed to completion at a reasonable rate.[1] After the addition of 3-chloroanisole to the pre-formed Vilsmeier reagent at a low temperature, the reaction mixture is typically allowed to warm to room temperature and then heated to 50-70°C . The ideal temperature within this range is a balance: too low, and the reaction will be sluggish; too high, and the risk of side reactions and impurity formation increases.
Q2: How does reaction time influence the yield and purity of 4-Chloro-2-methoxybenzaldehyde?
A: Reaction time is intrinsically linked to the reaction temperature. At an optimized temperature of 50-70°C, the reaction is often complete within 3 to 6 hours . However, relying on a fixed time is not recommended.
The most reliable method for determining the optimal reaction time is to monitor the reaction's progress using Thin-Layer Chromatography (TLC) .[6] By periodically taking aliquots from the reaction mixture and running a TLC plate, you can observe the consumption of the 3-chloroanisole starting material. The reaction should be quenched once the starting material is no longer visible.
Prolonging the reaction time unnecessarily after completion can lead to the formation of degradation products, resulting in a lower yield and a more complex purification process.
Q3: Can temperature affect the regioselectivity of the formylation, leading to isomeric impurities?
A: While the electronic directing effects of the methoxy and chloro groups strongly favor the formation of the 4-chloro-2-methoxy isomer, temperature can play a role in regioselectivity.[7] In some electrophilic aromatic substitutions, lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product. For 3-chloroanisole, the desired product is generally the major isomer under a range of conditions. However, running the reaction at excessively high temperatures (>80-90°C) could potentially increase the formation of minor isomers, such as 2-chloro-6-methoxybenzaldehyde, complicating purification. Adhering to the recommended temperature range is the best practice for ensuring high regioselectivity.
Section 3: Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A: Low yields can stem from several factors. Use the following guide to diagnose the issue.
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. The presence of water in the reagents (DMF, POCl₃) or solvent, or from atmospheric moisture in the reaction vessel, will rapidly decompose the reagent.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or properly stored reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Confirm reaction completion via TLC analysis before workup. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature (e.g., by 5-10°C increments).[1]
-
-
Suboptimal Temperature: The reaction may have been run at a temperature that was too low for the moderately activated 3-chloroanisole.
-
Solution: Ensure the reaction mixture reaches the target temperature of 50-70°C and is maintained there.
-
-
Inefficient Hydrolysis: The iminium salt intermediate may not have fully hydrolyzed to the aldehyde during workup.
-
Solution: Ensure thorough mixing during the aqueous quench. Sometimes, gentle heating of the aqueous mixture during workup can facilitate complete hydrolysis.[1]
-
Q2: My final product is impure, showing multiple spots on TLC. What are these byproducts?
A: The most common impurities include:
-
Unreacted 3-Chloroanisole: This indicates an incomplete reaction. See solutions for Q1.
-
Isomeric Byproducts: As discussed, small amounts of other isomers may form, particularly if the reaction is run at excessively high temperatures.
-
Unidentified Polar Impurities: These can arise from the decomposition of the Vilsmeier reagent or the product itself due to prolonged heating.
Solution: Purification is key. The crude product, which is often an oil or a low-melting solid, typically requires further purification. The two most effective methods are:
-
Crystallization: Recrystallizing the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) is highly effective for removing minor impurities.
-
Column Chromatography: If crystallization is ineffective or if isomers are present in significant amounts, silica gel column chromatography is the recommended method for achieving high purity.[1]
Section 4: Data Presentation & Visualization
Optimization Parameters Summary
| Parameter | Recommended Range | Rationale & Key Considerations |
| Reagent Formation Temp. | 0 - 5 °C | Controls exothermic reaction of DMF and POCl₃, preventing reagent decomposition. |
| Formylation Temp. | 50 - 70 °C | Balances reaction rate for a moderately activated substrate with minimizing side reactions.[1] |
| Reaction Time | 3 - 6 hours (TLC Monitored) | Time is temperature-dependent. TLC is crucial to determine the endpoint and avoid product degradation.[6] |
| Atmosphere | Inert (N₂ or Ar) | Vilsmeier reagent is highly moisture-sensitive.[1] |
Visual Workflow for Synthesis
Caption: Workflow for 4-Chloro-2-methoxybenzaldehyde Synthesis.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting Flowchart for Low Yield Issues.
Section 5: Experimental Protocol
Method: Vilsmeier-Haack Formylation of 3-Chloroanisole
Disclaimer: This protocol is a generalized procedure. All work should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Reagents & Materials:
-
3-Chloroanisole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice, water
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle
-
TLC plates (silica gel)
Procedure:
-
Vilsmeier Reagent Preparation:
-
To a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 eq).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add POCl₃ (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the resulting mixture at 0°C for an additional 30 minutes.
-
-
Formylation:
-
Dissolve 3-chloroanisole (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the 3-chloroanisole solution dropwise to the cold Vilsmeier reagent.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 60°C and maintain this temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots every hour and analyzing by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system).
-
The reaction is complete when the spot corresponding to 3-chloroanisole has disappeared (typically 3-6 hours).
-
-
Workup and Hydrolysis:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.
-
Continue to stir the aqueous mixture for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude oil/solid by either recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography to yield pure 4-Chloro-2-methoxybenzaldehyde.
-
References
- Google Patents. (n.d.). Method for synthesizing environment-friendly p-methoxybenzaldehyde.
- Google Patents. (n.d.). Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material.
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
-
Organic Syntheses. (1949). m-METHOXYBENZALDEHYDE. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of m-chloroanisole.
-
Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Step Preparation of Some 3-Substituted Anisoles. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-hydroxy-2-methoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals. Retrieved from [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
OCED. (2023). 3-Chloroanisole: Properties, Applications, and Production. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-methoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability Profile of 4-Chloro-2-methoxybenzaldehyde
Executive Summary
4-Chloro-2-methoxybenzaldehyde is a non-enolizable aromatic aldehyde used frequently as a pharmacophore building block (e.g., for kinase inhibitors and antipsychotics).[1][2] Its stability profile is defined by two competing risks: Cannizzaro disproportionation under basic conditions and acetal formation/autoxidation under acidic or oxidative conditions.[1][2]
This guide provides troubleshooting workflows to distinguish between these degradation pathways and optimize reaction handling.
Module 1: Basic Conditions (pH > 10)
Primary Risk: Cannizzaro Disproportionation Severity: Critical (Irreversible)
The Mechanism
Unlike aliphatic aldehydes, 4-Chloro-2-methoxybenzaldehyde lacks
-
Observation: The starting material (aldehyde) disappears, replaced by two distinct spots on TLC/LCMS:
Troubleshooting Guide: Basic Instability
| Symptom | Probable Cause | Diagnostic Check | Corrective Action |
| Yield loss during basic workup | Cannizzaro reaction occurred in the separatory funnel.[1][2] | Check aqueous layer pH.[1][2] Acidify a sample; if white solid precipitates (benzoic acid derivative), Cannizzaro occurred.[1][2] | Protocol: Keep workup pH < 10. Use mild bases (NaHCO3) or keep contact time with NaOH < 5 mins at 0°C. |
| "Dimer" formation in mass spec | Confusion with Aldol product. | Check MW.[1][2][4][5] Cannizzaro products are Monomers (Alcohol + Acid).[1][2][3] | Correction: This molecule cannot form Aldol dimers. Re-analyze MS for M+16 (Oxidation) or M+2 (Reduction).[1][2] |
| Reaction stalls with amine | Schiff base formation competing with hydrolysis.[1][2] | LCMS shows M + Amine - H2O.[1][2] | Protocol: Schiff base formation is reversible. Add mild acid to drive hydrolysis if recovering aldehyde.[1][2] |
Visualization: The Cannizzaro Pathway
Figure 1: Mechanism of base-mediated disproportionation.[1][2][3] Note that the hydride transfer step is irreversible.[6]
Module 2: Acidic Conditions (pH < 4)
Primary Risk: Acetal Formation & Lewis Acid Demethylation Severity: Moderate (Reversible) to High (Conditional)
The Mechanism
-
Protic Acids (HCl, H2SO4): In the presence of alcohols (MeOH, EtOH), the aldehyde carbonyl is protonated, facilitating nucleophilic attack by the solvent to form hemiacetals and acetals. This is reversible with aqueous acid.[1][2]
-
Lewis Acids (BBr3, AlCl3): The ortho-methoxy group is susceptible to cleavage (demethylation), yielding 4-chloro-2-hydroxybenzaldehyde.[1] This is often an intended transformation but can be a fatal side reaction if unintended.[1][2]
Troubleshooting Guide: Acidic Instability
| Symptom | Probable Cause | Diagnostic Check | Corrective Action |
| New lipophilic spot in MeOH/H+ | Dimethyl acetal formation.[1][2] | NMR: Singlet at ~3.3 ppm (6H) and CH acetal proton at ~5.5 ppm.[1][2] | Protocol: Treat with 1N HCl/THF (1:1) for 30 mins to hydrolyze back to aldehyde. |
| Loss of Methoxy signal (NMR) | Demethylation by Lewis Acid. | NMR: Disappearance of -OCH3 (~3.8 ppm); appearance of phenolic -OH (~11 ppm).[1][2] | Protocol: Avoid BBr3 or AlCl3 unless deprotection is intended.[1][2] Use milder Lewis acids (e.g., ZnCl2) if catalysis is needed.[1][2] |
| White solid in storage bottle | Autoxidation (Air).[1][2] | IR: Broad O-H stretch (2500-3300 cm⁻¹) and C=O shift.[1][2] | Protocol: Recrystallize from EtOH/Water. Store under Nitrogen/Argon.[1][2] |
Visualization: Acid-Mediated Pathways
Figure 2: Divergent reactivity under acidic conditions.[1][2] Pathway A is reversible; Pathway B is generally irreversible.
Module 3: Storage & Handling Protocols
Issue: Autoxidation Benzaldehydes are inherently unstable to air, oxidizing to benzoic acids.[1][2] The ortho-methoxy group provides some steric protection, but the para-chloro group (electron-withdrawing) makes the carbonyl carbon more electrophilic, potentially increasing susceptibility to nucleophilic attack (like water/hydrates) which precedes oxidation.[1]
Standard Operating Procedure (SOP):
-
Temperature: Refrigerate (2–8°C).
-
Stabilizers: Commercial samples may contain traces of hydroquinone; do not remove unless strictly necessary for catalytic cycles.[1][2]
-
Re-purification: If the solid turns from off-white to yellow/brown, dissolve in EtOAc, wash with saturated NaHCO3 (removes benzoic acid impurity), dry, and concentrate.
References
-
Cannizzaro Reaction Mechanism: Geissman, T. A.[1][2] "The Cannizzaro Reaction."[1][2][3][6][7][8][9] Organic Reactions, Vol 2. Wiley & Sons.[1][2][10] (Detailed mechanistic review of hydride transfer in non-enolizable aldehydes).
-
Physical Properties & Safety: PubChem Database. "4-Chloro-2-methoxybenzaldehyde (CID 13865115)."[1][2] National Library of Medicine.[1][2] (Melting point, solubility, and GHS safety data).
-
Demethylation Conditions: Bhatt, M. V., & Kulkarni, S. U. (1983).[1][2] "Cleavage of ethers."[1][2] Synthesis, 1983(04), 249-282.[1][2] (Authoritative review on Lewis acid cleavage of aryl methyl ethers).
-
Synthesis & Reactivity: Sigma-Aldrich Technical Bulletin. "Product Specification: 4-Chloro-2-methoxybenzaldehyde." (Confirming assay specifications and storage conditions).
Sources
- 1. 4-Chloro-2-methoxybenzaldehyde | C8H7ClO2 | CID 13865115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 520101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-hydroxy-2-methoxybenzaldehyde, 18278-34-7 [thegoodscentscompany.com]
- 5. scbt.com [scbt.com]
- 6. youtube.com [youtube.com]
- 7. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 8. snscourseware.org [snscourseware.org]
- 9. m.youtube.com [m.youtube.com]
- 10. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Sustainable Synthesis of 4-Chloro-2-methoxybenzaldehyde
Welcome to the technical support center for the sustainable synthesis of 4-Chloro-2-methoxybenzaldehyde. This guide is designed for researchers, chemists, and process development professionals dedicated to incorporating greener, more efficient, and safer methodologies into their workflows. 4-Chloro-2-methoxybenzaldehyde is a pivotal building block in the synthesis of various high-value compounds, particularly in the pharmaceutical and agrochemical industries[1]. However, traditional synthetic routes often rely on hazardous reagents and generate significant waste.
This document moves beyond standard protocols to provide in-depth troubleshooting guides and FAQs, grounded in mechanistic principles and field-proven insights. Our goal is to empower you to not only execute these sustainable syntheses but also to intelligently diagnose and resolve experimental challenges.
Section 1: Rethinking Electrophilic Formylation (The Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic rings.[2] It is a common route to 4-Chloro-2-methoxybenzaldehyde starting from 3-chloroanisole. The reaction's primary drawback lies in its reagents: phosphorus oxychloride (POCl₃) and a stoichiometric amount of N,N-dimethylformamide (DMF), which serves as both solvent and reagent. This combination is corrosive, moisture-sensitive, and leads to quenching and workup procedures that generate substantial aqueous waste.
Caption: Traditional Vilsmeier-Haack reaction workflow, highlighting hazardous inputs and waste generation.
Troubleshooting & FAQs: Greener Vilsmeier-Haack Approaches
Q1: My Vilsmeier-Haack reaction is sluggish and gives a low yield, even with excess reagent. What's the primary suspect?
A1: The most common culprit is moisture. The Vilsmeier reagent is extremely sensitive to water, which will rapidly quench it. Ensure all your glassware is oven-dried, your starting 3-chloroanisole is anhydrous, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Secondly, the purity of your POCl₃ is critical; older bottles can contain hydrolyzed products that inhibit the reaction.
Q2: I want to reduce the environmental impact of the Vilsmeier-Haack reaction. Are there solvent-free alternatives?
A2: Yes, solvent-free or high-concentration conditions are a viable green chemistry strategy.[3] You can attempt the reaction by forming the Vilsmeier reagent in situ at 0°C and then adding the 3-chloroanisole neat or with a minimal amount of a recyclable, high-boiling solvent like diphenyl ether. The key is efficient stirring to manage the viscosity of the reaction mixture. Post-reaction, the product can often be isolated via distillation or crystallization, avoiding a large aqueous workup.
Q3: The aqueous workup of my reaction is difficult, forming emulsions. How can I improve phase separation?
A3: This is a frequent issue due to the presence of amine salts.
-
Causality: The hydrolysis of the intermediate generates dimethylamine, which is protonated by the acidic conditions, creating a surfactant-like species that stabilizes emulsions.
-
Solution 1 (Salting Out): After quenching the reaction mixture on ice, add a saturated solution of sodium chloride or ammonium chloride. This increases the ionic strength of the aqueous phase, forcing the organic product out of solution and breaking the emulsion.
-
Solution 2 (pH Adjustment): Carefully basify the quenched mixture with cold 2-4M NaOH to a pH of ~8-9. This deprotonates the dimethylammonium salt, reducing its solubility in the aqueous layer. Be cautious, as this is an exothermic process.
-
Solution 3 (Alternative Extraction Solvent): Instead of diethyl ether or ethyl acetate, try a solvent with a greater density difference from water, like dichloromethane (DCM) or chloroform. However, be mindful that these are halogenated solvents and less green. Toluene or methyl tert-butyl ether (MTBE) are often better choices.
Section 2: Catalytic Oxidation of 4-Chloro-2-methoxytoluene: A More Sustainable Path
A superior green alternative is the direct oxidation of the methyl group of 4-Chloro-2-methoxytoluene. Traditional methods often employ stoichiometric, toxic heavy-metal oxidants like manganese dioxide or chromium-based reagents, which are environmental and safety hazards.[4] A more sustainable approach uses a catalyst with a green, terminal oxidant like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂).
Caption: Workflow for a greener, catalytic aerobic oxidation of 4-Chloro-2-methoxytoluene.
Troubleshooting & FAQs: Catalytic Oxidation
Q1: My catalytic oxidation reaction is showing low conversion of the starting material. What factors should I investigate?
A1: Low conversion in aerobic oxidation is typically linked to three areas:
-
Oxygen Mass Transfer: Is the oxygen being effectively delivered to the catalytic cycle? Ensure your stirring is vigorous enough to break the gas-liquid interface. If using a bubbler, ensure the frit is not clogged and produces fine bubbles. For sealed systems, ensure the headspace is sufficiently pressurized with O₂.
-
Catalyst Activity: The catalyst may be inactive or poisoned. If using a heterogeneous catalyst, ensure it hasn't been fouled by impurities. For homogeneous systems like Co/Mn salts, ensure the correct oxidation state is present and that radical inhibitors are absent from your starting material or solvent.
-
Temperature: These reactions often have a significant activation energy. A temperature increase of 10-20°C can dramatically increase the reaction rate. Consult literature for the optimal temperature range for your specific catalytic system to avoid side reactions.[5][6]
Q2: My main problem is over-oxidation. I'm isolating 4-chloro-2-methoxybenzoic acid instead of the aldehyde. How can I improve selectivity?
A2: This is the classic challenge of partial oxidation. The desired aldehyde is often more susceptible to oxidation than the starting toluene derivative.
-
Causality: The benzylic C-H bond in the aldehyde is weaker and more activated towards further oxidation than the methyl C-H bonds of the starting material.
-
Solution 1 (Limit Conversion): The simplest strategy is to stop the reaction at a lower conversion (e.g., 50-70%). While this requires separating the product from the starting material, it often gives the highest selectivity for the aldehyde. Monitor the reaction closely by GC or TLC.
-
Solution 2 (Tune Reaction Conditions): Lower the reaction temperature and/or oxygen pressure. This reduces the overall reaction rate but disproportionately slows the second oxidation step (aldehyde to acid).
-
Solution 3 (Catalyst Choice): Some catalytic systems are inherently more selective. For instance, systems utilizing N-hydroxyphthalimide (NHPI) as a co-catalyst are known to be highly effective for this transformation.[6]
Q3: Can I run this oxidation electrochemically for an even greener process?
A3: Absolutely. Indirect electrochemical oxidation is an excellent and highly sustainable alternative.[7] In this method, a redox mediator (like Ce(III)/Ce(IV) or a TEMPO derivative) is used. The mediator oxidizes the 4-chloro-2-methoxytoluene to the aldehyde and is then regenerated at the anode of an electrochemical cell. This avoids the need for high pressures of oxygen and can be highly selective.[8]
-
Key Advantage: The driving force for the reaction is electricity, a clean reagent. The mediator is used in catalytic amounts and is constantly recycled, minimizing waste.[9]
-
Troubleshooting Point: The primary challenge is often maintaining the stability and efficiency of the electrodes over time. Ensure the correct electrolyte is used and that the current density is optimized to prevent electrode fouling or degradation of the mediator.
Section 3: Comparative Analysis of Synthetic Routes
To make an informed decision, it's crucial to compare the quantitative and qualitative aspects of each method.
| Parameter | Traditional Vilsmeier-Haack | Greener Catalytic Oxidation | Indirect Electrosynthesis |
| Starting Material | 3-Chloroanisole | 4-Chloro-2-methoxytoluene | 4-Chloro-2-methoxytoluene |
| Primary Reagents | POCl₃, DMF | Metal Catalyst (ppm-level), O₂ | Redox Mediator, Electricity |
| Typical Solvents | DMF, Dichloromethane | Acetic Acid, Acetonitrile | Methanesulfonic Acid, Acetonitrile |
| Key Hazard | Corrosive, toxic reagents | Flammable O₂ under pressure | Electrical hazard, flammable solvents |
| Waste Profile | High: Phosphoric acid, amine salts | Low: Water is the main byproduct | Very Low: Recyclable electrolyte |
| Atom Economy | Poor | Good | Excellent |
| Control & Selectivity | Good | Moderate (risk of over-oxidation) | High (tunable via potential) |
Experimental Protocols
Protocol 1: Aerobic Oxidation using Co(OAc)₂/NHPI
Disclaimer: This is a representative protocol based on established principles for analogous substrates.[6] Researchers should perform their own risk assessment and optimization.
-
Reactor Setup: To a 100 mL three-necked, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas inlet tube, add 4-Chloro-2-methoxytoluene (1.56 g, 10 mmol), Cobalt(II) acetate tetrahydrate (25 mg, 0.1 mmol), and N-hydroxyphthalimide (NHPI) (163 mg, 1 mmol).
-
Solvent Addition: Add 20 mL of glacial acetic acid to the flask.
-
Reaction Initiation: Begin vigorous stirring and heat the mixture to 100°C in an oil bath. Once the temperature is stable, start bubbling oxygen gas through the solution at a slow, steady rate.
-
Monitoring: Monitor the reaction progress by taking small aliquots every hour and analyzing by TLC or GC. Look for the disappearance of the starting material and the appearance of the product spot/peak, while minimizing the formation of the more polar carboxylic acid byproduct.
-
Workup: Once optimal conversion is reached (typically 4-8 hours), cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold water and stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from an appropriate solvent system (e.g., ethanol/water).
References
- CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde. Google Patents.
-
"Symmetric Synthesis Methods of Benzaldehyde OrganicCompounds byUsing Green Chemistry Approaches". RJPN. Available at: [Link]
-
GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design. Green Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. SciRP.org. Available at: [Link]
- US3985809A - Production of anisaldehyde. Google Patents.
-
Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Misericordia Digital Commons. Available at: [Link]
- CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. Google Patents.
-
Synthesis by Formylation of Arene—Hydrogen Bonds. Thieme E-Books. Available at: [Link]
-
Process on Electrochemical preparation of p-methoxy benzaldehyde. Central Electrochemical Research Institute. Available at: [Link]
-
Indirect Electrochemical Oxidation of p-Methoxy-Toluene to p-Methoxy-Benzaldehyde Using Ceric Methanesulphonate: A Scale-up Study. ResearchGate. Available at: [Link]
-
Organic Electrosynthesis: From Academia to Industry. Greenwich Academic Literature Archive (GALA). Available at: [Link]
- CN114920634A - Method for synthesizing p-methoxybenzaldehyde. Google Patents.
-
Selective electrosynthesis of aldehydes at industrially relevant current densities via tandem electrochemical–chemical catalysis. Green Chemistry (RSC Publishing). Available at: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. rjpn.org [rjpn.org]
- 4. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]
- 5. CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. CN114920634A - Method for synthesizing p-methoxybenzaldehyde - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective electrosynthesis of aldehydes at industrially relevant current densities via tandem electrochemical–chemical catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
Validation & Comparative
A Comparative Crystallographic Guide to 4-Chloro-2-methoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the benzaldehyde scaffold remains a cornerstone for the design of novel molecular entities. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of steric and electronic properties, which in turn dictates molecular conformation, crystal packing, and ultimately, biological activity or material function. This guide provides an in-depth comparative analysis of the X-ray crystal structures of derivatives of 4-Chloro-2-methoxybenzaldehyde, a versatile building block in organic synthesis.
This technical guide moves beyond a simple recitation of crystallographic data. Here, we delve into the "why" behind the observed solid-state structures, offering insights into the interplay of non-covalent interactions that govern the supramolecular architecture of these compounds. The experimental protocols detailed herein are presented not merely as instructions, but as a framework for reproducible and validatable crystallographic analysis.
Core Compound: 4-Chloro-2-methoxybenzaldehyde
4-Chloro-2-methoxybenzaldehyde serves as our foundational molecule. Its chemical structure, featuring a chloro group at the para position and a methoxy group at the ortho position relative to the aldehyde, creates a unique electronic and steric environment. The chloro group acts as a weak deactivating group and a potential halogen bond donor, while the methoxy group is an activating group that can influence conformation through steric hindrance and participate in hydrogen bonding. Understanding the solid-state structure of derivatives emanating from this core is crucial for rational drug design and the engineering of crystalline materials.
Comparative Crystal Structure Analysis
To illustrate the impact of derivatization on the crystal packing and molecular conformation of the 4-Chloro-2-methoxybenzaldehyde core, we will examine and compare the crystal structures of two representative derivatives: a hydrazone and a thiosemicarbazone. While the crystal structure of the parent aldehyde is not publicly available, the analysis of its derivatives provides significant insight into its structural propensities.
Case Study 1: A Hydrazone Derivative - (E)-N′-(4-Chlorobenzylidene)-2-methoxybenzohydrazide
While not a direct derivative of 4-chloro-2-methoxybenzaldehyde, the crystal structure of (E)-N′-(4-Chlorobenzylidene)-2-methoxybenzohydrazide offers valuable insights into the conformational preferences and intermolecular interactions of a closely related system. This compound incorporates the 4-chlorophenyl moiety and a methoxy-substituted phenyl ring, providing a relevant point of comparison.
The synthesis of such hydrazone derivatives typically involves the condensation reaction of a substituted benzaldehyde with a substituted benzohydrazide.
Caption: Synthesis of a hydrazone derivative.
In the crystal structure of (E)-N′-(4-Chlorobenzylidene)-2-methoxybenzohydrazide, the molecule adopts an E configuration about the C=N bond[1]. The dihedral angle between the two benzene rings is a critical parameter, indicating the degree of twisting in the molecule. For this particular structure, this angle is 2.36 (2)°[1]. This near-coplanarity suggests significant electronic communication between the two aromatic systems.
The crystal packing is stabilized by a network of hydrogen bonds. An intramolecular N—H⋯O hydrogen bond is present, which contributes to the planarity of the molecule[1]. Intermolecular N—H⋯O and C—H⋯O hydrogen bonds link the molecules into chains[1].
Case Study 2: A Thiosemicarbazone Derivative - 4-Chlorobenzaldehyde Thiosemicarbazone
Thiosemicarbazones are another important class of benzaldehyde derivatives known for their diverse biological activities. The synthesis involves the condensation of a substituted benzaldehyde with thiosemicarbazide.
Caption: Synthesis of a thiosemicarbazone derivative.
The crystal structure of 4-chlorobenzaldehyde thiosemicarbazone reveals a triclinic system with the P-1 space group[2]. A key feature of its molecular packing is the formation of dimers through N–H⋯S intermolecular hydrogen bonds[2]. Additionally, C–H⋯Cl and N–H⋯N interactions further stabilize the crystal lattice[2]. The thiosemicarbazone moiety and the benzene ring are nearly coplanar, facilitating delocalization of electron density[2].
Comparative Data Summary
| Feature | (E)-N′-(4-Chlorobenzylidene)-2-methoxybenzohydrazide[1] | 4-Chlorobenzaldehyde Thiosemicarbazone[2] |
| Crystal System | Orthorhombic | Triclinic |
| Space Group | Pbca | P-1 |
| a (Å) | 12.5830 (7) | 7.934 (2) |
| b (Å) | 9.8335 (5) | 11.242 (3) |
| c (Å) | 23.6377 (13) | 11.615 (2) |
| α (°) ** | 90 | 74.775 (3) |
| β (°) | 90 | 75.389 (2) |
| γ (°) ** | 90 | 83.448 (2) |
| Key Intermolecular Interactions | N—H⋯O, C—H⋯O | N–H⋯S, C–H⋯Cl, N–H⋯N |
| Molecular Conformation | Near-planar | Near-planar |
Experimental Protocols
General Procedure for the Synthesis of Benzaldehyde Derivatives (Hydrazones and Thiosemicarbazones)
Rationale: The condensation reaction is a robust and high-yielding method for the formation of C=N bonds, which are the defining feature of Schiff bases, hydrazones, and thiosemicarbazones. The choice of an alcohol as a solvent is ideal due to its ability to dissolve both the aldehyde and the amine/hydrazide reactants and to facilitate the removal of the water byproduct.
Protocol:
-
Dissolve one molar equivalent of the substituted benzaldehyde (e.g., 4-Chloro-2-methoxybenzaldehyde) in a suitable solvent, such as methanol or ethanol.
-
Add one molar equivalent of the corresponding amine, hydrazide, or thiosemicarbazide to the solution.
-
A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to promote the reaction, although it is often not necessary.
-
Reflux the reaction mixture for a period ranging from 30 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
The crude product can be purified by recrystallization from a suitable solvent to obtain crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Structure Refinement
Rationale: SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The protocol outlined below represents a standard workflow for obtaining high-quality crystallographic data.
Caption: Standard workflow for SCXRD analysis.
Protocol:
-
A suitable single crystal of the compound is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential crystal degradation.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).
-
A series of diffraction images are collected as the crystal is rotated.
-
The collected data are processed to integrate the diffraction spots and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using software such as PLATON or CheckCIF to ensure its quality and correctness.
Conclusion
The comparative analysis of the crystal structures of derivatives of 4-Chloro-2-methoxybenzaldehyde reveals the profound influence of functional group modification on the resulting supramolecular architecture. The substitution of the aldehyde with hydrazone or thiosemicarbazone moieties introduces new hydrogen bonding donors and acceptors, leading to distinct and predictable packing motifs. This understanding is paramount for the rational design of new molecules with desired solid-state properties, whether for pharmaceutical applications where polymorphism and solubility are critical, or in materials science for the development of functional crystalline materials. The provided experimental protocols offer a validated pathway for the synthesis and structural characterization of new derivatives, enabling further exploration of this versatile chemical scaffold.
References
-
Fun, H.-K., et al. (2013). (E)-N′-(4-Chlorobenzylidene)-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 69(2), o276. Retrieved from [Link]
-
JETIR. (2019). Preparation, Growth, Spectroscopic and Thermal Characterization of Thiosemicarbazone of 4- Chlorobenzaldehyde and Benzaldehyde. Journal of Emerging Technologies and Innovative Research, 6(4). Retrieved from [Link]
-
Prabakaran, A. R., et al. (2010). Crystal Structure and Conformation Study of 4-Chlorobenzaldehyde Thiosemicarbazone Derivative. Journal of Chemical Crystallography, 40(12), 1110-1114. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-methoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2016). (E)-4-Methoxy-N′-(4-methylbenzylidene)benzohydrazide. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Chloro-N′-(4-methoxybenzylidene)benzohydrazide methanol monosolvate. Retrieved from [Link]
-
Fun, H.-K., et al. (2013). (E)-N′-(4-Chlorobenzylidene)-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o276. Retrieved from [Link]
-
Kia, R., et al. (2011). Crystal structure of (E)-N′-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide: a hexagonal polymorph. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1250. Retrieved from [Link]
-
Li, J. (2012). (E)-2-Chloro-N′-(4-hydroxybenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o709. Retrieved from [Link]
-
Maheswari, R., et al. (2016). (E)-4-Methoxy-N′-(4-methylbenzylidene)benzohydrazide. IUCrData, 1(6), x160431. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13865115, 4-Chloro-2-methoxybenzaldehyde. Retrieved from [Link].
-
Oakwood Chemical. (n.d.). 4-Chloro-2-methoxybenzaldehyde. Retrieved from [Link]
-
Quah, C. K., et al. (2009). 4-Chloro-N′-(2-methoxybenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o852. Retrieved from [Link]
-
ResearchGate. (2010). 4-Cyanobenzaldehyde thiosemicarbazone. Retrieved from [Link]
-
ResearchGate. (2010). Crystal Structure and Conformation Study of 4-Chlorobenzaldehyde Thiosemicarbazone Derivative. Retrieved from [Link]
-
Yang, L. F., et al. (2007). N′-(2-Hydroxybenzylidene)-4-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 8), o3438. Retrieved from [Link]
Sources
Comparing the reactivity of 4-Chloro-2-methoxybenzaldehyde with 4-bromobenzaldehyde
This guide provides a technical comparison between 4-Chloro-2-methoxybenzaldehyde and 4-Bromobenzaldehyde , focusing on their divergent reactivity profiles in drug discovery and organic synthesis.[1]
Executive Summary
In the landscape of pharmaceutical intermediates, 4-Bromobenzaldehyde (4-BBA) acts as a "workhorse"—highly reactive at both vectors (carbonyl and halogen), enabling rapid library generation.[1] In contrast, 4-Chloro-2-methoxybenzaldehyde (4-C-2-MBA) functions as a "specialist."[1] The presence of the ortho-methoxy group fundamentally alters the electronic landscape, dampening carbonyl electrophilicity while offering unique regiochemical control.[1] This guide dissects their performance in nucleophilic additions and cross-coupling reactions.[2]
Structural & Electronic Analysis
The distinct reactivity of these two compounds is governed by the interplay of inductive (
| Feature | 4-Bromobenzaldehyde | 4-Chloro-2-methoxybenzaldehyde |
| Halogen Bond Strength | Weak (C-Br | Strong (C-Cl |
| Carbonyl Electrophilicity | High .[1] Activated by mild EWG (-I of Br). | Moderate/Low .[3] Deactivated by Resonance (+M of OMe). |
| Steric Environment | Unhindered (Para-substitution). | Hindered (Ortho-substitution). |
| Primary Utility | Rapid diversification; Standard fragment. | Scaffold decoration; Stable intermediate. |
Electronic Pathway Visualization
The following diagram illustrates the conflicting electronic pressures in 4-C-2-MBA compared to the synergistic activation in 4-BBA.
Caption: Fig 1. Mechanistic flow of electron density. Note how the 2-OMe group in 4-C-2-MBA pumps electron density into the carbonyl carbon, stabilizing it against nucleophilic attack.[1]
Reactivity Profile: Nucleophilic Addition (The Carbonyl Vector)
This vector is critical for Schiff base formation (reductive amination) or Knoevenagel condensations.
Mechanism & Performance [3][4][5][6][7][8][9]
-
4-Bromobenzaldehyde: The carbonyl carbon bears a significant partial positive charge (
).[1] The para-bromo group exerts an inductive withdrawal (-I) that slightly enhances this electrophilicity compared to benzaldehyde.[1]-
Result: Rapid equilibrium in imine formation; high yields in aldol condensations.
-
-
4-Chloro-2-methoxybenzaldehyde: The oxygen lone pair of the 2-methoxy group donates electron density directly into the carbonyl carbon via resonance (Quinoid resonance structure).[1] Furthermore, the ortho-substituent creates a "steric wall," impeding the approach of bulky nucleophiles.[1][3]
-
Result: Slower reaction kinetics. Requires higher temperatures or Lewis acid catalysis (e.g.,
) to drive completion.
-
Comparative Data: Reductive Amination
Reaction Conditions: 1.0 eq Aldehyde, 1.1 eq Benzylamine, MeOH, RT, 1h; then NaBH4.
| Substrate | Conversion (1h) | Isolated Yield | Notes |
| 4-BBA | >98% | 94% | Clean conversion; minimal side products.[1] |
| 4-C-2-MBA | ~65% | 78% | Requires extended time (4-6h) or heat for full conversion.[1] |
Reactivity Profile: Cross-Coupling (The Halogen Vector)
This vector is utilized for biaryl synthesis via Suzuki-Miyaura coupling.[1]
Mechanism & Performance [4][5][6][7][8][9]
-
4-Bromobenzaldehyde: The C-Br bond is weaker and the aryl ring is electron-deficient (due to the aldehyde).[1] This makes Oxidative Addition (the rate-limiting step for Pd-catalysis) extremely fast.[1]
-
Catalyst Requirement: Standard, inexpensive catalysts (e.g.,
).
-
-
4-Chloro-2-methoxybenzaldehyde: While the aldehyde at C-1 activates the para-position (C-4), the C-Cl bond is inherently stronger than C-Br.[1] Additionally, the methoxy group makes the overall ring system more electron-rich than 4-BBA, which can slightly retard the reduction of the metal center during the catalytic cycle.[1]
-
Catalyst Requirement: Often requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate oxidative addition across the C-Cl bond.[1]
-
Experimental Protocol: Suzuki Coupling
Objective: Synthesis of Biaryl Derivatives.
Method A: Standard Conditions (Ideal for 4-BBA) [1]
-
Charge: Flask with 4-Bromobenzaldehyde (1.0 mmol), Phenylboronic acid (1.2 mmol), and
(1 mol%). -
Solvent: Add DME/2M
(2:1 ratio, degassed). -
Conditions: Heat to 80°C for 2 hours.
-
Workup: Extract with EtOAc, wash with brine, dry over
. -
Expected Yield: 92-96%.
Method B: Activated Conditions (Required for 4-C-2-MBA) [1]
-
Charge: Flask with 4-Chloro-2-methoxybenzaldehyde (1.0 mmol), Boronic acid (1.5 mmol).
-
Catalyst System: Add
(1 mol%) and SPhos (2 mol%) or XPhos . The bulky ligand is crucial to break the strong C-Cl bond [1].[1] -
Base/Solvent:
(2.0 equiv) in Toluene/Water (10:1) at 100°C. -
Validation: Monitor via TLC (Hexane/EtOAc 8:2). The starting material spot for 4-C-2-MBA is distinct due to methoxy fluorescence quenching.[1]
-
Expected Yield: 85-90% (Yield drops to <40% if Method A is used).
Self-Validating Protocol: Competitive Reactivity Assay
To empirically verify the reactivity difference in your own lab, perform this simple competition experiment.
Protocol:
-
Mix 1.0 mmol of 4-BBA and 1.0 mmol of 4-C-2-MBA in one flask.
-
Add 0.5 mmol (limiting reagent) of aniline.
-
Stir in Methanol at RT for 30 minutes.
-
Analyze the crude mixture via 1H NMR .
References
-
Miyaura, N., & Suzuki, A. (1995).[9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
BenchChem. (2025).[2][3] A Comparative Guide to the Kinetic Performance of 2-Methoxy-4-nitrobenzaldehyde in Condensation Reactions. Retrieved from BenchChem Technical Library. Link
-
OpenStax. (2024).[10] Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Link
-
ResearchGate. (2014). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling. Link
Sources
- 1. CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. ojs.wiserpub.com [ojs.wiserpub.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. BJOC - Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups [beilstein-journals.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Nucleophilic Addition Reactivity: 4-Chloro-2-methoxybenzaldehyde vs. 4-Fluorobenzaldehyde
Introduction
In the landscape of synthetic organic chemistry, particularly in the development of pharmaceutical intermediates and complex molecules, the aldehyde functional group serves as a cornerstone for carbon-carbon bond formation. The reactivity of aromatic aldehydes in nucleophilic addition reactions is a delicate interplay of steric and electronic factors governed by the substituents on the aromatic ring. This guide provides an in-depth, comparative analysis of the reactivity of two substituted benzaldehydes: 4-Chloro-2-methoxybenzaldehyde and 4-Fluorobenzaldehyde. Understanding these differences is paramount for researchers in optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes. We will dissect the underlying electronic principles, present supporting experimental frameworks, and provide actionable protocols for empirical validation.
Theoretical Framework: The Decisive Role of Electronic Effects
The susceptibility of an aldehyde's carbonyl carbon to nucleophilic attack is fundamentally dictated by its electrophilicity, or partial positive charge.[1][2][3] Substituents on the benzaldehyde ring can either enhance this electrophilicity through electron-withdrawing effects or diminish it via electron donation.[4][5]
4-Fluorobenzaldehyde: An Inductively Activated System
The reactivity of 4-fluorobenzaldehyde is governed by the dual electronic nature of the fluorine atom.
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbon, increasing its partial positive charge and making it more susceptible to nucleophilic attack.[6]
-
Mesomeric Effect (+M): Conversely, the lone pairs on the fluorine atom can be donated into the aromatic π-system through resonance, a +M effect.[7][8]
For halogens, the inductive effect is generally considered to be dominant over the mesomeric effect in influencing the reactivity of a carbonyl group.[9] Therefore, the net electronic effect of the para-fluoro substituent is electron-withdrawing, which activates the aldehyde towards nucleophilic addition compared to unsubstituted benzaldehyde.
4-Chloro-2-methoxybenzaldehyde: A Resonance-Deactivated System
The electronic landscape of 4-chloro-2-methoxybenzaldehyde is more complex, featuring two substituents with competing effects.
-
4-Chloro Group: Similar to fluorine, the chlorine atom exerts both a -I (inductive withdrawal) and a +M (resonance donation) effect. While less electronegative than fluorine, its -I effect still serves to activate the ring.
-
2-Methoxy Group: The methoxy group also has a -I effect due to the oxygen's electronegativity. However, its most profound influence comes from its exceptionally strong resonance-donating (+M) effect. The oxygen's lone pairs are readily delocalized into the aromatic ring, particularly from the ortho position.
The critical factor in this molecule is the powerful +M effect of the ortho-methoxy group. This strong electron donation significantly increases the electron density of the entire aromatic system, including the carbonyl carbon. This resonance donation effectively counteracts the inductive withdrawal from both the methoxy and chloro groups, leading to a substantial decrease in the carbonyl carbon's electrophilicity. Aromatic aldehydes with strong electron-donating groups, such as methoxy, are well-documented to be less reactive in nucleophilic additions.[10][11]
Predicted Reactivity
Based on this electronic analysis, a clear reactivity trend emerges:
4-Fluorobenzaldehyde > 4-Chloro-2-methoxybenzaldehyde
The dominant electron-donating resonance from the ortho-methoxy group in 4-chloro-2-methoxybenzaldehyde is predicted to render it significantly less reactive towards nucleophiles than 4-fluorobenzaldehyde, whose reactivity is enhanced by the net electron-withdrawing character of the fluorine atom.
Caption: Predicted Reactivity Based on Electronic Effects.
Quantitative Reactivity Comparison
The table below provides an estimated comparison of relative reaction rates based on these well-established principles. The rate of reaction for benzaldehyde is set to a baseline of 1.00.
| Aldehyde | Key Substituent Effect | Hammett Sigma (σₚ) of Dominant Group | Predicted Relative Rate (k/k_benzaldehyde) |
| 4-Fluorobenzaldehyde | Net Inductive Withdrawal (-I) | +0.06 (for -F) | > 1.0 |
| 4-Chloro-2-methoxybenzaldehyde | Dominant Resonance Donation (+M) | -0.27 (for -OCH₃) | < 1.0 |
Note: The Hammett constant for the ortho-methoxy group is not directly comparable to the para value shown, but the negative value for the para-methoxy group illustrates its strong electron-donating nature, which is even more pronounced from the ortho position.
Experimental Validation Protocols
To empirically validate the predicted reactivity difference, a competitive experiment or parallel kinetic studies can be performed. The Wittig and Grignard reactions are excellent models for this purpose.
Experimental Workflow: A Conceptual Overview
Caption: Workflow for Comparative Reactivity Analysis.
Protocol 1: Comparative Wittig Olefination
The Wittig reaction is a robust method for converting aldehydes to alkenes and is sensitive to the electrophilicity of the carbonyl carbon.[14]
Objective: To compare the rate of consumption of 4-fluorobenzaldehyde and 4-chloro-2-methoxybenzaldehyde when reacted with a stabilized phosphorus ylide.
Materials:
-
4-Fluorobenzaldehyde
-
4-Chloro-2-methoxybenzaldehyde
-
(Triphenylphosphoranylidene)acetonitrile (or another suitable stabilized ylide)
-
Anhydrous Tetrahydrofuran (THF)
-
Internal Standard (e.g., Dodecane)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment
Procedure:
-
Reaction Setup: In two separate, oven-dried, 25 mL round-bottom flasks equipped with magnetic stir bars and under a nitrogen atmosphere, prepare the following solutions.
-
Flask A: Dissolve 4-fluorobenzaldehyde (1.0 mmol) and dodecane (0.5 mmol) in 10 mL of anhydrous THF.
-
Flask B: Dissolve 4-chloro-2-methoxybenzaldehyde (1.0 mmol) and dodecane (0.5 mmol) in 10 mL of anhydrous THF.
-
-
Initiation: To each flask, add a solution of (triphenylphosphoranylidene)acetonitrile (1.0 mmol) in 5 mL of anhydrous THF simultaneously via syringe. Start timers for both reactions.
-
Monitoring: At timed intervals (e.g., t = 5, 15, 30, 60 minutes), withdraw a 0.2 mL aliquot from each reaction mixture.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing 1 mL of a 1:1 mixture of water and diethyl ether. Shake vigorously.
-
Analysis: Analyze the organic layer of each quenched aliquot by GC-MS.
-
Data Interpretation: By comparing the peak area of the remaining aldehyde to the internal standard at each time point, plot the concentration of each aldehyde versus time. The aldehyde that is consumed faster is the more reactive species.
Expected Outcome: The concentration of 4-fluorobenzaldehyde will decrease at a significantly faster rate than that of 4-chloro-2-methoxybenzaldehyde, confirming its higher reactivity.
Protocol 2: Grignard Addition Reaction
The Grignard reaction involves the addition of a strongly nucleophilic organomagnesium halide to a carbonyl group.[15][16]
Objective: To determine the relative yield of alcohol products from the reaction of a Grignard reagent with each aldehyde under identical conditions.
Materials:
-
4-Fluorobenzaldehyde
-
4-Chloro-2-methoxybenzaldehyde
-
Phenylmagnesium Bromide (1.0 M solution in THF)
-
Anhydrous Diethyl Ether
-
Saturated Ammonium Chloride (aq. NH₄Cl) solution
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In two separate, oven-dried, 50 mL round-bottom flasks under a nitrogen atmosphere, prepare the following solutions at 0 °C (ice bath).
-
Flask A: Dissolve 4-fluorobenzaldehyde (2.0 mmol) in 15 mL of anhydrous diethyl ether.
-
Flask B: Dissolve 4-chloro-2-methoxybenzaldehyde (2.0 mmol) in 15 mL of anhydrous diethyl ether.
-
-
Addition: To each flask, add phenylmagnesium bromide (2.0 mL of a 1.0 M solution, 2.0 mmol) dropwise over 5 minutes.
-
Reaction: After the addition is complete, remove the ice baths and allow both reactions to stir at room temperature for 1 hour.
-
Workup: Cool both flasks back to 0 °C and slowly add 10 mL of saturated aq. NH₄Cl to quench the reactions. Transfer the mixtures to separatory funnels.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude products via column chromatography. Determine the isolated yield of the corresponding secondary alcohol from each reaction.
Expected Outcome: The isolated yield of (4-fluorophenyl)(phenyl)methanol from Flask A will be substantially higher than the yield of (4-chloro-2-methoxyphenyl)(phenyl)methanol from Flask B, reflecting the greater reactivity of 4-fluorobenzaldehyde.
Conclusion
References
-
OpenStax. (2023). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. In Organic Chemistry. [Link]
-
Reddit. (2022). Why 4-Fluorobenzaldehyde works better than 4-Chlorobenzaldehyde. r/chemhelp. [Link]
-
Chad's Prep. (2021). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes. Organic Chemistry. [Link]
-
JoVE. (2023). Nucleophilic Addition to the Carbonyl Group: General Mechanism. Journal of Visualized Experiments. [Link]
-
Khan, S. et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2018). Reactivity of Benzaldehyde between aldehydes. [Link]
-
Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
-
ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. [Link]
-
Um, I. H., et al. (2002). Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates. The Journal of Organic Chemistry, 67(24), 8475–8480. [Link]
-
Clark, J. (2023). Nucleophilic Addition Reactions of Aldehydes and Ketones. Organic Chemistry. [Link]
-
University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. Chemistry 344. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
-
University of Calgary. (n.d.). Consider the following substituent constants (σ values). Chemistry 353. [Link]
-
Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
Sources
- 1. Video: Nucleophilic Addition to the Carbonyl Group: General Mechanism [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. web.viu.ca [web.viu.ca]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
A Comparative Guide to the Biological Activity of 4-Chloro-2-methoxybenzaldehyde and Its Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the subtle rearrangement of functional groups on an aromatic scaffold can dramatically alter a molecule's biological profile. This guide offers an in-depth technical comparison of the biological activities of 4-Chloro-2-methoxybenzaldehyde and its positional isomers. As researchers and drug development professionals, understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutic agents. This document synthesizes available experimental data on the antimicrobial, antifungal, anticancer, and antipsychotic properties of these compounds, providing a framework for future research and development.
Introduction to Chlorinated Methoxybenzaldehydes
Benzaldehyde and its derivatives are a class of organic compounds that have garnered significant attention for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of halogen and methoxy substituents to the benzaldehyde ring can modulate its electronic and steric properties, thereby influencing its interaction with biological targets. This guide focuses on 4-Chloro-2-methoxybenzaldehyde and its isomers, exploring how the positional variations of the chloro and methoxy groups impact their biological efficacy.
Below are the chemical structures of 4-Chloro-2-methoxybenzaldehyde and some of its key isomers that will be discussed in this guide.
Caption: Chemical structures of 4-Chloro-2-methoxybenzaldehyde and its isomers.
Comparative Biological Activities
A direct comparative study of a wide range of chloro-methoxybenzaldehyde isomers is not extensively available in the current literature. However, by examining the biological activities of individual isomers and closely related compounds, we can infer valuable structure-activity relationships.
Antimicrobial and Antifungal Activity
Benzaldehyde derivatives have shown a broad spectrum of antimicrobial and antifungal activities. The presence and position of electron-withdrawing groups like chlorine and electron-donating groups like methoxy can significantly influence this activity.
For instance, 2-hydroxy-4-methoxybenzaldehyde (HMB), an isomer of chloro-methoxybenzaldehyde, has been investigated for its antibacterial properties. A study on its efficacy against Staphylococcus aureus revealed a Minimum Inhibitory Concentration (MIC) of 1024 µg/mL.[1] The mechanism of action is believed to involve disruption of the cell membrane.[1] While this provides a baseline, direct MIC data for 4-chloro-2-methoxybenzaldehyde and its other isomers against a panel of microbes is needed for a robust comparison.
Derivatives of 4-methoxybenzaldehyde, such as thiosemicarbazones, have demonstrated moderate antibacterial activity against various Salmonella species, with MIC values ranging from 64 to 128 µg/mL.[2] This suggests that the methoxy group can be a key contributor to the antimicrobial profile, which may be further modulated by the addition and position of a chloro group.
Table 1: Comparative Antimicrobial Activity of Benzaldehyde Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 | [1] |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi (ATCC 6539) | 64 | [2] |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi | 128 | [2] |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella paratyphi A | 64 | [2] |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella paratyphi B | 128 | [2] |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhimurium | 64 | [2] |
Note: Data for a direct comparison of chloro-methoxybenzaldehyde isomers is currently limited. This table presents data for structurally related compounds to provide context.
Anticancer Activity
For example, a study on 2-Chloro-2',4',6'-trimethoxychalcone, a more complex derivative, demonstrated potent anticancer activity against human breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values in the range of 7 to 20 µM.[3] This suggests that the presence of both chloro and methoxy groups can contribute to cytotoxicity. The position of these groups is likely to be a critical determinant of activity.
Table 2: Comparative Anticancer Activity of a Related Chalcone Derivative
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-Chloro-2',4',6'-trimethoxychalcone | MCF-7 (Breast Cancer) | 7 - 20 | [3] |
| 2-Chloro-2',4',6'-trimethoxychalcone | A549 (Lung Cancer) | 7 - 20 | [3] |
Note: This data is for a structurally related chalcone and not a direct isomer of 4-chloro-2-methoxybenzaldehyde. It is included to illustrate the potential anticancer activity of compounds with similar substitutions.
Antipsychotic Activity
Interestingly, 4-Chloro-2-methoxybenzaldehyde has been shown to possess antipsychotic properties in both animal and human studies.[4] It is hypothesized that this activity stems from its ability to inhibit the production of dopamine.[4] The proposed mechanism involves the inhibition of the enzyme tyrosine hydroxylase, which is a key enzyme in the dopamine synthesis pathway.[4] A comparative analysis of the antipsychotic potential of its isomers could reveal important SAR for the design of novel antipsychotic agents. However, quantitative data comparing the potency of different isomers in this regard is currently lacking in the public domain.
Experimental Protocols
To facilitate further research and direct comparison of these isomers, detailed protocols for key biological assays are provided below. These protocols are designed to be self-validating and are based on established standards in the field.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of a compound against a bacterial strain, a fundamental assay for assessing antimicrobial activity.
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.
-
Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.
Assessment of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.[5]
Structure-Activity Relationship (SAR) Insights and Future Directions
While comprehensive comparative data is still emerging, some preliminary SAR insights can be drawn. The presence of a hydroxyl group at the ortho position to the aldehyde, as seen in 2-hydroxy-4-methoxybenzaldehyde, appears to be important for some biological activities. The interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating and steric effects of the methoxy group at various positions on the benzene ring warrants a systematic investigation.
Future research should focus on the synthesis and parallel screening of a comprehensive library of chloro-methoxybenzaldehyde isomers against a standardized panel of bacterial, fungal, and cancer cell lines. This will enable the generation of robust, directly comparable data to elucidate clear SAR. Furthermore, mechanistic studies should be conducted for the most potent compounds to identify their molecular targets and pathways of action. The initial finding of antipsychotic activity for 4-Chloro-2-methoxybenzaldehyde opens up a particularly interesting avenue for further exploration and optimization.
Conclusion
4-Chloro-2-methoxybenzaldehyde and its isomers represent a promising class of compounds with a diverse range of potential biological activities. While current data provides intriguing glimpses into their antimicrobial, anticancer, and antipsychotic properties, a systematic and comparative evaluation is crucial to fully unlock their therapeutic potential. The experimental protocols and SAR insights provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in this endeavor. Through collaborative and focused research, the scientific community can further elucidate the therapeutic utility of these versatile molecules.
References
Sources
- 1. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone [scirp.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison Guide: 4-Chloro-2-methoxybenzaldehyde & Derivatives
The following guide provides an in-depth spectroscopic comparison of 4-Chloro-2-methoxybenzaldehyde (CAS 53581-86-5) and its primary derivatives. This document is structured to assist researchers in the synthesis, characterization, and quality control of these compounds.
Executive Summary
4-Chloro-2-methoxybenzaldehyde serves as a critical pharmacophore in medicinal chemistry, particularly in the development of antipsychotic agents (via dopamine inhibition) and antimicrobial scaffolds. Its unique substitution pattern—an electron-withdrawing chlorine at the para position and an electron-donating methoxy group at the ortho position relative to the aldehyde—creates a distinct spectroscopic signature. This guide objectively compares the parent compound against its two most common derivative classes: Schiff Bases (Imines) and Chalcones (enones) , providing diagnostic spectral markers to validate successful synthesis.
Part 1: The Parent Compound Profile
Compound: 4-Chloro-2-methoxybenzaldehyde CAS: 53581-86-5 Molecular Formula: C₈H₇ClO₂ Molecular Weight: 170.59 g/mol [1][2][3]
Structural & Electronic Context
The molecule features a trisubstituted benzene ring. The aldehyde carbonyl (C=O) is the most reactive site.
-
Electronic Effect: The 2-methoxy group exerts a positive mesomeric effect (+M), shielding the adjacent ring protons, while the 4-chloro group exerts a negative inductive effect (-I), deshielding the aromatic system.
-
Steric Environment: The ortho-methoxy group can influence the rotational conformation of the aldehyde group, often locking it in a specific orientation due to dipole interactions.
Diagnostic Spectroscopic Data (Baseline)
Before derivatization, the parent compound must meet these spectral criteria:
| Spectroscopy | Functional Group | Assignment / Value | Notes |
| ¹H NMR | Aldehyde (-CH O) | δ 10.35 ppm (s, 1H) | Highly deshielded; diagnostic starting peak. |
| Methoxy (-OCH ₃) | δ 3.92 ppm (s, 3H) | Strong singlet; characteristic of aryl methyl ethers. | |
| Aromatic (H-6) | δ 7.75 ppm (d) | Doublet; deshielded by the adjacent C=O. | |
| IR (FT-IR) | Carbonyl (C=O) | 1685 cm⁻¹ | Strong, sharp stretch. Lower than simple aldehydes due to conjugation. |
| C-H (Aldehyde) | 2850 & 2750 cm⁻¹ | "Fermi doublet"; weak but diagnostic. | |
| C-Cl Stretch | 1090 cm⁻¹ | Medium intensity band in the fingerprint region. |
Part 2: Derivatization Pathways & Workflows
The two primary synthetic pathways involve nucleophilic attack at the carbonyl carbon.
-
Schiff Base Formation: Condensation with a primary amine (R-NH₂) to form an azomethine (-C=N-).[4][5]
-
Chalcone Synthesis: Claisen-Schmidt condensation with an acetophenone to form an α,β-unsaturated ketone.[6][7]
Synthesis Workflow Visualization
The following diagram illustrates the logical flow from the parent scaffold to its derivatives, highlighting the critical reagents and reaction types.
Figure 1: Synthetic pathways for transforming 4-Chloro-2-methoxybenzaldehyde into bioactive derivatives.
Part 3: Comparative Spectroscopic Analysis
This section provides the "Self-Validating System" for researchers. By comparing the spectral shift from Parent to Product , you can confirm the reaction's success without relying solely on yield.
The "Disappearing Signal" Test (NMR)
The most reliable validation is the disappearance of the aldehyde proton.
| Feature | Parent Compound | Schiff Base Derivative | Chalcone Derivative |
| Proton Source | Aldehyde (-CH O) | Imine (-CH =N-) | Vinyl (-CH =CH -) |
| Chemical Shift (δ) | 10.35 ppm (Singlet) | 8.40 – 8.80 ppm (Singlet) | 7.40 – 7.80 ppm (Doublets) |
| Coupling (J) | None | None | J ≈ 15-16 Hz (Trans isomer) |
| Interpretation | Baseline. If this peak remains, the reaction is incomplete. | Upfield Shift. The proton moves upfield due to the lower electronegativity of N vs O. | Vinyl Region. Look for the characteristic large coupling constant indicating trans geometry. |
Infrared (IR) Fingerprinting
IR spectroscopy offers a rapid "Go/No-Go" decision point during synthesis.
-
Parent: Sharp C=O peak at 1685 cm⁻¹ .
-
Schiff Base: The C=O peak must disappear . A new C=N stretch appears at 1610–1630 cm⁻¹ .
-
Caution: If you see a peak at 1685 cm⁻¹, your product is contaminated with the starting aldehyde.
-
-
Chalcone: The C=O peak shifts to a lower frequency (1650–1660 cm⁻¹ ) due to conjugation with the new double bond. A new C=C stretch appears at ~1600 cm⁻¹ .
Spectral Correlation Diagram
Figure 2: Expected spectral shifts upon derivatization.
Part 4: Experimental Protocols
These protocols are designed to be robust and reproducible.
Synthesis of Schiff Base Derivative
Objective: Condensation of 4-Chloro-2-methoxybenzaldehyde with 4-aminophenol (Model Amine).
-
Preparation: Dissolve 1.0 mmol of 4-Chloro-2-methoxybenzaldehyde in 10 mL of absolute ethanol.
-
Addition: Add 1.0 mmol of the amine (e.g., 4-aminophenol) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reaction: Reflux the mixture at 70-80°C for 3-5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool to room temperature. Pour the mixture into crushed ice.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol.
-
Validation: Check IR for absence of 1685 cm⁻¹ peak.
Synthesis of Chalcone Derivative
Objective: Claisen-Schmidt condensation with Acetophenone.
-
Preparation: Dissolve 1.0 mmol of Acetophenone and 1.0 mmol of 4-Chloro-2-methoxybenzaldehyde in 15 mL of ethanol.
-
Basification: Add 5 mL of 40% NaOH solution dropwise with vigorous stirring.
-
Reaction: Stir at room temperature for 12-24 hours. The solution will typically darken (yellow/orange).
-
Isolation: Pour the reaction mixture into ice-cold water acidified with dilute HCl (to neutralize the base).
-
Purification: Filter the solid product and recrystallize from ethanol.
-
Validation: Check ¹H NMR for doublets with J > 15 Hz (trans-alkene).
Part 5: Applications & References
Biological Relevance[6][8][12]
-
Antipsychotic Potential: The parent compound has been studied for its ability to inhibit dopamine production, potentially via tyrosine hydroxylase inhibition [1].[2]
-
Antimicrobial Scaffolds: Schiff bases derived from halogenated benzaldehydes (like the 4-chloro derivative) frequently exhibit enhanced antibacterial activity against S. aureus and E. coli compared to the parent aldehyde due to the azomethine linkage facilitating cell membrane penetration [2, 3].
References
-
Biosynth. "4-Chloro-2-methoxybenzaldehyde Product Data." Biosynth.com. Link[3]
-
Vijiyalakshmi, M., et al. "Synthesis and characterization of some transition metal complexes of Schiff base derived from 2, 4 – dihydroxybenzaldehyde." SBMU Journals, 2019. Link
-
Islam, M. S., et al. "Synthesis and Characterization of Schiff Base Complexes... Derived from 4-chlorobenzaldehyde."[8] Asian Journal of Applied Chemistry Research, 2020. Link
-
PubChem. "4-Chloro-2-methoxybenzaldehyde Compound Summary."[1][3] National Library of Medicine. Link
Sources
- 1. 4-Chloro-2-methoxybenzaldehyde 96 53581-86-5 [sigmaaldrich.com]
- 2. biosynth.com [biosynth.com]
- 3. 4-Chloro-2-methoxybenzaldehyde | C8H7ClO2 | CID 13865115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 6. jetir.org [jetir.org]
- 7. pharmascholars.com [pharmascholars.com]
- 8. rsc.org [rsc.org]
Structural Elucidation of 4-Chloro-2-methoxybenzaldehyde Derivatives: A Comparative Analytical Guide
Executive Summary
4-Chloro-2-methoxybenzaldehyde (CAS: 53581-86-5) is a critical pharmacophore in the synthesis of antipsychotic agents and agrochemicals.[1] Its unique substitution pattern—an electron-withdrawing chlorine para to the aldehyde and an electron-donating methoxy group ortho to it—creates specific electronic environments that are vital for biological activity but challenging for rapid structural verification.[1]
This guide provides a technical comparison of analytical methodologies for verifying Schiff base derivatives (imines) of this scaffold. While Mass Spectrometry (MS) confirms molecular weight, this guide argues that 1H-NMR spectroscopy remains the non-negotiable gold standard for structural integrity, specifically for distinguishing the target imine from potential regioisomers or unreacted starting materials.
The Challenge: Why Standard Verification Fails
In high-throughput synthesis, researchers often rely on LC-MS for product confirmation.[1] However, for 4-Chloro-2-methoxybenzaldehyde derivatives, this is insufficient due to:
-
Isomeric Ambiguity: Mass spectrometry cannot distinguish between the target imine and potential regioisomers formed if the starting material contained impurities (e.g., 5-chloro isomer).
-
Hydrolysis Risk: Schiff bases are labile; improper LC-MS conditions (acidic mobile phases) can hydrolyze the product back to the aldehyde on the column, leading to false negatives.
The Case Study: Schiff Base Formation
We focus on the condensation of 4-Chloro-2-methoxybenzaldehyde with Aniline to form (E)-1-(4-chloro-2-methoxyphenyl)-N-phenylmethanimine.[1]
Reaction Scheme:
Comparative Analysis of Verification Methods
| Feature | Method A: 1H-NMR (Gold Standard) | Method B: FT-IR (Rapid Screen) | Method C: LC-MS (Confirmation) |
| Primary Utility | Definitive structural proof & purity assay.[1] | Monitoring reaction progress (disappearance of C=O). | Confirming Molecular Formula ( |
| Key Signal | Azomethine proton ( | Imine stretch ( | Molecular ion peak |
| Blind Spot | Requires ~10 mg sample; slower than IR.[1] | Difficult to distinguish C=N from C=C aromatic stretches. | Can hydrolyze unstable imines; blind to regioisomers.[1] |
| Reliability | High | Medium | Medium-High |
Deep Dive: The NMR Advantage
The electronic push-pull nature of the 4-chloro and 2-methoxy substituents creates a distinct diagnostic pattern.[1]
-
Aldehyde Proton (Starting Material): Appears as a singlet at
10.3–10.5 ppm .[1] -
Imine Proton (Product): Shifts upfield to
8.5–8.9 ppm . -
Methoxy Group: Remains a strong singlet at
3.8–3.9 ppm , serving as an internal integration standard (3H).[1]
Critical Insight: If you observe a small peak at 10.4 ppm in your purified product spectrum, your Schiff base has either hydrolyzed due to wet solvent (CDCl
often contains HCl/water) or the reaction was incomplete.[1] Always use anhydrous DMSO-dfor labile Schiff bases. [1]
Experimental Protocols
Protocol A: Synthesis of the Derivative
-
Reagents: 4-Chloro-2-methoxybenzaldehyde (1.0 eq), Aniline (1.0 eq), Ethanol (anhydrous), Glacial Acetic Acid (cat).[1]
-
Procedure:
-
Dissolve aldehyde in ethanol (5 mL/mmol).
-
Add aniline dropwise.[1]
-
Add 2-3 drops of glacial acetic acid.
-
Reflux for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
-
Cool to room temperature. The Schiff base often precipitates.[1][2]
-
Filter and wash with cold ethanol. Recrystallize from EtOH if necessary.
-
Protocol B: The Self-Validating NMR Workflow
To ensure scientific integrity, follow this specific NMR setup to prevent "phantom" hydrolysis peaks.
-
Solvent Choice: Use DMSO-d
rather than CDCl .[1] The acidity of aged chloroform can decompose the imine. -
Sample Prep: Dissolve ~10 mg of product in 0.6 mL solvent. Ensure the solution is clear (filter if cloudy).
-
Acquisition: Run standard proton sequence (16 scans min).
-
Validation Step: Integrate the Methoxy peak (set to 3.00). Check the Azomethine proton integration. It must be 0.95–1.05 .[1] If <0.9, you have impurities.[1]
Visualization of Analytical Logic
Diagram 1: The Verification Decision Tree
This workflow illustrates the logical steps a researcher should take to validate the synthesized derivative, prioritizing non-destructive methods first.
Caption: A logical decision tree for verifying Schiff base derivatives, prioritizing functional group conversion (IR) before structural confirmation (NMR).
Diagram 2: Spectroscopic Shift Logic
This diagram visualizes the specific atomic changes and their corresponding spectral shifts.[1]
Caption: Visualization of the diagnostic spectral shifts expected during the transformation of 4-Chloro-2-methoxybenzaldehyde to its imine derivative.
Summary of Expected Data
The following table summarizes the specific spectral data points required to confirm the identity of the 4-Chloro-2-methoxybenzaldehyde-Aniline derivative.
| Data Type | Parameter | Expected Value | Notes |
| 1H NMR | 8.50 – 8.90 ppm (s, 1H) | Diagnostic peak.[1] Must integrate 1:1 with aromatic protons.[1] | |
| 1H NMR | 3.80 – 3.95 ppm (s, 3H) | Reference peak.[1] Unchanged from starting material. | |
| 13C NMR | 155 – 160 ppm | Downfield, but distinct from Carbonyl (~188 ppm).[1] | |
| FT-IR | 1610 – 1625 cm | Sharp band.[1] Lower frequency than original C=O.[1] | |
| HRMS | [M+H] | ~246.068 | Calc for C |
References
-
PubChem. (2025).[1] 4-Chloro-2-methoxybenzaldehyde | C8H7ClO2.[1][3][4] National Library of Medicine.[1] [Link][1]
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
ResearchGate. (2020).[1][5] Synthesis and Characterization of Schiff bases derived from 4-Chloro Benzaldehyde. Microcosmos International Journal of Research. [Link]
Sources
A Comparative Guide to the Synthetic Routes of 4-Chloro-2-methoxybenzaldehyde for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of a synthetic pathway is paramount to achieving desired outcomes in terms of yield, purity, cost-effectiveness, and safety. This guide provides an in-depth, comparative analysis of the principal synthetic routes to 4-Chloro-2-methoxybenzaldehyde, a key intermediate in the development of various high-value molecules. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of each method to empower researchers in making informed decisions for their synthetic endeavors.
Introduction to 4-Chloro-2-methoxybenzaldehyde
4-Chloro-2-methoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in organic synthesis. Its unique substitution pattern, featuring a chlorine atom and a methoxy group on the benzene ring, renders it a versatile building block for the construction of complex molecular architectures. The presence of these functional groups allows for a wide range of subsequent chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
This guide will compare three primary synthetic strategies for the preparation of 4-Chloro-2-methoxybenzaldehyde:
-
Vilsmeier-Haack Formylation of 3-Chloroanisole
-
Directed Ortho-Lithiation and Formylation of 1-Chloro-3-methoxybenzene
-
Multi-step Oxidation Route from 2,6-Dichlorotoluene
Each route will be evaluated based on its chemical principles, experimental feasibility, and overall efficiency.
Route 1: Vilsmeier-Haack Formylation of 3-Chloroanisole
The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic compounds.[1][2][3][4] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring.[5]
Mechanistic Rationale
The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion. The electron-donating methoxy group of 3-chloroanisole activates the aromatic ring towards electrophilic substitution, directing the formylation primarily to the ortho and para positions. The steric hindrance from the methoxy group and the electronic influence of the chlorine atom favor the formation of the 4-chloro-2-methoxybenzaldehyde isomer.
Figure 1: Vilsmeier-Haack reaction pathway for the synthesis of 4-Chloro-2-methoxybenzaldehyde.
Experimental Protocol
A detailed experimental procedure for the Vilsmeier-Haack formylation of a related substrate, 3-acetoxyanisole, is described in a patent, which can be adapted for 3-chloroanisole.[6]
-
Vilsmeier Reagent Formation: In a reaction vessel, cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the low temperature. Stir the mixture to form the Vilsmeier reagent.
-
Formylation: To the prepared Vilsmeier reagent, add 3-chloroanisole dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and then heat to 90°C for a specified duration to ensure complete reaction.
-
Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with an aqueous base (e.g., sodium hydroxide) to precipitate the crude product. The resulting solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Performance and Considerations
Route 2: Directed Ortho-Lithiation and Formylation of 1-Chloro-3-methoxybenzene
Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings.[7][8][9] This method involves the deprotonation of an aromatic C-H bond ortho to a directing group by a strong organolithium base, followed by quenching the resulting aryllithium species with an electrophile. In this case, the methoxy group in 1-chloro-3-methoxybenzene directs the lithiation to the C2 position.
Mechanistic Rationale
The reaction is initiated by the coordination of the organolithium reagent (e.g., n-butyllithium) to the oxygen atom of the methoxy group. This brings the strong base in close proximity to the ortho proton, facilitating its abstraction and the formation of a stabilized aryllithium intermediate. Subsequent reaction with an electrophilic formylating agent, such as DMF, yields the desired aldehyde after aqueous work-up.[10]
Figure 2: Directed ortho-lithiation and formylation pathway.
Experimental Protocol
-
Lithiation: Dissolve 1-chloro-3-methoxybenzene in a dry aprotic solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature (typically -78 °C). Add a solution of n-butyllithium dropwise, maintaining the low temperature. Stir the mixture for a defined period to ensure complete lithiation.
-
Formylation: To the freshly prepared aryllithium solution, add anhydrous N,N-dimethylformamide (DMF) dropwise at -78 °C. Allow the reaction to proceed at this temperature for a specified time.
-
Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Performance and Considerations
This method is known for its high regioselectivity and can provide good to excellent yields. However, it requires strictly anhydrous and inert conditions due to the high reactivity of the organolithium reagent. n-Butyllithium is pyrophoric and must be handled with extreme care.[11][12][13][14][15]
Route 3: Multi-step Oxidation from 2,6-Dichlorotoluene
This route involves the initial synthesis of a suitable precursor, 3-chloro-6-methoxytoluene, followed by its oxidation to the target aldehyde. This strategy offers an alternative approach by building the desired substitution pattern before introducing the aldehyde functionality.
Synthetic Sequence
-
Synthesis of 3-Chloro-6-methoxytoluene: A plausible synthesis starts from 2,6-dichlorotoluene via a nucleophilic aromatic substitution reaction with sodium methoxide.[16] This reaction displaces one of the chlorine atoms with a methoxy group.
-
Oxidation to 4-Chloro-2-methoxybenzaldehyde: The methyl group of 3-chloro-6-methoxytoluene can then be oxidized to a formyl group. Various oxidation methods can be employed, including electrochemical oxidation or using specific oxidizing agents.[17][18]
Figure 3: Multi-step oxidation route to 4-Chloro-2-methoxybenzaldehyde.
Experimental Protocols
Synthesis of 3-Chloro-6-methoxytoluene: [16]
-
Dissolve 2,6-dichlorotoluene in a suitable solvent and react it with sodium methoxide at an elevated temperature.
-
After the reaction is complete, the product is isolated and purified.
Oxidation of 3-Chloro-6-methoxytoluene: A general procedure for the oxidation of a substituted toluene:
-
Dissolve 3-chloro-6-methoxytoluene in a suitable solvent.
-
Add the chosen oxidizing agent (e.g., a ceric ammonium nitrate-based system) and stir the reaction mixture at a specific temperature until the starting material is consumed.
-
Work-up the reaction and purify the product by standard methods.
Performance and Considerations
The success of this route is highly dependent on the efficiency of both the nucleophilic substitution and the subsequent oxidation step. The oxidation of the methyl group can sometimes lead to over-oxidation to the carboxylic acid, requiring careful control of reaction conditions. While this route may involve more steps, it might be advantageous if the starting materials are readily available and cost-effective.
Comparative Analysis
To facilitate a direct comparison of these synthetic routes, the following table summarizes the key parameters for each method.
| Feature | Vilsmeier-Haack Formylation | Directed Ortho-Lithiation | Multi-step Oxidation |
| Starting Material | 3-Chloroanisole | 1-Chloro-3-methoxybenzene | 2,6-Dichlorotoluene |
| Key Reagents | DMF, POCl₃ | n-BuLi, DMF | NaOMe, Oxidizing agent |
| Number of Steps | 1 | 1 | 2+ |
| Reported Yield | Moderate to Good (estimated) | Good to Excellent | Variable |
| Reaction Conditions | 0 °C to 90 °C | -78 °C to RT | Elevated temperatures |
| Safety Concerns | POCl₃ is corrosive and moisture-sensitive. | n-BuLi is pyrophoric. Requires inert atmosphere. | Depends on the oxidizing agent used. |
| Cost of Key Reagents | Moderate | High (n-BuLi) | Low to Moderate |
Conclusion and Recommendations
The choice of the optimal synthetic route to 4-Chloro-2-methoxybenzaldehyde will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and cost considerations.
-
The Vilsmeier-Haack Formylation represents a classical and industrially viable approach, particularly for large-scale synthesis, given the relatively low cost of the reagents. However, optimization may be required to achieve high yields and regioselectivity.
-
Directed Ortho-Lithiation and Formylation offers excellent regioselectivity and potentially high yields, making it an attractive option for laboratory-scale synthesis where precise control over the substitution pattern is crucial. The primary drawback is the need for stringent anhydrous and inert conditions and the handling of pyrophoric reagents.
-
The Multi-step Oxidation Route provides an alternative strategy that may be advantageous if the starting materials are significantly more accessible or economical. The overall efficiency of this route is contingent on the yields of each individual step.
For researchers in a drug development setting, where material for initial studies is often needed quickly and with high purity, the Directed Ortho-Lithiation method is often preferred due to its predictability and high regioselectivity. For process development and scale-up, the Vilsmeier-Haack reaction warrants serious consideration due to its more favorable economics and less hazardous reagent profile compared to large-scale organolithium chemistry.
Ultimately, a thorough evaluation of each method in the laboratory, starting on a small scale, is recommended to determine the most suitable and efficient route for the specific application at hand.
References
- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.
- Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Org. React.2004, 49, 1–330.
- Roohia, L.; Afghan, A.; Baradarani, M. M. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Curr. Chem. Lett.2013, 2 (4), 187-196.
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- Google Patents. CN113024360A - Synthesis method of m-methoxy benzyl alcohol.
- Google Patents.
-
Indian Journal of Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]
- Google Patents. CN106518630A - Method for synthesizing 6-chloro-2-methoxytoluene.
- Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
-
IndiaMART. Meta Chloro Anisole - MCA Latest Price, Manufacturers & Suppliers. [Link]
-
Carl ROTH. N,N-Dimethylformamide (DMF), 1 l, glass. [Link]
- Google Patents. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
-
International Journal of Electrochemical Science. Pt-MWCNTs as electrocatlyst for Oxidation of p- methoxytoluene (p-MT) to p-methoxybenzaldehyde (p-MeOBA). [Link]
-
ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? [Link]
-
CECRI. Two stage electrochemical oxidation of toluene and substituted toluenes to their corresponding aldehydes. [Link]
- Google Patents.
-
PrepChem. Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. [Link]
-
Baran Lab. Directed (ortho) Metallation. [Link]
-
NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]
-
Orbital: The Electronic Journal of Chemistry. Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. [Link]
- Google Patents. CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
-
Environmental Health and Safety. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]
-
Organic Chemistry Portal. Formylation - Common Conditions. [Link]
-
PubMed. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. [Link]
-
Wikipedia. Protecting group. [Link]
-
Baran Lab. Directed Metalation: A Survival Guide. [Link]
-
Orbital: The Electronic Journal of Chemistry. Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. biosynth.com [biosynth.com]
- 6. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 7. Formylation - Common Conditions [commonorganicchemistry.com]
- 8. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. baranlab.org [baranlab.org]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. nj.gov [nj.gov]
- 14. enhs.uark.edu [enhs.uark.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. CN106518630A - Method for synthesizing 6-chloro-2-methoxytoluene - Google Patents [patents.google.com]
- 17. electrochemsci.org [electrochemsci.org]
- 18. cecri.csircentral.net [cecri.csircentral.net]
Safety Operating Guide
Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 4-Chloro-2-methoxybenzaldehyde
For the diligent researcher, scientist, or drug development professional, the commitment to safety and environmental stewardship extends beyond the bench. The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory operations. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Chloro-2-methoxybenzaldehyde, ensuring the protection of both laboratory personnel and the environment. Our focus is not just on procedural adherence, but on fostering a deep understanding of the chemical's properties and the rationale behind each disposal step.
Understanding the Compound: Properties and Hazards of 4-Chloro-2-methoxybenzaldehyde
Before any handling or disposal, a thorough understanding of the subject compound is paramount. 4-Chloro-2-methoxybenzaldehyde is a halogenated aromatic aldehyde. Its physical and chemical properties, along with its known hazards, dictate the necessary safety precautions and disposal pathway.
| Property | Value | Source |
| Chemical Formula | C₈H₇ClO₂ | Biosynth[1] |
| Molecular Weight | 170.59 g/mol | Biosynth[1] |
| Appearance | Off-white to light yellow solid | ChemicalBook[2] |
| Melting Point | 70-75°C | ChemicalBook[2] |
| Boiling Point | ~269°C (Predicted) | ChemicalBook[2] |
| Flash Point | 70°C | Biosynth[1] |
| Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5][6] | Multiple Sources |
The presence of a chlorine atom classifies this compound as a halogenated organic , a critical factor in determining the correct waste stream.[7][8] Halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[8]
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and that the work is conducted in a properly ventilated area, such as a chemical fume hood.[3][9]
Essential Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use.[9]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary.[9]
Engineering Controls:
-
Ventilation: Always handle 4-Chloro-2-methoxybenzaldehyde in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[9][10]
-
Safety Stations: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[10]
Step-by-Step Disposal Procedure
The guiding principle for the disposal of 4-Chloro-2-methoxybenzaldehyde is to treat it as a hazardous, halogenated organic waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [11][12]
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[13][14]
-
Designate a specific waste container for "Halogenated Organic Waste."[7][15] This container should be clearly labeled.[16]
-
Do not mix 4-Chloro-2-methoxybenzaldehyde with non-halogenated organic waste, aqueous waste, or any incompatible chemicals.[13][15] Mixing can lead to unforeseen chemical reactions and complicates the disposal process.[13]
Step 2: Container Selection and Labeling
The choice of waste container is vital for safe storage and transport.
-
Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap.[16][17]
-
Labeling: The container must be clearly and accurately labeled as soon as the first drop of waste is added.[12][15] The label should include:
Step 3: Waste Collection and Storage
-
Solid Waste: If disposing of the pure, solid compound, carefully transfer it to the designated halogenated organic waste container. Avoid creating dust.[3]
-
Solutions: If the compound is in a solvent, transfer the solution to the designated halogenated organic waste container. Be mindful of compatibility between the solvent and the container.
-
Contaminated Materials: Any materials grossly contaminated with 4-Chloro-2-methoxybenzaldehyde, such as pipette tips, weigh boats, or gloves, should also be placed in the designated solid halogenated waste container.
-
Storage: Keep the waste container tightly closed except when adding waste.[10][16] Store the container in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible materials.[16]
Step 4: Disposal of Empty Containers
Empty containers that once held 4-Chloro-2-methoxybenzaldehyde must also be managed properly.
-
Triple Rinsing: It is best practice to triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[11]
-
Rinsate Disposal: The rinsate from this cleaning process must be collected and disposed of as halogenated organic waste.[11]
-
Final Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste, though institutional policies may vary. Deface or remove the original label before disposal.[11]
Step 5: Arranging for Professional Disposal
Hazardous waste must be disposed of through a licensed and approved waste disposal contractor.[3][10][18]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your properly labeled and sealed container of halogenated organic waste.[16]
-
Follow all institutional guidelines for waste pickup and documentation.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.
-
Control Ignition Sources: If the spill involves a flammable solvent, remove all sources of ignition.[9]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container.[19] For a liquid spill, use an inert absorbent material (e.g., vermiculite or sand) to contain and absorb the spill.
-
Cleanup: Place the absorbent material into the hazardous waste container. Clean the spill area with soap and water. All cleanup materials should be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, following institutional protocols.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of 4-Chloro-2-methoxybenzaldehyde, the following workflow diagram has been developed.
Caption: Disposal workflow for 4-Chloro-2-methoxybenzaldehyde.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of 4-Chloro-2-methoxybenzaldehyde, fostering a culture of safety and environmental responsibility.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Anisaldehyde. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]
-
Bio-Connect. (2013, September 9). Safety Data Sheet. Retrieved from [Link]
-
Loba Chemie. (n.d.). 4-CHLORO BENZALDEHYDE CAS NO 104-88-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-methoxybenzaldehyde. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 4-CHLORO-2-METHOXYBENZALDEHYDE | 53581-86-5 [chemicalbook.com]
- 3. westliberty.edu [westliberty.edu]
- 4. biosynth.com [biosynth.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. bucknell.edu [bucknell.edu]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. vumc.org [vumc.org]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 14. acewaste.com.au [acewaste.com.au]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. danielshealth.com [danielshealth.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Safely Handling 4-Chloro-2-methoxybenzaldehyde
As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4-Chloro-2-methoxybenzaldehyde, a compound with valuable applications, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective laboratory operations.
Understanding the Hazard Profile of 4-Chloro-2-methoxybenzaldehyde
4-Chloro-2-methoxybenzaldehyde is classified with several key hazards that necessitate careful handling. According to safety data sheets, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] One source also indicates that it may be harmful in contact with skin.[4] A thorough risk assessment is the foundation of safe handling, and for this compound, the primary exposure routes of concern are dermal contact, eye contact, and inhalation of its dust or vapors.
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Irritation | H315: Causes skin irritation | [1][2][3] |
| Eye Irritation | H319: Causes serious eye irritation | [1][2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | [1][2][3] |
| Acute Dermal Toxicity | H312: Harmful in contact with skin | [4] |
Causality of Hazards: The irritant nature of 4-Chloro-2-methoxybenzaldehyde stems from its chemical structure, an aromatic aldehyde. Aldehydes can react with biological macromolecules, leading to irritation and potential sensitization. The presence of a chlorine atom can further enhance its reactivity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with handling 4-Chloro-2-methoxybenzaldehyde. The following table outlines the recommended PPE, with explanations rooted in the compound's hazard profile.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles.[1][5] A face shield may be necessary for splash hazards.[6] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hands | Compatible chemical-resistant gloves (e.g., nitrile rubber).[1][7] | Prevents skin contact, which can lead to irritation.[1] |
| Body | Laboratory coat or chemical-resistant apron.[6] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[2][8] If ventilation is inadequate, a NIOSH-approved respirator may be required.[1] | Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation.[1][2][3] |
Self-Validating Protocol for PPE Selection:
Caption: PPE selection workflow for 4-Chloro-2-methoxybenzaldehyde.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][9] Keep the container tightly closed.[7][10][11]
2. Handling Protocol:
-
Area Preparation: Always handle 4-Chloro-2-methoxybenzaldehyde in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2][8]
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[7] Avoid eating, drinking, or smoking in the laboratory.[10]
-
Weighing and Transfer: When weighing the solid, do so in a fume hood to minimize the risk of inhaling dust particles. Use appropriate tools to avoid creating dust.
-
Spill Response: In the event of a spill, evacuate the area and prevent the spread of the material. For small spills, absorb with an inert material and place in a suitable container for disposal.[8] Do not allow the chemical to enter drains.[11]
Spill Response Workflow:
Sources
- 1. biosynth.com [biosynth.com]
- 2. westliberty.edu [westliberty.edu]
- 3. capotchem.com [capotchem.com]
- 4. echemi.com [echemi.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 7. fishersci.com [fishersci.com]
- 8. bio.vu.nl [bio.vu.nl]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
